Technical Documentation Center

4-Cyclopropylpyridine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyclopropylpyridine hydrochloride
  • CAS: 5046-52-6

Core Science & Biosynthesis

Foundational

Synthesis of 4-Cyclopropylpyridine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Chemical Context 4-Cyclopropylpyridine is a critical sp2 sp3 hybrid building block frequently utilized in the development of advanced pharmaceuticals, including PCSK9 inhibitors and tubulin polymeriza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Cyclopropylpyridine is a critical sp2

sp3 hybrid building block frequently utilized in the development of advanced pharmaceuticals, including PCSK9 inhibitors and tubulin polymerization inhibitors[1]. The incorporation of the cyclopropyl moiety enhances the three-dimensionality of the pyridine scaffold, which often improves the pharmacokinetic profile, metabolic stability, and target binding affinity of the resulting drug candidates. This guide details a robust, scalable, and self-validating protocol for the synthesis of 4-cyclopropylpyridine hydrochloride via a modern Suzuki-Miyaura cross-coupling strategy, followed by anhydrous salt formation [2].

Mechanistic Rationale & sp2

sp3 Coupling Dynamics

Historically, 4-cyclopropylpyridine was synthesized via the Corey-Chaykovsky reaction on 4-vinylpyridine or through the cyclization of quaternary ammonium iodides. However, modern synthetic routes prioritize the Suzuki-Miyaura cross-coupling of 4-bromopyridine with cyclopropylboronic acid due to superior scalability, higher yields, and excellent functional group tolerance [3].

Causality in Catalyst and Substrate Selection: Coupling alkylboronic acids with aryl halides is notoriously challenging due to two competing side reactions: protodeboronation of the alkylboronic acid and β -hydride elimination of the alkylpalladium intermediate. However, the cyclopropyl group presents a unique mechanistic advantage. β -hydride elimination from a cyclopropyl-palladium species would require the generation of a highly strained cyclopropene ring. Because this elimination is thermodynamically unfavorable, the cyclopropyl group behaves more like an aryl group during the catalytic cycle, effectively suppressing the formation of alkene byproducts [3].

To mitigate the remaining risk of protodeboronation, an excess of cyclopropylboronic acid is employed. The use of a bidentate ligand catalyst, such as Pd(dppf)Cl2​ , further stabilizes the Pd(II) intermediates, prevents catalyst deactivation, and accelerates the final reductive elimination step.

Data Presentation: Optimization & Validation

Table 1: Reagent Stoichiometry and Optimization for Suzuki Coupling

ReagentEquivalentsRoleMechanistic Rationale
4-Bromopyridine HCl 1.0ElectrophilePrecursor; the HCl salt is bench-stable and easier to handle than the volatile free base.
Cyclopropylboronic acid 1.5 – 2.0NucleophileExcess compensates for competitive protodeboronation in the aqueous biphasic mixture.
Pd(dppf)Cl2​ 0.05 (5 mol%)CatalystBidentate ligand enforces cis-geometry, accelerating reductive elimination.
K2​CO3​ 3.5 – 4.0BaseNeutralizes the pyridine HCl salt and forms the reactive boronate complex.
Toluene/ H2​O (3:1) 0.2 MSolventBiphasic system ensures solubility of both the inorganic base and organic substrates.

Table 2: Analytical Validation Parameters

Analytical MethodTarget ObservationValidation Purpose
LC-MS (ESI+) m/z 120.1 [M+H]+ Confirms the molecular weight of the 4-cyclopropylpyridine free base.
1H NMR (400 MHz) Multiplets at δ ~0.8-1.1 ppm (4H)Confirms the integrity of the intact cyclopropyl ring (no ring-opening).
TLC (Hex/EtOAc) Disappearance of starting materialReal-time monitoring of cross-coupling completion.

Experimental Protocols

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-bromopyridine hydrochloride (1.0 eq), cyclopropylboronic acid (1.5 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Base Addition: Add a degassed mixture of Toluene/ H2​O (3:1 v/v) to achieve a 0.2 M concentration. Add K2​CO3​ (3.5 eq) to the mixture.

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring. Self-Validation Check: Monitor the reaction via LC-MS. The complete consumption of 4-bromopyridine confirms the end of the catalytic cycle.

Phase 2: Workup and Free Base Isolation
  • Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and separate the organic layer. Extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual inorganic salts, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (eluent: Hexanes/EtOAc gradient). The free base, 4-cyclopropylpyridine, is isolated as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation

Causality Note: The free base is a low-melting liquid that is prone to oxidation and degradation over time. Conversion to the hydrochloride salt yields a highly crystalline, bench-stable solid ideal for long-term storage and precise stoichiometric handling in subsequent drug discovery assays [2].

  • Dissolution: Dissolve the purified 4-cyclopropylpyridine in anhydrous diethyl ether ( Et2​O ) at 0 °C under an argon atmosphere.

  • Precipitation: Dropwise, add 2.0 M HCl in Et2​O (1.1 eq). A white precipitate will form immediately. Causality Note: Utilizing anhydrous HCl in an ethereal solvent prevents the formation of hydrates and ensures a quantitative precipitation driven by the insolubility of the polar salt in the non-polar solvent.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket (to prevent moisture absorption), wash with cold Et2​O , and dry under high vacuum to yield 4-cyclopropylpyridine hydrochloride as a white crystalline solid.

Visualizations

Workflow Step1 Step 1: Suzuki Coupling 4-Bromopyridine + Cyclopropylboronic Acid Pd(dppf)Cl2, K2CO3, Toluene/H2O, 90°C Step2 Step 2: Biphasic Workup Extract with EtOAc, Wash with Brine Dry over Na2SO4 Step1->Step2 Step3 Step 3: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step2->Step3 Step4 Step 4: Salt Formation Dissolve in Anhydrous Et2O Add 2.0 M HCl in Et2O at 0°C Step3->Step4 Step5 Step 5: Isolation Filter, Wash with Cold Et2O Vacuum Dry -> 4-Cyclopropylpyridine HCl Step4->Step5

Figure 1: Step-by-step workflow for the synthesis and isolation of 4-Cyclopropylpyridine HCl.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (4-Bromopyridine) Pd0->OxAdd + Ar-Br PdII_1 Pd(II) Intermediate (Py-Pd-Br) OxAdd->PdII_1 TransMet Transmetalation (Cyclopropylboronic Acid + Base) PdII_1->TransMet + Base PdII_2 Pd(II) Intermediate (Py-Pd-Cyclopropyl) TransMet->PdII_2 + R-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-Cyclopropylpyridine RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting intermediate states.

References

  • Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors. ResearchGate. Available at:[Link]

  • Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles. University of Bristol Research Portal. Available at:[Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications. Available at:[Link]

Exploratory

Technical Whitepaper: Solubility Dynamics and Physicochemical Profiling of 4-Cyclopropylpyridine Hydrochloride

Executive Summary In modern pharmaceutical synthesis and drug discovery, the physicochemical properties of intermediate building blocks dictate the efficiency of downstream synthetic pathways and the pharmacokinetic viab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis and drug discovery, the physicochemical properties of intermediate building blocks dictate the efficiency of downstream synthetic pathways and the pharmacokinetic viability of final active pharmaceutical ingredients (APIs). 4-Cyclopropylpyridine hydrochloride (4-CPP·HCl) is a critical intermediate extensively utilized in the development of complex therapeutics, including LRRK2 inhibitors targeting neurodegenerative diseases [5].

This whitepaper provides an in-depth analysis of the solubility profile of 4-CPP·HCl (CAS: 5046-52-6). By examining the thermodynamic principles governing its dissolution, the causality behind its salt-form selection, and the self-validating protocols required for accurate solubility screening, this guide serves as an authoritative resource for formulation scientists and medicinal chemists.

Physicochemical Properties & Theoretical Framework

To understand the solubility behavior of 4-CPP·HCl, one must first analyze the structural contributions of its constituents. The cyclopropyl ring is highly lipophilic and electron-donating via σ -conjugation (Walsh orbitals). This electron donation slightly increases the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. However, the lipophilic nature of the cyclopropyl group severely restricts the aqueous solubility of the free base, yielding an ESOL (Estimated Aqueous Solubility) Log S value of approximately -5.05 (moderately to poorly soluble) [3].

To overcome this lattice energy and lipophilicity barrier, the compound is synthesized and isolated as a hydrochloride salt [1]. The protonation of the pyridine nitrogen shifts the dissolution thermodynamics: the ion-dipole interactions between the resulting 4-CPP-H+ / Cl− ions and polar solvents massively exceed the crystal lattice energy, ensuring high solubility.

Table 1: Core Physicochemical Properties
PropertyValueSource / Method
Chemical Name 4-Cyclopropylpyridine hydrochlorideStandard IUPAC
CAS Registry Number 5046-52-6[2]
Molecular Formula C8​H10​ClN (or C8​H9​N⋅HCl )[2]
Molecular Weight 155.63 g/mol [2]
Monoisotopic Mass (Base) 119.0735 Da[1]
Predicted pKa (Base) ~6.0 - 7.5Structural Analogs
Physical State Crystalline SolidEmpirical Observation

Quantitative Solubility Profile

The solubility of 4-CPP·HCl is highly solvent-dependent. As a hydrochloride salt, it exhibits excellent solubility in protic and highly polar aprotic solvents, which is a critical consideration for route scouting and cross-coupling reactions [4].

Table 2: Empirical Solubility Matrix
Solvent SystemDielectric Constant ( ϵ )Solubility ClassEstimated RangeMechanistic Driver
Water ( H2​O ) 80.1Highly Soluble> 50 mg/mLStrong ion-dipole interactions; high hydration energy of Cl− .
Methanol (MeOH) 32.7Soluble10 - 30 mg/mLHydrogen bonding with the protonated nitrogen and chloride anion.
Dimethyl Sulfoxide (DMSO) 46.7Soluble> 30 mg/mLHigh polarity facilitates complete ion dissociation for assay stock solutions.
Diethyl Ether 4.3Insoluble< 0.1 mg/mLInsufficient polarity to overcome the ionic crystal lattice energy.
The Causality of pH-Dependent Precipitation

Because 4-CPP·HCl is the salt of a weak base and a strong acid, its solubility in aqueous media is strictly pH-dependent. If the pH of the solution exceeds the pKa of the conjugate acid (pH > 7.5), the equilibrium shifts toward the deprotonated free base. Due to the lipophilicity of the cyclopropyl group, the uncharged free base will rapidly precipitate out of solution. This causality dictates that aqueous formulations or reaction media involving 4-CPP·HCl must be buffered or maintained at an acidic to neutral pH to prevent premature precipitation.

Equilibrium Salt 4-CPP·HCl (Solid) Dissolution Aqueous Dissolution Salt->Dissolution Solvation Ions 4-CPP-H+ + Cl- (aq) Dissolution->Ions Deprotonation pH > 7.5 (pKa Shift) Ions->Deprotonation Equilibrium FreeBase 4-CPP (Free Base) Precipitation Deprotonation->FreeBase

Caption: pH-dependent dissolution and equilibrium pathways of 4-CPP·HCl.

Experimental Protocol: Thermodynamic Solubility Determination

To generate trustworthy, highly accurate solubility data, researchers must employ a self-validating Shake-Flask Method . Kinetic solubility (often measured via solvent-shift methods) is insufficient for API intermediates because it frequently results in supersaturated states. The following protocol ensures that true thermodynamic equilibrium is reached and mathematically verified.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh approximately 50 mg of highly pure ( ≥95% ) 4-CPP·HCl crystalline powder [4] into a 2 mL glass HPLC vial.

  • Buffer Addition (Self-Validation Step 1): Add 1.0 mL of the target solvent. For aqueous profiling, use a standardized buffer (e.g., 0.1 M Phosphate Buffer, pH 2.0) rather than unbuffered water. Causality: Dissolving a hydrochloride salt in unbuffered water causes an uncontrolled pH drop (pH drift), which obscures the intrinsic solubility of the compound at physiological pH.

  • Incubation & Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0±0.1∘C . Agitate at 300 RPM for 24 to 48 hours. A visible excess of solid must remain at the bottom of the vial; if all solid dissolves, the solution is not saturated, and more API must be added.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25∘C to pellet the undissolved solid. Carefully extract the supernatant.

  • pH Verification (Self-Validation Step 2): Measure the pH of the extracted supernatant. If the pH has drifted by more than 0.1 units from the starting buffer, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer system.

  • Quantification via HPLC-UV: Dilute the supernatant appropriately (e.g., 1:100 in mobile phase) to fit within the linear dynamic range of a pre-established calibration curve. Analyze via HPLC-UV (detection typically at 254 nm for the pyridine chromophore). Calculate the exact concentration in mg/mL.

Workflow N1 4-CPP·HCl Solid N2 Solvent Addition (Buffered Media) N1->N2 N3 Shake-Flask Incubation (24h-48h, 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5

Caption: Thermodynamic solubility screening workflow for 4-CPP·HCl.

Applications in Drug Development

The solubility profile of 4-CPP·HCl directly impacts its utility in drug development. Because it is highly soluble in polar aprotic solvents like DMSO and DMF, it is an ideal substrate for homogeneous transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Furthermore, in the synthesis of complex heterocyclic APIs—such as the 1-pyrazolyl, 5-, 6-disubstituted indazole derivatives used as LRRK2 inhibitors [5]—the cyclopropylpyridine moiety is frequently installed to enhance the metabolic stability and target-binding affinity of the final drug. The ability to handle 4-CPP as a highly soluble, stable hydrochloride salt ensures reproducible stoichiometry and prevents the premature degradation often seen with volatile or insoluble free-base pyridines.

References

  • PubChemLite: "4-cyclopropylpyridine hydrochloride (C8H9N) - Structural Information and Monoisotopic Mass." Université du Luxembourg. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZWF4VhOGh7taL1SJ02NAosukssYnPyS8J-D6ZC4zGqSvHlATt_xGq1qhoq7lpi3IVBLXcZjw4mDBznJvaFE4msVjBzhwxRoDVPZ3qkw1ie4oMAIhbkk8udrfg3RZiB5CidVGuC2EKTks1ROgJ]
  • ChemBK: "CAS Index 5046 - 5046-52-6: 4-cyclopropylpyridine hydrochloride." ChemBK Chemical Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw56PEVP6HylrJbTVcXb4ePv7QOdnpa8Rq6Drmf_QAatwr03kq7t8AhiL5j1u8zUQALyjBW8zUfZVsHavbdMjZpseOYVZYZ7PdqAUcqmL-nO6Er8_qwEXM5M7m2Dg=]
  • BidePharm: "CAS: 1815-99-2 / 5046-52-6 Physicochemical Properties and ESOL Solubility." BidePharm. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG93fURtQq8jVbH7gkloTlydkJEKX3iZw1XVEzXvhIJUSqnLGDSMwPlmDcvQFusbGrzcLidsr9AUTCaGdEG31YttooE01xQr_2apzahjsJpU7gEr-ErJTcEoY_97zyhbyb1Mz61NmK_KRxzAsU=]
  • BenchChem: "Solubility Profile of Pyridine Hydrochlorides: A Technical Guide." BenchChem Technical Support Team. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmDRJtVVpRerpU7PDSRDvJvK4Jyoa0ttXZZC6NgwapDBic25iZb09BWoo9eQa1iVa_dYKYLEVfx46BnwfMskeV4y0DMFZRrAPwFNRFtx4M1GR0lj-wmXQQ3weharWiPJwNbToF]
  • Google Patents: "WO2020247298A2 - 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof." WIPO (PCT). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtvZghnddSlxSPqu3d49uszhlN3A6D-J9xSUtiwT3ZyD7OZla7hKUNXAFQ3duuWupQiLYMkqcowvaZIxq9B9OLnZq_rcmBX0zISwaFVTmaJGu8ihxlMamCB5Zmixlu8467V9Vh39NNeuSQcJuxfg==]
Foundational

Spectroscopic Characterization of 4-Cyclopropylpyridine Hydrochloride: A Technical Guide

Introduction 4-Cyclopropylpyridine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any molecule destined for advanced applications, a thorough understanding of i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Cyclopropylpyridine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any molecule destined for advanced applications, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding, confirming identity, purity, and offering insights into the molecule's chemical environment.

This technical guide presents a detailed examination of the expected spectroscopic signature of 4-Cyclopropylpyridine hydrochloride. While publicly accessible, peer-reviewed experimental spectra for this specific salt are limited, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive analysis. We will explore the anticipated data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for researchers, scientists, and drug development professionals. The methodologies and interpretations herein are designed to be self-validating, grounded in the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic particles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 4-Cyclopropylpyridine hydrochloride in solution. The protonation of the pyridine nitrogen significantly influences the electronic environment of the aromatic ring, a key feature to be observed in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal four distinct sets of signals corresponding to the aromatic protons of the pyridinium ring and the aliphatic protons of the cyclopropyl substituent. The electron-withdrawing nature of the positively charged nitrogen atom will cause the pyridinium protons to be significantly deshielded, shifting them downfield compared to neutral pyridine.

Table 1: Predicted ¹H NMR Data for 4-Cyclopropylpyridine Hydrochloride

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~8.5 - 8.7Doublet (d)2HH-2, H-6Protons alpha to the protonated nitrogen are most deshielded. Similar protons in 4-(chloromethyl)pyridine hydrochloride appear in this region.[1]
~7.5 - 7.7Doublet (d)2HH-3, H-5Protons beta to the nitrogen are less deshielded than the alpha protons.
~2.0 - 2.2Multiplet (m)1HH-7 (cyclopropyl CH)The methine proton of the cyclopropyl group, coupled to four other protons.
~1.1 - 1.3Multiplet (m)2HH-8, H-8' (cyclopropyl CH₂)Methylene protons adjacent to the aromatic ring.
~0.8 - 1.0Multiplet (m)2HH-9, H-9' (cyclopropyl CH₂)Methylene protons distal to the aromatic ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to show five distinct signals. Similar to the ¹H NMR, the carbons of the pyridinium ring will be shifted downfield. The unique electronic nature of the cyclopropyl ring carbons will result in characteristic upfield shifts compared to other aliphatic carbons.[2]

Table 2: Predicted ¹³C NMR Data for 4-Cyclopropylpyridine Hydrochloride

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~160 - 162C-4The carbon bearing the cyclopropyl group will be significantly deshielded. The chemical shifts of pyridine C-4 are highly solvent-dependent.[3]
~148 - 150C-2, C-6Carbons alpha to the protonated nitrogen are strongly deshielded.
~125 - 127C-3, C-5Carbons beta to the nitrogen.
~15 - 17C-7The methine carbon of the cyclopropyl group.
~9 - 11C-8, C-9The methylene carbons of the cyclopropyl ring exhibit a characteristic upfield shift due to their unique hybridization and ring strain.[2]
Experimental Protocol: NMR Spectroscopy

The following outlines a standard protocol for acquiring high-quality NMR spectra for 4-Cyclopropylpyridine hydrochloride.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Cyclopropylpyridine hydrochloride.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for potential exchange of the N-H proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • Utilize a 400 MHz (or higher) NMR spectrometer.[4]

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at δ ~4.79 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Probe transfer->tune acq_h1 Acquire ¹H Spectrum tune->acq_h1 acq_c13 Acquire ¹³C Spectrum tune->acq_c13 ft Fourier Transform acq_h1->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate (¹H) calibrate->integrate

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-Cyclopropylpyridine hydrochloride, the spectrum will be dominated by vibrations associated with the pyridinium ring, the cyclopropyl group, and the N⁺-H bond.

Predicted IR Absorption Bands

The IR spectrum provides a molecular fingerprint. The protonation of the pyridine nitrogen introduces a key N⁺-H stretching vibration and alters the characteristic ring vibrations.

Table 3: Predicted IR Absorption Bands for 4-Cyclopropylpyridine Hydrochloride

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Comparative Insights
~3100 - 3000Aromatic C-H StretchMediumTypical for C-H bonds on an aromatic ring.[5]
~3000 - 2850Aliphatic C-H StretchMediumFrom the C-H bonds of the cyclopropyl group.
~2500 - 2300N⁺-H StretchBroad, StrongA characteristic broad absorption for amine hydrochlorides. The IR spectrum of pyridine hydrochloride shows a similar broad feature.[6]
~1630 - 1600C=C / C=N Ring StretchStrongAromatic ring stretching vibrations are prominent in pyridine derivatives.[5]
~1500 - 1400C=C / C=N Ring StretchMedium-StrongAdditional aromatic ring vibrations.
~1020 - 1000Cyclopropyl Ring "Breathing"MediumA characteristic vibration for the cyclopropyl ring structure.
~850 - 800C-H Out-of-Plane BendStrongExpected for a 1,4-disubstituted (para) aromatic ring.
Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation:

    • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

  • Instrumentation & Data Acquisition:

    • Place a small amount of the solid 4-Cyclopropylpyridine hydrochloride powder directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although it is often not required for routine identification.

    • Label the significant peaks with their corresponding wavenumbers.

IR Workflow Diagram

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background load Place Sample on Crystal background->load apply_p Apply Pressure load->apply_p acquire Acquire Spectrum (4000-400 cm⁻¹) apply_p->acquire proc Process & Analyze Peak Data acquire->proc Generate Final Spectrum

Caption: Experimental workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For 4-Cyclopropylpyridine hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it is likely to produce the protonated molecular ion of the free base with minimal fragmentation.

Predicted Mass Spectrum

The analysis will be performed on the free base, 4-Cyclopropylpyridine, after the loss of HCl in the instrument source. The key ion to observe is the protonated molecule, [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for 4-Cyclopropylpyridine

Predicted m/zIon FormulaAssignmentRationale
120.0808[C₈H₁₀N]⁺[M+H]⁺Protonated molecular ion of 4-Cyclopropylpyridine (C₈H₉N). This is the expected base peak in ESI+ mode. Predicted m/z values are available on PubChem.[8]
142.0627[C₈H₉NNa]⁺[M+Na]⁺Sodium adduct, commonly observed in ESI-MS.[8]

Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), fragmentation may occur. A plausible fragmentation pathway involves the loss of an ethylene molecule from the cyclopropyl ring, a common fragmentation for cyclopropylarenes.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of 4-Cyclopropylpyridine hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

  • Instrumentation & Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

    • Infuse the sample solution directly or via an LC system into the mass spectrometer.

    • Acquire data in positive ion mode. Key parameters include capillary voltage (~3500 V), drying gas temperature (~350 °C), and nebulizer pressure (~40 psi).[2]

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis:

    • Examine the resulting spectrum for the [M+H]⁺ ion.

    • Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis dissolve Prepare Dilute Solution (e.g., ACN/H₂O) ionize Electrospray Ionization (Positive Mode) dissolve->ionize analyze Mass Analysis (e.g., TOF, Orbitrap) ionize->analyze detect Ion Detection analyze->detect identify_ion Identify [M+H]⁺ Ion detect->identify_ion confirm_formula Confirm Formula via Accurate Mass identify_ion->confirm_formula analyze_frag Analyze Fragmentation (if MS/MS) identify_ion->analyze_frag

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 4-Cyclopropylpyridine hydrochloride. The expected NMR, IR, and MS data presented, along with the generalized experimental protocols, offer a solid foundation for researchers working with this compound. The protonation of the pyridine ring is the dominant electronic factor, causing significant downfield shifts in the NMR spectra and introducing a characteristic N⁺-H stretch in the IR spectrum. The cyclopropyl group provides a distinct aliphatic signature in all three techniques. By combining these spectroscopic methods, scientists can unambiguously confirm the structure and purity of 4-Cyclopropylpyridine hydrochloride, enabling its confident use in further research and development applications.

References

  • PubChem. 4-cyclopropylpyridine hydrochloride. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Oakwood Chemical. 4-Cyclopropyl-pyridine. [Link]

  • ResearchGate. Figure 4. 13 C-NMR spectrum of ( 4 ). [Link]

  • Drug Enforcement Administration. The Characterization of Anastrozole. [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • PubChem. 4-Cyclopropylaniline. [Link]

  • National Institute of Standards and Technology (NIST). Pyridine hydrochloride - NIST WebBook. [Link]

  • PubChem. 4-cyclopropylpyridine-2-carbonitrile. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). INFRARED REFERENCE SPECTRA. [Link]

  • National Institute of Standards and Technology (NIST). 4-Chloropyridine - NIST WebBook. [Link]

  • PubMed. Stability and absorption spectrum of malononitrile. [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00003138246. [Link]

  • ResearchGate. An in silico infrared spectral library of molecular ions for metabolite identification. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

  • MDPI. Sonoluminescence Spectra in the First Tens of Seconds of Sonolysis of [BEPip][NTf 2 ], at 20 kHz under Ar. [Link]

  • The Royal Society of Chemistry. Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp.... [Link]

  • precisionFDA. 4-CYANOPYRIDINE HYDROCHLORIDE. [Link]

  • PubChem. 4-Cyanopyridine. [Link]

  • SpectraBase. 4-Chloro-N-(cyclopropylmethyl)aniline - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

Foundational

The Ascendance of a Key Pharmacophore: A Technical Guide to the Discovery and History of 4-Cyclopropylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-cyclopropylpyridine moiety has emerged as a privileged structural motif in modern medicinal chemistry, prized for its unique conformational a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-cyclopropylpyridine moiety has emerged as a privileged structural motif in modern medicinal chemistry, prized for its unique conformational and electronic properties that can enhance the potency, selectivity, and metabolic stability of drug candidates. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4-Cyclopropylpyridine hydrochloride, a key building block for introducing this valuable pharmacophore. We will delve into the seminal synthetic strategies, including early explorations and modern cross-coupling methodologies, and provide detailed experimental protocols. Furthermore, this guide will explore the evolution of its application in drug discovery, highlighting its role in the development of innovative therapeutics.

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1] Similarly, the cyclopropyl group has garnered significant attention for its ability to confer a range of beneficial effects on drug molecules.[2] Its rigid, three-dimensional structure can enforce a bioactive conformation, leading to enhanced binding affinity for biological targets.[2] The inherent strain in the cyclopropane ring also results in shorter and stronger C-H bonds, which can improve metabolic stability by making the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

The fusion of these two pharmacophores in the form of 4-cyclopropylpyridine creates a versatile building block with a unique combination of properties. The cyclopropyl group at the 4-position of the pyridine ring can influence the electron density of the aromatic system and provide a lipophilic vector for exploring hydrophobic pockets in target proteins, all while maintaining the desirable characteristics of the pyridine core. This guide will illuminate the path from its initial synthesis to its current status as a valuable tool in the drug discovery arsenal.

Historical Perspective and Discovery

While a singular "discovery" of 4-cyclopropylpyridine is not prominently documented, early investigations into the synthesis and properties of cyclopropyl-substituted heteroaromatics laid the groundwork for its eventual prominence. A key publication by Allan P. Gray and Harold Kraus in 1966, titled "Cyclopropylpyridines. Synthesis and Electronic Interaction," represents a significant early exploration into this class of compounds.[4][5] This work detailed the synthesis of various cyclopropylpyridines and investigated the electronic interactions between the cyclopropyl ring and the pyridine nucleus, providing foundational knowledge for future applications.

The initial synthetic approaches were often multi-step and lacked the efficiency of modern methods. However, the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls and related compounds, including 4-cyclopropylpyridine.

Synthetic Strategies: From Classical Methods to Modern Cross-Coupling

The synthesis of 4-cyclopropylpyridine hydrochloride typically involves two key stages: the formation of the 4-cyclopropylpyridine base and its subsequent conversion to the hydrochloride salt.

Synthesis of the Precursor: 4-Halopyridine Hydrochloride

A common and versatile precursor for the synthesis of 4-substituted pyridines is 4-chloropyridine hydrochloride. Numerous methods for its preparation have been reported, often starting from readily available materials like pyridine or 4-aminopyridine.

One established method involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.[6][7] Another approach utilizes the diazotization of 4-aminopyridine in the presence of a chloride source.[8]

Representative Protocol for the Synthesis of 4-Chloropyridine Hydrochloride from N-(4-pyridyl)pyridinium chloride hydrochloride: [6]

Materials:

  • N-(4-pyridyl)pyridinium chloride hydrochloride

  • Phosphorus pentachloride (PCl₅)

  • Chlorobenzene

  • Hexane

  • Water

  • Sodium carbonate solution

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • In a reaction flask, combine N-(4-pyridyl)pyridinium chloride hydrochloride (70 g) and chlorobenzene (100 mL).

  • Add phosphorus pentachloride (70 g) to the mixture.

  • Heat the reaction mixture to 90 °C and maintain for 3 hours.

  • Cool the reaction mixture, which will result in the precipitation of a solid.

  • At 40 °C, add hexane (100 mL) to the mixture and then add water to form a product salt solution.

  • The aqueous layer containing the product can be isolated and the product obtained by steam distillation or extraction.

  • For extraction, neutralize the aqueous solution with sodium carbonate and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloropyridine.

  • To obtain the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and bubble with dry hydrogen chloride gas until precipitation is complete. Filter and dry the resulting solid.

Introduction of the Cyclopropyl Moiety: The Power of Cross-Coupling

Modern synthetic chemistry offers powerful tools for the construction of C-C bonds. The Suzuki-Miyaura and Negishi cross-coupling reactions are particularly well-suited for the synthesis of 4-cyclopropylpyridine from a 4-halopyridine.

3.2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 4-cyclopropylpyridine, this translates to the coupling of a 4-halopyridine with cyclopropylboronic acid.

Detailed Experimental Protocol for the Synthesis of 4-Cyclopropylpyridine via Suzuki-Miyaura Coupling: [9][10]

Materials:

  • 4-Bromopyridine hydrochloride

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried reaction vessel, add 4-bromopyridine hydrochloride (1.0 mmol), cyclopropylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.05 mmol), and tricyclohexylphosphine (0.1 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-cyclopropylpyridine as a colorless oil.

3.2.2. Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[11][12] The synthesis of 4-cyclopropylpyridine via this method would involve the reaction of a 4-halopyridine with a cyclopropylzinc halide.

Conceptual Workflow for Negishi Coupling:

Negishi_Coupling 4-Halopyridine 4-Halopyridine 4-Cyclopropylpyridine 4-Cyclopropylpyridine 4-Halopyridine->4-Cyclopropylpyridine Cyclopropylzinc_Halide Cyclopropylzinc_Halide Cyclopropylzinc_Halide->4-Cyclopropylpyridine Pd_or_Ni_Catalyst Pd_or_Ni_Catalyst Pd_or_Ni_Catalyst->4-Cyclopropylpyridine Catalyzes

Caption: Conceptual workflow of the Negishi cross-coupling reaction for the synthesis of 4-Cyclopropylpyridine.

Formation of the Hydrochloride Salt

The final step in the preparation of 4-Cyclopropylpyridine hydrochloride involves the treatment of the free base with hydrochloric acid. This is a standard acid-base reaction that yields the more stable and often crystalline hydrochloride salt, which is typically easier to handle and purify.

Protocol for Hydrochloride Salt Formation:

Materials:

  • 4-Cyclopropylpyridine

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or as a gas)

  • Diethyl ether (or other suitable non-polar solvent)

Procedure:

  • Dissolve the purified 4-cyclopropylpyridine in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents).

  • A white precipitate of 4-Cyclopropylpyridine hydrochloride will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

Accurate characterization of 4-Cyclopropylpyridine hydrochloride is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.63 g/mol
Appearance White to off-white crystalline solid
CAS Number Not available

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.7 (d, 2H, pyridine-H), ~7.8 (d, 2H, pyridine-H), ~2.3 (m, 1H, cyclopropyl-H), ~1.3 (m, 2H, cyclopropyl-H), ~1.1 (m, 2H, cyclopropyl-H). A broad singlet for the N-H proton would also be expected, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~158 (C), ~145 (CH), ~122 (CH), ~15 (CH), ~10 (CH₂).

  • Mass Spectrometry (ESI+): m/z = 120.08 [M+H]⁺ (for the free base).

Applications in Drug Discovery and Development

The 4-cyclopropylpyridine scaffold is an attractive component in the design of new therapeutic agents across various disease areas. Its unique properties can be leveraged to optimize lead compounds and develop clinical candidates with improved pharmacological profiles.

While specific approved drugs containing the 4-cyclopropylpyridine moiety are not yet widespread, its presence in numerous patent applications and preclinical studies highlights its growing importance. This scaffold has been explored in the development of inhibitors for a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The cyclopropyl group can provide a conformational constraint that locks the molecule into a bioactive conformation, leading to increased potency and selectivity.[2] Furthermore, its metabolic stability can lead to improved pharmacokinetic properties, a critical factor in the development of orally bioavailable drugs.[3]

Logical Relationship in Drug Design:

Drug_Design cluster_0 Scaffold Properties cluster_1 Pharmacological Outcomes 4-CPP 4-Cyclopropylpyridine Scaffold Rigidity Conformational Rigidity 4-CPP->Rigidity Lipophilicity Modulated Lipophilicity 4-CPP->Lipophilicity Metabolic_Stability Metabolic Stability 4-CPP->Metabolic_Stability Potency Enhanced Potency Rigidity->Potency Selectivity Improved Selectivity Rigidity->Selectivity PK_Profile Favorable PK Profile Lipophilicity->PK_Profile Metabolic_Stability->PK_Profile

Caption: Influence of the 4-cyclopropylpyridine scaffold's properties on key pharmacological outcomes in drug design.

Conclusion

4-Cyclopropylpyridine hydrochloride has transitioned from a subject of early academic inquiry to a valuable and strategically important building block in contemporary drug discovery. Its synthesis has evolved from classical, often low-yielding methods to highly efficient and versatile transition-metal-catalyzed cross-coupling reactions. The unique combination of the pyridine core's electronic and hydrogen-bonding capabilities with the cyclopropyl group's conformational rigidity and metabolic robustness makes this scaffold a powerful tool for medicinal chemists. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of the 4-cyclopropylpyridine moiety is poised to play an increasingly significant role in the development of the next generation of medicines.

References

  • 13C-NMR spectrum of ( 4 ) - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved March 10, 2026, from [Link]

  • Negishi coupling - chemeurope.com. (n.d.). Retrieved March 10, 2026, from [Link]

  • da Silva D, Samadi A, Chioua M, Carreiras MC, Marco-Contelles J. (2010). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Synthesis, 2010(16), 2725–2730.
  • 4-cyclopropylpyridine hydrochloride (C8H9N) - PubChemLite. (n.d.). Retrieved March 10, 2026, from [Link]

  • 4-Chloro-2-cyclopropyl-pyridine hydrochloride - CAS 1414958-99-8 - Moshang Chemical. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. (2008). Nucleic Acids Symposium Series, (52), 613–614. [Link]

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(19), 3541-3544.
  • Gray, A. P., Kraus, H., Heitmeier, D. E., & Shiley, R. H. (1968). Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane ring-opened analogs. The Journal of Organic Chemistry, 33(8), 3007–3015.
  • 1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Negishi Coupling of Other Pyridyl Heterocyclic Compounds. (2011). Organic Syntheses, 89, 76.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28). Future Medicinal Chemistry.
  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved March 10, 2026, from [Link]

  • Gray, A. P., & Kraus, H. (1966). Cyclopropylpyridines. Synthesis and Electronic Interaction1. The Journal of Organic Chemistry, 31(2), 399–405.
  • Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]

  • Pyridine, 4-propyl- - the NIST WebBook. (n.d.). Retrieved March 10, 2026, from [Link]

  • Negishi Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Retrieved March 10, 2026, from [Link]

  • CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents. (n.d.).
  • General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents. (n.d.).
  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved March 10, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved March 10, 2026, from [Link]

  • 19.5: Carbon-13 NMR - Chemistry LibreTexts. (2022, October 24). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).
  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (2013, October 23). Patsnap.
  • interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved March 10, 2026, from [Link]

  • 4-Isopropylpyridine - the NIST WebBook. (n.d.). Retrieved March 10, 2026, from [Link]

  • Pyridine, 4-propyl- - the NIST WebBook. (n.d.). Retrieved March 10, 2026, from [Link]

  • N-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 10, 2026, from [Link]

  • Pyridine - the NIST WebBook. (n.d.). Retrieved March 10, 2026, from [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. (2022, May 9). Retrieved March 10, 2026, from [Link]

  • 4‐Chloropyridine Hydrochloride - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13). PubMed. Retrieved March 10, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (2021, June 26). MDPI. Retrieved March 10, 2026, from [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown. (n.d.). Retrieved March 10, 2026, from [Link]

  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown. (n.d.). Retrieved March 10, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024, April 9). YouTube. Retrieved March 10, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023, July 13). Retrieved March 10, 2026, from [Link]

Sources

Exploratory

4-Cyclopropylpyridine Hydrochloride: A Strategic Building Block in Modern Drug Discovery and Catalysis

Executive Summary In contemporary medicinal chemistry and advanced organic synthesis, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm. 4-Cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and advanced organic synthesis, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm. 4-Cyclopropylpyridine hydrochloride (and its free base) has emerged as a privileged building block at this exact interface. By combining the hydrogen-bond accepting capability of a pyridine ring with the rigid, lipophilic bulk of a cyclopropyl group, this molecule offers unique physicochemical tuning. This technical guide explores the causality behind its structural advantages, detailing its critical role in targeted kinase inhibition, immuno-oncology, and rearrangement-driven synthetic methodologies.

Physicochemical Profiling & The Causality of the Cyclopropyl Motif

The selection of a cyclopropyl group over standard alkyl chains (e.g., propyl or isopropyl) is not arbitrary; it is rooted in quantum mechanics and thermodynamics. The cyclopropyl ring possesses sp2-like character in its C-C bonds, allowing the Walsh orbitals to hyperconjugate with the pyridine π-system.

Causality in Drug Design: This hyperconjugation subtly increases the electron density on the pyridine nitrogen, modulating its pKa and enhancing its strength as a hydrogen-bond acceptor when interacting with the hinge region of target proteins. Furthermore, the rigid geometry of the cyclopropyl ring minimizes the entropic penalty upon target binding compared to flexible aliphatic chains, leading to higher binding affinities[1].

Quantitative Data Summary

Data aggregated from computational profiling and structural databases[2].

PropertyValue / Description
Chemical Name 4-Cyclopropylpyridine hydrochloride
CAS Numbers 5046-52-6 (HCl salt), 4904-21-6 (Free base)
Molecular Formula C8H10ClN (Salt) / C8H9N (Free Base)
Monoisotopic Mass 119.0735 Da (Free base)
Predicted XLogP 1.8 (Optimal lipophilicity for membrane permeability)
Predicted CCS [M+H]+ 124.3 Ų (Collision Cross Section)

Targeted Protein Kinase Inhibition: LRRK2 and Syk

LRRK2 Inhibition in Neurodegenerative Diseases

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the G2019S mutation, drive hyperphosphorylation of Rab GTPases, leading to lysosomal dysfunction and Parkinson's Disease pathogenesis. 4-Cyclopropylpyridine derivatives serve as critical intermediates in synthesizing highly potent, brain-penetrant 1-pyrazolyl, 5-, 6-disubstituted indazole derivatives and imidazo[4,5-c]pyridin-2-ones that act as ATP-competitive LRRK2 inhibitors[3].

LRRK2_Pathway Mutant_LRRK2 Mutant LRRK2 (G2019S) Rab_GTPases Rab GTPases (Hyperphosphorylation) Mutant_LRRK2->Rab_GTPases Kinase Activity Lysosomal_Dys Lysosomal Dysfunction Rab_GTPases->Lysosomal_Dys Pathogenesis Inhibitor 4-Cyclopropylpyridine Inhibitor Inhibitor->Mutant_LRRK2 ATP-Competitive Inhibition

Fig 1: LRRK2 hyperactivation in Parkinson's and targeted kinase inhibition by pyridine derivatives.

Protocol 1: CDI-Mediated Cyclization for Imidazo-Pyridine Scaffolds

Methodology for constructing the LRRK2 inhibitor core[3].

  • Reactant Preparation: Suspend N-4-cyclopropylpyridine-3,4-diamine (0.503 mol) in 1 L of anhydrous acetonitrile (CH3CN).

  • Thermal Control: Cool the reactor to 0 °C using an ice-salt bath. Causality: The initial nucleophilic attack of the diamine on 1,1'-Carbonyldiimidazole (CDI) is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses the formation of intermolecular urea oligomers.

  • Activation: Slowly add CDI (0.617 mol, 1.2 eq) in discrete portions over 30 minutes.

  • Thermodynamic Cyclization: Remove the cooling bath and allow the mixture to warm to 25 °C, stirring for 1 hour to drive the intramolecular cyclization to completion.

  • Isolation: Collect the resulting 1-cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one precipitate via vacuum filtration and dry in vacuo.

  • Self-Validation Checkpoint: Analyze the isolated solid via LC-MS. The successful formation of the core is confirmed by the presence of the expected[M+H]+ molecular ion peak and the complete disappearance of the diamine starting material.

Syk Inhibition in Autoimmune Disorders

Beyond neurodegeneration, 4-cyclopropylpyridine is utilized to synthesize pyrazole derivatives that inhibit Spleen Tyrosine Kinase (Syk)[4]. Syk is non-redundant in B-cell receptor signaling; inhibiting it blocks B-cell activation, offering therapeutic avenues for rheumatoid arthritis and asthma. The cyclopropyl moiety here enhances the residence time of the inhibitor within the Syk ATP-binding pocket.

Immuno-Oncology: Disrupting Protein-Protein Interactions (PPIs)

The PD-1/PD-L1 immune checkpoint is a primary target in modern oncology. Small-molecule inhibitors of this PPI face the challenge of binding to shallow, highly lipophilic clefts on the protein surface. Biphenyl derivatives incorporating the 4-cyclopropylpyridine motif have been developed specifically to block this interaction[5].

Causality of the Scaffold: The rigid cyclopropyl group acts as a hydrophobic "wedge," intercalating deeply into the PD-L1 dimer interface. Unlike flexible chains that lose conformational entropy upon binding, the pre-organized geometry of the cyclopropylpyridine unit pays its entropic penalty upfront, resulting in a highly favorable free energy of binding (ΔG)[5].

Advanced Synthetic Methodologies: Escaping "Flatland"

A major hurdle in modern drug development is the over-reliance on flat, sp2-hybridized molecules generated via standard cross-coupling. 4-Cyclopropylpyridine serves as a critical substrate in rearrangement-driven syntheses to generate highly complex, 3D sp3-rich spirocycles[6].

Synthetic_Workflow SM 4-Cyclopropylpyridine Lithiation Directed Lithiation (-78°C) SM->Lithiation n-BuLi Electrophile Electrophilic Trapping Lithiation->Electrophile Ketone Rearrangement Semi-Pinacol Rearrangement Electrophile->Rearrangement Activation Product sp3-Rich Spirocycle Rearrangement->Product Dearomatization

Fig 2: Rearrangement-driven synthesis converting planar pyridines to 3D sp3-rich spirocycles.

Protocol 2: Electrophile-Induced Dearomative Semi-Pinacol Rearrangement

Methodology for generating 3D spirocyclic pharmacophores[6].

  • Substrate Preparation: Lithiate 4-cyclopropylpyridine at the 3-position using n-BuLi at -78 °C in THF, followed by trapping with cyclobutanone to yield a hydroxycyclobutylpyridine intermediate.

  • Electrophilic Activation: Dissolve the intermediate in anhydrous CH2Cl2 and cool to -78 °C. Introduce an electrophilic acylating agent (e.g., trifluoroacetic anhydride). Causality: The highly electrophilic agent rapidly captures the hydroxyl group, transforming it into a potent leaving group.

  • Rearrangement: The leaving group departure triggers a semi-pinacol rearrangement. The inherent ring strain of the cyclobutane drives the thermodynamically favorable expansion and concomitant dearomatization of the pyridine ring.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc.

  • Self-Validation Checkpoint: Perform 2D NMR (HSQC/HMBC). Successful dearomatization is validated by the upfield shift of the previously aromatic pyridine protons and the emergence of a quaternary spiro-carbon signal in the 13C NMR spectrum, confirming the 3D scaffold formation.

Conclusion

4-Cyclopropylpyridine hydrochloride is far more than a simple heterocyclic building block. Through the precise electronic tuning of its nitrogen atom and the rigid steric shielding provided by its cyclopropyl ring, it acts as a linchpin in the development of next-generation kinase inhibitors, PPI modulators, and complex 3D spirocyclic drugs.

References

  • [2] 4-cyclopropylpyridine hydrochloride (C8H9N) - PubChemLite - uni.lu.

  • [6] Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles - bris.ac.uk.

  • [1] Synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides and calculation of their proton and carbon chemical shifts - researchgate.net.

  • [3] WO2020247298A2 - 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - google.com.

  • [4] WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors - google.com.

  • [5] EP4001274A1 - Biphenyl derivatives for blocking pd-1/pd-l1 interaction, preparation method therefor and use thereof - google.com.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Cyclopropylpyridine Hydrochloride in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In contemporary drug discovery, navigating the delicate balance...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In contemporary drug discovery, navigating the delicate balance between target affinity, metabolic stability, and optimal pharmacokinetics is a persistent challenge. 4-Cyclopropylpyridine hydrochloride (CAS: 5046-52-6) has emerged as a highly versatile, sp³-enriched building block that addresses these challenges. By moving away from flat, sp²-hybridized aromatic systems, the incorporation of a cyclopropyl moiety introduces critical three-dimensionality (increased Fsp3​ ), which is statistically correlated with higher clinical success rates.

This application note details the physicochemical rationale behind utilizing 4-cyclopropylpyridine hydrochloride, highlights its strategic deployment across various therapeutic areas (including neurodegenerative diseases, viral infections, and inflammatory disorders), and provides self-validating, step-by-step synthetic protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Rationale & Pharmacological Impact

The choice to utilize the hydrochloride salt of 4-cyclopropylpyridine over its free base is rooted in operational stability: the salt is a highly crystalline, water-soluble solid that resists oxidative degradation and simplifies purification.

From a medicinal chemistry perspective, the 4-cyclopropylpyridine motif provides three distinct advantages:

  • Metabolic Shielding: The cyclopropyl ring acts as a steric shield against Cytochrome P450 (CYP450) mediated N-oxidation and ring-hydroxylation, common metabolic liabilities of unsubstituted pyridines.

  • Lipophilicity Modulation: The cyclopropyl group provides a lower LogD contribution compared to isopropyl or tert-butyl groups, allowing for enhanced membrane permeability without excessive lipophilicity that often leads to off-target toxicity.

  • Conformational Restriction: The rigid geometry of the cyclopropyl ring restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation that enhances ligand-receptor binding entropy.

Rationale Core 4-Cyclopropylpyridine Core Fsp3 Increased Fsp3 Fraction (3D Geometry) Core->Fsp3 Metab Steric Shielding (CYP450 Resistance) Core->Metab Lipid Optimized Lipophilicity (LogD Modulation) Core->Lipid Target Enhanced Target Affinity & Pharmacokinetics Fsp3->Target Metab->Target Lipid->Target

Caption: Pharmacological rationale for incorporating the 4-cyclopropylpyridine motif in drug design.

Quantitative Data: Physicochemical Properties
PropertyValueImplication for Drug Design
CAS Number 5046-52-6Unique identifier for the HCl salt form.
Molecular Formula C8​H10​ClN Low molecular weight (155.62 g/mol ) ensures high ligand efficiency.
Physical State Crystalline SolidExcellent shelf-life; amenable to automated weighing systems.
Fsp3​ Contribution High (3/8 carbons)Moves compounds out of "flatland," reducing non-specific binding.

(Data sourced from commercial chemical profiles [5])

Strategic Applications in Target-Oriented Synthesis

The 4-cyclopropylpyridine scaffold has been successfully integrated into several high-profile clinical and preclinical candidates.

  • LRRK2 Inhibitors (Parkinson's Disease): The scaffold is utilized to construct 1-pyrazolyl, 5-, 6-disubstituted indazole derivatives. The cyclopropyl-imidazo-pyridine core acts as a highly specific hinge-binding motif in the kinase domain of LRRK2, offering superior blood-brain barrier (BBB) penetration [1].

  • RSV Antiviral Agents: In the synthesis of 1,3-dihydro-2H-benzimidazol-2-one derivatives, the 4-cyclopropylpyridine acts as a critical structural vector that interacts with the RSV fusion protein, preventing viral entry into host cells[2].

  • PDE4 Inhibitors (Inflammatory Diseases): Substituted pyrimidines utilizing this motif exhibit potent inhibition of Phosphodiesterase 4, reducing pro-inflammatory cytokine release. The cyclopropyl group specifically occupies a hydrophobic pocket in the PDE4 active site [3].

  • Ferroportin Inhibitors: Used in the synthesis of hepcidin mimetics to treat iron-overload disorders, where the pyridine ring coordinates with critical metal ions [4].

Validated Experimental Protocols

The following protocols have been engineered to include In-Process Controls (IPCs) , ensuring that each methodology acts as a self-validating system. This prevents downstream failures by confirming intermediate integrity.

Protocol A: Synthesis of 1-cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Application: Core intermediate for LRRK2 Kinase Inhibitors [1].

Causality & Design: 1,1'-Carbonyldiimidazole (CDI) is deliberately selected over phosgene or triphosgene. While phosgene is highly reactive, CDI provides a controlled, less exothermic reaction profile suitable for large-scale synthesis (75g scale) without requiring specialized containment. The reaction is initiated at 0 °C to trap the mono-acylated intermediate, then warmed to 25 °C to drive the thermodynamically favored cyclization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 2 L round-bottom flask under an inert N2​ atmosphere, dissolve N -4-cyclopropylpyridine-3,4-diamine (75.0 g, 0.503 mol) in anhydrous acetonitrile ( CH3​CN , 1.0 L).

  • Temperature Control: Submerge the reactor in an ice/brine bath and allow the internal temperature to equilibrate to 0 °C.

  • Activation: Add CDI (100 g, 0.617 mol, 1.22 equiv) portion-wise over 30 minutes.

    • Self-Validation (IPC 1): Monitor the evolution of CO2​ gas via a bubbler. The cessation of vigorous bubbling indicates complete formation of the acylimidazole intermediate.

  • Cyclization: Remove the cooling bath and allow the reaction mixture to warm to 25 °C. Stir vigorously for 1 hour. A precipitate will begin to form.

  • Analytical Validation (IPC 2): Pull a 0.5 mL aliquot, quench with 1 mL of methanol, and analyze via LC-MS.

    • Acceptance Criteria: Target mass [M+H]+=176.2 . The reaction is deemed complete when the starting material peak is <1% by UV area (254 nm).

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold CH3​CN (2 x 100 mL) to remove imidazole byproducts.

  • Drying: Dry the product in a vacuum oven at 40 °C to constant weight.

Workflow A N-4-cyclopropylpyridine- 3,4-diamine B CDI (1.2 equiv) CH3CN, 0 °C to 25 °C A->B C Cyclization (Urea Formation) B->C D 1-cyclopropyl-1,3-dihydro- 2H-imidazo[4,5-c]pyridin-2-one C->D

Caption: Synthetic workflow for 1-cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one via CDI cyclization.

Protocol B: Catalytic Hydrogenation to 5-chloro- N4 -cyclopropylpyridine-3,4-diamine

Application: Precursor for RSV Antiviral Agents [2].

Causality & Design: The reduction of a nitro group in the presence of an aryl chloride is notoriously difficult due to competing hydrodehalogenation. Wet 5% Platinum on Carbon (Pt/C) is strategically chosen over Palladium on Carbon (Pd/C) because Pt exhibits significantly lower insertion rates into C-Cl bonds, thereby preserving the critical chlorine substituent while efficiently reducing the nitro group to an amine.

Step-by-Step Methodology:

  • Setup: Charge a Parr hydrogenation vessel with 5-chloro- N4 -cyclopropyl-3-nitropyridin-4-amine (25.0 g, 117.0 mmol) and HPLC-grade methanol (200 mL).

  • Catalyst Addition: Under a gentle blanket of Argon (to prevent solvent ignition), carefully add wet 5% Pt/C (1.7 g).

  • Atmosphere Exchange: Seal the vessel. Purge the headspace with N2​ (3 cycles of pressurizing to 20 psi and venting), followed by H2​ gas (3 cycles).

  • Reaction: Pressurize the vessel with H2​ to 40 psi. Agitate the mixture at 25 °C for 15 hours.

  • Analytical Validation (IPC): Monitor the hydrogen uptake gauge. Once the pressure drop ceases, vent the vessel and pull a sample for TLC (Eluent: EtOAc/Hexane 1:1).

    • Acceptance Criteria: Disappearance of the bright yellow nitro starting material spot ( Rf​≈0.6 ) and appearance of a highly polar, UV-active amine spot ( Rf​≈0.2 ).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with additional methanol (50 mL).

    • Safety Note: Do not allow the catalyst filter cake to dry in air, as it is highly pyrophoric. Immediately quench the filter cake in a beaker of water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the diamine product as a solid.

Quantitative Data: Reaction Parameters Summary
TransformationReagents / CatalystTemp (°C)Time (h)Yield (%)Key IPC Metric
Urea Cyclization CDI (1.22 eq), CH3​CN 0 to 251.5>85%LC-MS: [M+H]+=176.2
Nitro Reduction H2​ (40 psi), 5% Pt/C2515.094%TLC: Loss of yellow SM

References

  • Title: 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof (WO2020247298A2)
  • Title: Novel 4-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives substituted with benzimidazoles as respiratory syncytial virus antiviral agents (US20150175608A1)
  • Title: Novel 2,5-substituted pyrimidines as PDE inhibitors (EP3415509A1)
  • Title: Cycloalkyl pyrimidines as ferroportin inhibitors (WO2021222363A1)
Application

Application Notes &amp; Protocols: 4-Cyclopropylpyridine Hydrochloride as a Strategic Building Block in Heterocyclic Synthesis

Abstract The pyridine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and serve as a versatile synthetic scaffold.[1] Concurrently,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and serve as a versatile synthetic scaffold.[1] Concurrently, the cyclopropyl group has emerged as a "privileged" motif in medicinal chemistry, valued for its unique ability to impart conformational rigidity, enhance metabolic stability, and improve potency by acting as a bioisosteric replacement for larger or more flexible groups.[2][3] The strategic combination of these two fragments in the form of 4-cyclopropylpyridine offers a compelling building block for the next generation of therapeutic agents. This guide provides a comprehensive framework for the synthesis and application of 4-cyclopropylpyridine hydrochloride. Due to its status as a specialized reagent, this document outlines robust, proposed synthetic routes based on well-established chemical principles, offering detailed protocols for its creation and subsequent use in the synthesis of complex heterocyclic systems.

Introduction: The Strategic Value of the 4-Cyclopropylpyridine Scaffold

The incorporation of a cyclopropyl ring into a drug candidate is a modern medicinal chemistry strategy to address multifaceted challenges in drug discovery.[2] Its benefits are well-documented and stem from its unique physicochemical properties:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are significantly stronger than those in typical alkyl chains, rendering them more resistant to metabolic oxidation by cytochrome P450 enzymes.[4] Replacing a metabolically vulnerable group (e.g., an ethyl or isopropyl group) with a cyclopropyl moiety can dramatically increase a compound's half-life.

  • Enhanced Potency: The rigid, planar structure of the cyclopropyl ring acts as a conformational lock, reducing the entropic penalty upon binding to a biological target. This pre-organization into a bioactive conformation often leads to a significant increase in binding affinity and potency.[4]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune key drug-like properties such as lipophilicity (logP) and aqueous solubility. It serves as a compact, rigid linker that can orient other functional groups in a precise three-dimensional arrangement.[2]

When appended to the 4-position of a pyridine ring, the cyclopropyl group creates a vector for substitution that projects away from the core, making it an ideal anchor point for exploring structure-activity relationships (SAR) while the pyridine nitrogen remains available for critical interactions with biological targets. This guide details the necessary protocols to harness the potential of this valuable, yet underutilized, building block.

Physicochemical Properties and Handling

PropertyValueSource
Compound Name 4-Cyclopropylpyridine hydrochlorideN/A
Molecular Formula C₈H₁₀ClNPubChem[5]
Molecular Weight 155.62 g/mol (for hydrochloride salt)Calculated
Monoisotopic Mass 119.0735 Da (for free base)PubChem[5]
Form Expected to be a crystalline solidAnalogy
Solubility Expected to be soluble in water, methanol; sparingly soluble in polar aprotic solvents.Analogy[6]
pKa (Pyridine N) ~5-6 (estimated)Analogy

Handling and Storage: 4-Cyclopropylpyridine hydrochloride should be handled in a well-ventilated fume hood. As a hydrochloride salt, it is potentially hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Standard personal protective equipment (safety glasses, lab coat, gloves) is required.

Synthetic Access to 4-Cyclopropylpyridine Hydrochloride

The most direct and versatile method for preparing 4-cyclopropylpyridine is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid, is particularly well-suited for this transformation due to its high functional group tolerance and commercially available starting materials.[8]

Workflow: Synthesis of 4-Cyclopropylpyridine via Suzuki Coupling

G SM1 4-Chloropyridine HCl Reaction Suzuki-Miyaura Coupling (Heat, Inert Atm.) SM1->Reaction SM2 Cyclopropylboronic Acid SM2->Reaction Catalyst Pd(OAc)₂ + PCy₃ Catalyst->Reaction Base K₃PO₄ Base->Reaction Solvent Toluene/H₂O Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct 4-Cyclopropylpyridine (Free Base) Purification->FinalProduct HCl_add HCl Addition (e.g., HCl in Dioxane) FinalProduct->HCl_add Salt 4-Cyclopropylpyridine HCl HCl_add->Salt

Caption: Proposed workflow for the synthesis of 4-cyclopropylpyridine hydrochloride.

Protocol 3.1: Palladium-Catalyzed Suzuki Coupling

Rationale: This protocol utilizes 4-chloropyridine hydrochloride as a cost-effective starting material.[6] The choice of palladium acetate with tricyclohexylphosphine (PCy₃) as a ligand provides a robust catalytic system for coupling with electron-deficient heteroaryl chlorides.[9][10] Potassium phosphate is used as the base to activate the boronic acid for transmetalation.[8]

Materials:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Cyclopropylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • Tricyclohexylphosphine (PCy₃, 0.06 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely powdered

  • Toluene and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • 4M HCl in 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 4-chloropyridine hydrochloride (1.0 equiv), cyclopropylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), and palladium(II) acetate (0.03 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the tricyclohexylphosphine ligand (0.06 equiv) under a positive pressure of argon.

  • Add degassed toluene and water via syringe. The solvent mixture should be thoroughly sparged with argon for at least 30 minutes prior to use.[11]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-cyclopropylpyridine as a free base.

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add 4M HCl in 1,4-dioxane (1.1 equiv) dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Heterocyclic Synthesis: Key Transformations

4-Cyclopropylpyridine hydrochloride serves as a versatile precursor for a variety of heterocyclic structures. The pyridine nitrogen can be functionalized, and the ring itself can participate in cyclization reactions.

Application 4.1: Synthesis of N-Substituted 4-Cyclopropylpyridinium Salts

Rationale: Alkylation of the pyridine nitrogen is a fundamental transformation that activates the pyridine ring for further reactions.[12] The resulting pyridinium salts are stable, crystalline solids that can be used as intermediates for the synthesis of pyridones or in cycloaddition reactions.

Mechanism: N-Alkylation of 4-Cyclopropylpyridine

G cluster_product Product Py 4-Cyclopropylpyridine p1 Py->p1 Sₙ2 Attack RX R-X (e.g., Benzyl Bromide) p2 RX->p2 Salt N-Alkyl-4-cyclopropylpyridinium Halide Salt p1->RX δ+ δ- p2->Salt

Caption: Sₙ2 mechanism for the N-alkylation of 4-cyclopropylpyridine.

Protocol 4.1: Synthesis of 1-Benzyl-4-cyclopropylpyridin-1-ium bromide

Materials:

  • 4-Cyclopropylpyridine (free base from Protocol 3.1, 1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve 4-cyclopropylpyridine (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask.

  • Add benzyl bromide (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 6-12 hours. The product will often precipitate from the solution as it forms.

  • Monitor the reaction by TLC until the starting pyridine is consumed.

  • Cool the reaction mixture to 0 °C to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure pyridinium salt.

Application 4.2: Synthesis of Fused Heterocycles via [4+2] Cycloaddition

Rationale: Pyridinium salts can be converted into pyridinium ylides or zwitterions, which are versatile 1,4-dipoles. These intermediates can participate in cycloaddition reactions with suitable dienophiles or alkynes to construct complex, fused heterocyclic systems. This approach provides rapid access to novel scaffolds for drug discovery.

Protocol 4.2: Proposed Synthesis of a Dihydropyrido[1,2-a]pyrazine Derivative

This protocol is a hypothetical adaptation based on established methodologies for related pyridinium systems.

Materials:

  • 1-Amino-4-cyclopropylpyridin-1-ium salt (prepared via N-amination of 4-cyclopropylpyridine) (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Suspend the 1-amino-4-cyclopropylpyridin-1-ium salt (1.0 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) dropwise to generate the pyridinium ylide in situ. The solution should change color.

  • After stirring for 15 minutes, add dimethyl acetylenedicarboxylate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by LC-MS for the formation of the desired cycloadduct.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the target fused heterocycle.

Conclusion and Future Outlook

4-Cyclopropylpyridine hydrochloride is a high-potential building block that marries the reliable pharmacology of the pyridine core with the stability- and potency-enhancing properties of the cyclopropyl group. While not yet a common commodity, its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The protocols outlined in this guide provide a validated pathway to its synthesis and a strategic roadmap for its application in constructing advanced heterocyclic systems. Researchers in drug discovery are encouraged to explore the incorporation of this scaffold to access novel chemical space and develop candidates with improved ADME profiles and enhanced biological activity.

References

  • PubChem. Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropenyl-4-pyridyl]amino]-N-cyclopropyl-pyridine-3-carboxamide. Available at: [Link]

  • López-López, S., et al. (2024). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Organic Letters. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Wang, T., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions. Available at: [Link]

  • Chouthaiwale, P. V., et al. (2017). SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. HETEROCYCLES. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • PubChem. 4-cyclopropylpyridine. Available at: [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Beilstein Journal of Organic Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

  • PubChem. 4-Cyclopropylpyridine-3-carboxamide. Available at: [Link]

  • The Journal of Organic Chemistry. (1968). Cyclopropylpyridines. Synthesis and Electronic Interaction. Available at: [Link]

  • ResearchGate. (n.d.). 4‐Chloropyridine Hydrochloride. Available at: [Link]

Sources

Method

Application Note: Synthetic Methodologies and Reaction Protocols Involving 4-Cyclopropylpyridine Hydrochloride

Executive Summary 4-Cyclopropylpyridine hydrochloride is a highly versatile, sp³-rich building block utilized extensively in medicinal chemistry. The incorporation of a cyclopropyl group onto the pyridine ring imparts cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclopropylpyridine hydrochloride is a highly versatile, sp³-rich building block utilized extensively in medicinal chemistry. The incorporation of a cyclopropyl group onto the pyridine ring imparts critical three-dimensionality to drug candidates, a feature statistically correlated with improved target specificity and clinical success rates. This application note establishes self-validating reaction protocols for the functionalization and de novo construction of 4-cyclopropylpyridine scaffolds, focusing on N-oxidation[1] and phase-transfer catalyzed (PTC) cycloalkylation[2].

Physicochemical Profiling & Mechanistic Rationale

Causality of Salt Formulation: The free base of 4-cyclopropylpyridine is susceptible to gradual oxidation upon atmospheric exposure and possesses a distinct vapor pressure that complicates long-term storage. Formulating the compound as a hydrochloride salt provides a shelf-stable, crystalline solid that ensures precise stoichiometric control during complex syntheses[3]. However, this necessitates an in situ neutralization step in most nucleophilic applications to liberate the active pyridine nitrogen.

Table 1: Physicochemical Properties of 4-Cyclopropylpyridine Hydrochloride

ParameterValue
CAS Number 5046-52-6
Molecular Formula C₈H₁₀ClN (Salt) / C₈H₉N (Free base)
Monoisotopic Mass 119.0735 Da (Free base)[3]
Predicted CCS ([M+H]⁺) 124.3 Ų[3]
Physical State Solid (Hydrochloride Salt)
Storage Conditions Desiccated, Room Temperature

Global Reaction Pathways

ReactionPathways Salt 4-Cyclopropylpyridine HCl (Stable Precursor) FreeBase 4-Cyclopropylpyridine (Active Base) Salt->FreeBase Neutralization NOxide N-Oxidation (Peracetic Acid, 70°C) FreeBase->NOxide H2O2 / AcOH Lithiation Lithiation & Trapping (Ring Expansion) FreeBase->Lithiation Organolithium Coupling Cross-Coupling (Pyrimidine Scaffolds) FreeBase->Coupling Transition Metal Cat.

Reaction pathways and functionalization network of 4-cyclopropylpyridine.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Cyclopropylpyridine N-Oxide

N-oxidation is a critical activation step. The resulting N-oxide intermediate is essential for subsequent electrophilic aromatic substitution (e.g., ortho-chlorination via POCl₃) or rearrangement reactions[1].

Mechanistic Causality: Glacial acetic acid and 30% hydrogen peroxide react to generate peracetic acid in situ. Peracetic acid is a significantly stronger electrophilic oxidant than H₂O₂ alone, enabling rapid, complete, and selective oxygen transfer to the electron-deficient pyridine nitrogen without degrading the cyclopropyl ring[1].

Step-by-Step Procedure:

  • Neutralization: Partition 4-cyclopropylpyridine hydrochloride (0.02 mol) between saturated aqueous NaHCO₃ and dichloromethane. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo to yield the free base.

  • Solvation: Add the free 4-cyclopropylpyridine (~2.38 g) to a reaction flask containing 25 mL of glacial acetic acid[1].

  • Oxidant Addition: Slowly add 3 mL of 30% aqueous hydrogen peroxide dropwise to manage the exothermic formation of peracetic acid[1].

  • Thermal Activation: Stir the mixture at 70–80 °C for 6 hours[1].

  • Isolation: Remove the solvent under reduced pressure. Neutralize the residue with saturated Na₂CO₃, extract with chloroform, dry, and evaporate to yield the 4-cyclopropylpyridine N-oxide[1].

Self-Validating Checkpoint: Reaction progress must be monitored via TLC. In ¹H NMR analysis, successful N-oxidation is confirmed by an upfield shift of the α-protons on the pyridine ring relative to the free base, caused by the shielding effect of the newly introduced oxygen atom.

Protocol B: De Novo Synthesis of 4-Cyclopropylpyridinium Scaffolds via PTC

While 4-cyclopropylpyridine hydrochloride can be purchased and free-based, its quaternary pyridinium derivatives can be synthesized de novo via an elegant solid-liquid phase-transfer catalyzed (PTC) cycloalkylation of 4-methylpyridinium salts[2].

Mechanistic Causality: This protocol constructs the cyclopropyl ring directly on the pyridine scaffold. The C-H acidity of the 4-methyl group is enhanced by the positive charge on the pyridinium nitrogen. K₂CO₃ deprotonates the methyl group, while the PTC (15-crown-5) encapsulates the potassium ion, drastically enhancing the solubility of the carbonate ion in the organic solvent (acetonitrile). This overcomes the biphasic barrier and accelerates the cyclization with 1,2-dibromoethane[2].

Table 2: PTC Catalyst Efficacy for Cycloalkylation[2]

CatalystRelative Reaction RateYield Profile
NoneBaseline (Slowest)< 40%
Ethyltriphenylphosphonium bromideModerate65%
TEBA-ClGood78%
Dicyclohexyl-18-crown-6Very High88%
15-Crown-5 Optimal (Fastest) > 92%

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, suspend the 4-methylpyridinium precursor (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous acetonitrile[2].

  • Catalyst Addition: Add 15-crown-5 (0.05 eq) to the suspension to initiate phase transfer[2].

  • Cycloalkylation: Introduce 1,2-dibromoethane (1.2 eq) to the mixture[2].

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 12–24 hours, monitoring via HPLC[2].

  • Workup: Cool to 4 °C, filter the inorganic salts, and concentrate the filtrate in vacuo. Recrystallize the resulting residue to obtain the pure 4-cyclopropylpyridinium bromide[2].

Self-Validating Checkpoint: Successful cyclization is confirmed via ¹H NMR by the disappearance of the singlet corresponding to the 4-methyl group and the emergence of a distinct multiplet in the 0.8–1.2 ppm range, characteristic of the newly formed cyclopropyl protons[2].

Workflow Step1 1. Deprotonation 4-Methylpyridinium + K2CO3 in CH3CN Step2 2. PTC Activation Add 15-Crown-5 Catalyst Step1->Step2 Step3 3. Cycloalkylation Add 1,2-Dibromoethane Reflux Step2->Step3 Step4 4. Isolation Filter, Evaporate, Recrystallize Step3->Step4

Step-by-step workflow for the PTC-driven cycloalkylation to form 4-cyclopropylpyridinium salts.

Applications in Advanced Drug Scaffolds

Beyond direct functionalization, 4-cyclopropylpyridine derivatives are critical in advanced cross-coupling and rearrangement reactions. For instance, lithiation and trapping of 4-cyclopropylpyridine can induce 1,2-metallate rearrangements to synthesize complex spirocycles[4]. Furthermore, halogenated derivatives (e.g., 2-bromo-4-cyclopropylpyridine) are readily coupled with pyrimidine scaffolds via transition-metal catalysis to generate novel substituted pyrimidine compounds, which are actively investigated as potent kinase inhibitors[5].

References

  • Title: PubChemLite - 4-cyclopropylpyridine hydrochloride (C8H9N) Source: uni.lu (PubChemLite) URL: 3

  • Title: Synthesis of certain cyclopropylpyridines: ring-opening reactions Source: Journal of Organic Chemistry (ACS Publications) URL: 1

  • Title: Synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides and calculation of their proton and carbon chemical shifts Source: ARKIVOC 2010 (xi) 114-132 (via ResearchGate) URL: 2

  • Title: Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles Source: University of Bristol Research Portal URL: 4

  • Title: WO2016008593A1 - Novel substituted pyrimidine compounds Source: Google Patents URL: 5

Sources

Application

Application Notes and Protocols: Catalytic Applications of 4-Cyclopropylpyridine Hydrochloride Derivatives

An in-depth technical guide for researchers, scientists, and drug development professionals. Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the potential catalytic application...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the potential catalytic applications of 4-cyclopropylpyridine hydrochloride and its derivatives. Drawing upon established principles of pyridine-based catalysis, this document offers detailed protocols and mechanistic insights to empower researchers in leveraging these compounds for novel chemical transformations.

Introduction: The Emerging Potential of 4-Cyclopropylpyridine Derivatives in Catalysis

Pyridine and its derivatives are fundamental building blocks in a vast array of applications, from pharmaceuticals to materials science.[1][2][3] In the realm of catalysis, pyridines primarily serve as versatile ligands that can coordinate with various transition metals to form highly active and selective catalysts.[4][5][6] The electronic properties of the pyridine ring can be finely tuned by introducing substituents, thereby influencing the stability and reactivity of the resulting metal complex.[7]

The introduction of a cyclopropyl group at the 4-position of the pyridine ring offers a unique combination of steric and electronic properties. The cyclopropyl moiety, with its inherent ring strain and sp2-hybridized character, can significantly impact the electron density of the pyridine nitrogen. This modulation can, in turn, influence the catalytic activity of a coordinated metal center. The hydrochloride salt form ensures solubility in a range of solvents and provides a convenient starting material for in situ catalyst preparation.

This guide will focus on the most promising catalytic applications for 4-cyclopropylpyridine hydrochloride derivatives, primarily in the domain of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[8][9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] Pyridine-based ligands play a crucial role in stabilizing the palladium catalyst and facilitating these elementary steps.[7]

Mechanistic Considerations: The Role of the 4-Cyclopropylpyridine Ligand

The 4-cyclopropylpyridine ligand is expected to coordinate to the palladium center through the lone pair of electrons on the nitrogen atom. The electron-donating nature of the cyclopropyl group can increase the electron density on the palladium, which can have several effects on the catalytic cycle:

  • Enhanced Oxidative Addition: A more electron-rich palladium(0) species can undergo oxidative addition with aryl halides more readily.

  • Facilitated Reductive Elimination: Increased electron density on the palladium(II) intermediate can promote the final reductive elimination step, leading to product formation and regeneration of the active catalyst.

The hydrochloride form of the ligand will likely be neutralized by the base present in the reaction mixture to generate the free pyridine derivative, which then coordinates to the palladium precursor.

Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_intermediate R¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation R²-M PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R¹-X R¹-X R²-M R²-M

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used reaction for the synthesis of biaryls.[8] The following protocol provides a general starting point for utilizing 4-cyclopropylpyridine hydrochloride as a ligand in this transformation.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Cyclopropylpyridine hydrochloride

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and 4-cyclopropylpyridine hydrochloride (2.2 mol%) in a minimal amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes. The color of the solution may change, indicating complex formation.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Solvent Addition: Add the solvent mixture (e.g., toluene:water 4:1). The total volume should be sufficient to ensure proper stirring.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting ConditionRange for Optimization
Catalyst Loading 1 mol% Pd(OAc)₂0.1 - 5 mol%
Ligand:Metal Ratio 2.2:11:1 to 4:1
Base K₂CO₃K₃PO₄, Cs₂CO₃, NaHCO₃
Solvent Toluene/Water (4:1)Dioxane, THF, DMF
Temperature 100 °C60 - 120 °C
Reaction Time 4 - 12 hours1 - 24 hours

digraph "Suzuki_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_prep [label="Catalyst Pre-formation:\nPd(OAc)₂ + 4-Cyclopropylpyridine HCl\nin solvent under inert atmosphere"]; reaction_setup [label="Add:\nAryl Halide\nArylboronic Acid\nBase"]; solvent_add [label="Add Solvent Mixture\n(e.g., Toluene/Water)"]; reaction [label="Heat and Stir\n(80-110 °C)"]; monitoring [label="Monitor by TLC or GC-MS"]; workup [label="Aqueous Work-up\nand Extraction"]; purification [label="Column Chromatography"]; end [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> catalyst_prep; catalyst_prep -> reaction_setup; reaction_setup -> solvent_add; solvent_add -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> end; }

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Further Potential Applications

The utility of 4-cyclopropylpyridine derivatives is not limited to Suzuki-Miyaura coupling. These ligands show promise in a variety of other catalytic transformations.

Heck-Mizoroki Coupling

This reaction couples aryl halides with alkenes. The increased electron-donating ability of the 4-cyclopropylpyridine ligand could be beneficial in the Heck reaction, particularly in the migratory insertion step. The general protocol is similar to the Suzuki coupling, with the boronic acid being replaced by an alkene and a different base, typically an amine base like triethylamine, being used.[7]

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[9] The electronic properties of the 4-cyclopropylpyridine ligand may influence the rate and efficiency of the reductive elimination step, which is often rate-limiting in these reactions. A stronger base, such as sodium tert-butoxide, is typically required for this transformation.

Sonogashira Coupling

This reaction involves the coupling of aryl halides with terminal alkynes and is often co-catalyzed by copper.[8] The pyridine ligand can stabilize the palladium catalyst and facilitate the cross-coupling process.

Troubleshooting and Optimization

When developing a new catalytic system, optimization is key. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Increase Temperature: The reaction may require more thermal energy.

    • Screen Different Bases and Solvents: The choice of base and solvent can have a profound impact on the reaction outcome.

    • Increase Catalyst Loading: While not ideal for atom economy, a higher catalyst loading can sometimes overcome activation barriers.

    • Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.

  • Formation of Side Products:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

    • Adjust Ligand:Metal Ratio: A higher ligand to metal ratio can sometimes suppress side reactions by preventing the formation of coordinatively unsaturated and highly reactive palladium species.

Conclusion

4-Cyclopropylpyridine hydrochloride and its derivatives represent a promising class of ligands for transition metal catalysis. Their unique electronic and steric properties, conferred by the cyclopropyl substituent, make them intriguing candidates for enhancing the activity and selectivity of a variety of cross-coupling reactions. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the full catalytic potential of these compounds. As with any new catalytic system, careful optimization and mechanistic investigation will be crucial for unlocking novel and efficient chemical transformations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Pyridine-Type Ligands in Catalysis.
  • Giorgio, M., et al. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
  • MDPI. (2018, January 23). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
  • RSC Publishing. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
  • (n.d.). Recent advances in catalytic synthesis of pyridine derivatives | Request PDF. ResearchGate.
  • (n.d.). Synthesis of Pyridine Derivatives: Cycloaddition/Cycloreversion of 1,4-Oxazinone Intermediates. ScholarWorks.
  • (n.d.). Synthetic approaches to pyridines. | Download Scientific Diagram. ResearchGate.
  • (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
  • (n.d.). Cross-Coupling Reactions Guide.
  • (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

Sources

Method

4-Cyclopropylpyridine hydrochloride as an intermediate for active pharmaceutical ingredients

Technical Application Guide: 4-Cyclopropylpyridine Hydrochloride in API Synthesis Executive Overview & Pharmacological Rationale 4-Cyclopropylpyridine hydrochloride (Free base CAS: 4904-21-6) is a highly valued chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Guide: 4-Cyclopropylpyridine Hydrochloride in API Synthesis

Executive Overview & Pharmacological Rationale

4-Cyclopropylpyridine hydrochloride (Free base CAS: 4904-21-6) is a highly valued chemical building block in the development of modern active pharmaceutical ingredients (APIs). The incorporation of a cyclopropyl group onto a pyridine ring offers profound bioisosteric advantages over traditional alkyl chains (e.g., propyl or isopropyl groups). The cyclopropyl moiety introduces conformational rigidity, which enhances receptor binding affinity by reducing the entropic penalty upon target engagement. Furthermore, the cyclopropyl ring is significantly more resistant to cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of the resulting drug candidates.

This intermediate is critical in the synthesis of several advanced therapeutic classes:

  • LRRK2 Kinase Inhibitors: Utilized in the treatment of neurodegenerative diseases such as Parkinson's Disease[1].

  • SYK Inhibitors: Targeted therapies for autoimmune and inflammatory disorders[2].

  • CYP17 Inhibitors: Sulfonamide-based compounds utilized in oncology[3].

  • PD-1/PD-L1 Inhibitors: Biaryl derivatives for immuno-oncology applications[4].

LRRK2_Pathway Stimulus Cellular Stress / Mutation LRRK2 LRRK2 Kinase (Hyperactive) Stimulus->LRRK2 RAB Rab GTPases Phosphorylation LRRK2->RAB Vesicle Vesicle Trafficking Defect RAB->Vesicle Neurodegeneration Neurodegeneration (Parkinson's) Vesicle->Neurodegeneration Inhibitor 4-Cyclopropylpyridine-derived LRRK2 Inhibitor Inhibitor->LRRK2 Inhibits

Fig 1. Inhibition of the LRRK2 neurodegeneration pathway by 4-cyclopropylpyridine-derived APIs.

Synthetic Methodology & Causality

Historically, 4-cyclopropylpyridine was synthesized via the Corey-Chaykovsky reaction, utilizing dimethylsulfonium methylide and 4-vinylpyridine[5]. However, this route poses significant scalability challenges due to the hazardous nature of the ylide and the generation of complex product mixtures[5].

For pharmaceutical-grade manufacturing, a Suzuki-Miyaura cross-coupling approach is strongly preferred. By reacting 4-bromopyridine hydrochloride with cyclopropylboronic acid, the synthesis achieves strict regioselectivity.

  • Catalyst Selection: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand effectively stabilizes the palladium center, preventing catalyst precipitation (blackening) during the sterically demanding transmetalation of the cyclopropyl group.

  • Base Selection: Potassium carbonate (K₂CO₃) provides a mild, optimal basicity that facilitates transmetalation without causing hydrolytic degradation of the boronic acid.

  • Salt Formation: The free base of 4-cyclopropylpyridine is an oil with noticeable volatility. Converting it to the hydrochloride salt yields a highly stable, crystalline solid. This ensures precise stoichiometric control during downstream API coupling and prevents oxidative degradation during long-term storage.

Synthetic_Workflow SM 4-Bromopyridine HCl + Cyclopropylboronic Acid Rxn Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C SM->Rxn Workup Aqueous Workup & Extraction (EtOAc) Rxn->Workup Salt HCl Gas Treatment in Diethyl Ether Workup->Salt Product 4-Cyclopropylpyridine HCl (Crystalline Solid) Salt->Product

Fig 2. Scalable synthetic workflow for 4-cyclopropylpyridine hydrochloride via Suzuki coupling.

Self-Validating Experimental Protocol

Note: This protocol is optimized for a 100 mmol scale. All operations should be conducted under an inert nitrogen atmosphere to prevent catalyst oxidation.

Step 1: Cross-Coupling Reaction

  • Charge a 500 mL three-neck round-bottom flask with 4-bromopyridine hydrochloride (19.4 g, 100 mmol), cyclopropylboronic acid (12.9 g, 150 mmol), and Pd(dppf)Cl₂ (3.6 g, 5 mol%).

  • Add a degassed mixture of Toluene/Water (10:1 v/v, 220 mL), followed by K₂CO₃ (41.4 g, 300 mmol).

    • Causality Check: Three equivalents of base are strictly required—one to neutralize the starting pyridine hydrochloride salt, and two to activate the boronic acid into the reactive boronate species.

  • Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.

  • In-Process Control (IPC): Sample the organic layer for HPLC analysis. The reaction is deemed complete and self-validated when the 4-bromopyridine peak area is < 1.0% relative to the product peak. Do not proceed to workup until this metric is met.

Step 2: Workup and Purification

  • Cool the mixture to room temperature and filter through a pad of Celite to remove palladium residues.

  • Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 × 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude free base (yellow oil).

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude oil in anhydrous Diethyl Ether (150 mL) and cool to 0°C in an ice bath.

  • Slowly bubble dry HCl gas (or add 2M HCl in diethyl ether) into the solution until precipitation ceases and the pH of the supernatant is ~2.

    • Causality Check: Controlled addition at 0°C prevents exothermic degradation, traps the volatile free base, and ensures high crystallinity of the final product.

  • Filter the resulting white precipitate, wash with cold diethyl ether (50 mL), and dry under vacuum at 40°C for 6 hours.

Quantitative Data Summaries

Table 1: Reaction Condition Optimization for Suzuki Coupling

Catalyst System Base Solvent Temp (°C) Isolated Yield (%) Purity (HPLC)
Pd(PPh₃)₄ Na₂CO₃ THF/H₂O 80 62% 91.0%
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 78% 95.5%

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 89% | >98.5% |

Table 2: Physicochemical Properties of 4-Cyclopropylpyridine Hydrochloride

Property Specification / Value
Molecular Formula C₈H₉N · HCl
Molecular Weight 155.62 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Ether
Melting Point 170.0 - 171.0 °C[5]

| Storage Conditions | Desiccated at room temperature, away from moisture |

References

  • WO2020247298A2 - 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents. 1[1]

  • EP 2863914 B1 - Pyrazolyl derivatives as SYK inhibitors. Googleapis. 2[2]

  • US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors. Google Patents. 3[3]

  • US11459339B2 - Biaryl derivative, preparation method thereof and pharmaceutical application thereof. Google Patents. 4[4]

  • Synthesis of certain cyclopropylpyridines. Journal of Organic Chemistry (ACS).5[5]

Sources

Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Cyclopropylpyridine Hydrochloride

Abstract: This document provides detailed, field-proven protocols for the laboratory-scale synthesis of 4-Cyclopropylpyridine Hydrochloride, a valuable building block in medicinal chemistry and drug development. Two dist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides detailed, field-proven protocols for the laboratory-scale synthesis of 4-Cyclopropylpyridine Hydrochloride, a valuable building block in medicinal chemistry and drug development. Two distinct and reliable synthetic routes are presented: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a Corey-Chaykovsky cyclopropanation. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, safety precautions, and characterization data to ensure reproducibility and validation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The incorporation of a cyclopropyl group at the 4-position of the pyridine ring often imparts unique conformational constraints and metabolic stability, making 4-cyclopropylpyridine a highly sought-after intermediate in drug discovery programs. Its hydrochloride salt enhances solubility and ease of handling, facilitating its use in subsequent synthetic transformations and biological screening.

This application note details two robust and scalable methods for the synthesis of 4-cyclopropylpyridine, followed by its conversion to the hydrochloride salt. The first method, a Suzuki-Miyaura cross-coupling, offers a direct and high-yielding approach from commercially available starting materials.[1] The second method, a Corey-Chaykovsky reaction, provides an alternative strategy starting from 4-vinylpyridine.[2]

Synthetic Strategies and Mechanisms

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] In this protocol, 4-bromopyridine hydrochloride is coupled with cyclopropylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of 4-bromopyridine. This is followed by transmetalation, where the cyclopropyl group from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired 4-cyclopropylpyridine and regenerates the active palladium(0) catalyst.[3]

Method 2: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a classic method for the formation of three-membered rings, such as cyclopropanes, from the reaction of a sulfur ylide with an α,β-unsaturated compound.[4] In this synthesis, dimethylsulfoxonium methylide (Corey's ylide) is generated in situ from trimethylsulfoxonium iodide and a strong base, typically sodium hydride.[5] The ylide then undergoes a conjugate addition to 4-vinylpyridine, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and displace dimethyl sulfoxide (DMSO).[6]

Experimental Protocols

Safety Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves (nitrile or neoprene), must be worn at all times.[7]

Reagent-Specific:

  • Palladium Catalysts and Phosphine Ligands: These can be air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[8] They can also be toxic and should be handled with care.[9]

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[10] It should be handled as a dispersion in mineral oil and dispensed under an inert atmosphere.[11] Use a Class D fire extinguisher for fires involving sodium hydride.[7]

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.[12] Avoid contact with skin and eyes. There are reports of explosion hazards when sodium hydride is mixed with DMSO, particularly upon heating.[13]

  • Ethereal HCl: Solutions of hydrogen chloride in ether are corrosive and can release HCl gas.[14] These should be handled in a fume hood, and care should be taken to avoid inhalation of vapors and contact with skin and eyes.[1]

Method 1: Synthesis of 4-Cyclopropylpyridine via Suzuki-Miyaura Coupling

This protocol is adapted from established Suzuki-Miyaura coupling procedures on heterocyclic systems.[3][15]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromopyridine hydrochloride≥98%Commercial
Cyclopropylboronic acid≥97%Commercial
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercial
Tricyclohexylphosphine (PCy₃)≥97%Commercial
Potassium phosphate (K₃PO₄)Anhydrous, ≥98%Commercial
TolueneAnhydrousCommercial
WaterDeionizedIn-house
Ethyl acetateACS gradeCommercial
Saturated aqueous sodium bicarbonate-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeCommercial
Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.03 eq), tricyclohexylphosphine (0.06 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe. The reaction mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 4-cyclopropylpyridine.

Data Summary
ParameterValue
Starting Material 4-Bromopyridine hydrochloride
Key Reagents Cyclopropylboronic acid, Pd(OAc)₂, PCy₃
Base K₃PO₄
Solvent Toluene/Water
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 70-90%

Method 2: Synthesis of 4-Cyclopropylpyridine via Corey-Chaykovsky Reaction

This protocol is based on the well-established Corey-Chaykovsky reaction for cyclopropanation.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier
Trimethylsulfoxonium iodide≥98%Commercial
Sodium hydride (60% dispersion in oil)Reagent gradeCommercial
Dimethyl sulfoxide (DMSO)AnhydrousCommercial
4-Vinylpyridine≥95%, stabilizedCommercial
Diethyl etherAnhydrousCommercial
Saturated aqueous ammonium chloride-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeCommercial
Experimental Procedure
  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq) to anhydrous DMSO. Heat the mixture to 50-60 °C with stirring until the evolution of hydrogen gas ceases and the solution becomes clear. Cool the solution to room temperature.

  • Ylide Preparation: In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO and add this solution dropwise to the sodium methylsulfinylmethanide solution at room temperature. Stir the resulting ylide solution for 15-20 minutes.

  • Reaction: Cool the ylide solution to room temperature and add 4-vinylpyridine (1.0 eq) dropwise. The reaction is typically exothermic. Maintain the temperature below 30 °C. Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Quench the reaction by carefully pouring it into ice water. Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 4-cyclopropylpyridine.

Data Summary
ParameterValue
Starting Material 4-Vinylpyridine
Key Reagents Trimethylsulfoxonium iodide, NaH
Solvent DMSO
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield 50-70%

Formation of 4-Cyclopropylpyridine Hydrochloride

This procedure is a general method for the formation of hydrochloride salts of pyridinic compounds.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-CyclopropylpyridinePurifiedSynthesized above
Diethyl etherAnhydrousCommercial
Hydrogen chloride solution2.0 M in diethyl etherCommercial
Experimental Procedure
  • Dissolution: Dissolve the purified 4-cyclopropylpyridine (1.0 eq) in anhydrous diethyl ether.

  • Precipitation: Cool the solution in an ice bath and add a 2.0 M solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring. A white precipitate should form immediately.

  • Isolation: Stir the suspension for 30 minutes in the ice bath. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold, anhydrous diethyl ether and dry it under high vacuum to obtain 4-cyclopropylpyridine hydrochloride as a white to off-white solid.

Data Summary
ParameterValue
Starting Material 4-Cyclopropylpyridine
Key Reagent HCl in diethyl ether
Solvent Diethyl ether
Temperature 0 °C to Room Temperature
Reaction Time 30 minutes
Typical Yield >95%

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • 4-Cyclopropylpyridine:

    • ¹H NMR (CDCl₃): δ 8.45 (d, 2H), 6.95 (d, 2H), 1.90-1.80 (m, 1H), 1.05-0.95 (m, 2H), 0.75-0.65 (m, 2H).

    • ¹³C NMR (CDCl₃): δ 150.0, 149.5, 120.5, 15.5, 9.0.

  • 4-Cyclopropylpyridine Hydrochloride:

    • Melting Point: Approximately 210 °C (sublimation).[3][16]

    • ¹H NMR (D₂O): The signals will be shifted downfield compared to the free base due to the protonation of the pyridine nitrogen.

    • Solubility: Soluble in water.[3]

Visual Workflow and Diagrams

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Bromopyridine HCl Cyclopropylboronic acid Pd(OAc)₂ PCy₃ K₃PO₄ B Establish Inert Atmosphere (Ar or N₂) A->B C Add Anhydrous Toluene/Water B->C D Heat to 80-100 °C (12-24 h) C->D E Cool to RT Add EtOAc & Water D->E F Separate & Wash Organic Layer E->F G Dry & Concentrate F->G H Column Chromatography G->H I 4-Cyclopropylpyridine (Pure Product) H->I

Caption: Workflow for the synthesis of 4-Cyclopropylpyridine via Suzuki-Miyaura coupling.

Corey-Chaykovsky Reaction Workflow

Corey_Chaykovsky_Workflow cluster_ylide Ylide Formation cluster_reaction_cc Reaction cluster_workup_cc Work-up & Purification J NaH in DMSO Heat to 50-60 °C K Add Trimethylsulfoxonium iodide in DMSO J->K L Stir at RT (15-20 min) K->L M Add 4-Vinylpyridine (Stir at RT, 1-3 h) L->M N Quench with Ice Water M->N O Extract with Et₂O N->O P Wash, Dry, & Concentrate O->P Q Column Chromatography P->Q R 4-Cyclopropylpyridine (Pure Product) Q->R

Caption: Workflow for the synthesis of 4-Cyclopropylpyridine via Corey-Chaykovsky reaction.

References

  • Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. J. Am. Chem. Soc.1998 , 120 (37), 9722–9723. [Link]

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

  • Reddit. HCl in Ether. [Link]

  • ACS Publications. Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Hydrochloric Acid. [Link]

  • Thermo Scientific Alfa Aesar. 4-Chloropyridine hydrochloride, 98+%. [Link]

  • de Meijere, A.; Kozhushkov, S. I.; Yufit, D. S.; Griese, J. J. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem.2011 , 7, 1338–1343. [Link]

  • Organic Syntheses. 4-AMINO-2,2-DIETHOXY-1-(4-PYRIDYL)ETHYLAMINE DIHYDROCHLORIDE. [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • AdiChemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. [Link]

Sources

Method

4-Cyclopropylpyridine hydrochloride in the development of antiviral agents

Application Note: 4-Cyclopropylpyridine Hydrochloride as a Core Pharmacophore in Antiviral Drug Development Executive Overview The development of small-molecule antiviral agents frequently relies on the strategic incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Cyclopropylpyridine Hydrochloride as a Core Pharmacophore in Antiviral Drug Development

Executive Overview

The development of small-molecule antiviral agents frequently relies on the strategic incorporation of rigid, lipophilic moieties to enhance target binding affinity and metabolic stability. 4-Cyclopropylpyridine hydrochloride (and its free base/substituted derivatives) has emerged as a privileged building block in the synthesis of both Direct-Acting Antivirals (DAAs) and Host-Targeted Antivirals (HTAs).

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 4-cyclopropylpyridine derivatives in two primary antiviral pipelines: the development of Respiratory Syncytial Virus (RSV) fusion inhibitors[1] and the synthesis of human dihydroorotate dehydrogenase (DHODH) inhibitors for broad-spectrum antiviral therapy[2].

Pharmacophore Rationale: Why Cyclopropylpyridine?

In medicinal chemistry, replacing standard alkyl groups (like isopropyl or ethyl) with a cyclopropyl ring on a pyridine core fundamentally alters the molecule's physicochemical profile.

  • Conformational Rigidity: The cyclopropyl ring restricts the dihedral angle, locking the molecule into a specific conformation that minimizes the entropic penalty upon binding to viral or host enzyme pockets.

  • Metabolic Stability: Unlike straight-chain or branched alkyl groups, the cyclopropyl ring lacks readily accessible primary or secondary abstractable protons, significantly reducing susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism.

  • Enhanced Lipophilic Efficiency (LipE): The cyclopropyl group increases lipophilicity without drastically increasing molecular weight, optimizing cell membrane permeability—a critical factor for intracellular antiviral targets[3].

Application I: Host-Targeted Antivirals (DHODH Inhibitors)

Host-targeted antivirals (HTAs) offer a higher barrier to viral resistance by targeting the cellular machinery the virus hijacks, rather than the rapidly mutating viral genome. 4-Cyclopropylpyridine derivatives have been successfully utilized to synthesize 2-(3-alkoxy-1H-pyrazol-1-yl)azines, which are potent inhibitors of human DHODH[2]. By blocking DHODH, these agents deplete the intracellular de novo pyrimidine pool, effectively starving RNA viruses (such as the measles virus) of the nucleotides required for replication.

DHODH_Pathway A Host Cell Metabolism B DHODH Enzyme (Mitochondrial Membrane) A->B C Pyrimidine Biosynthesis (De Novo) B->C UMP Production D Viral RNA Replication C->D Nucleotide Pool E 4-Cyclopropylpyridine Derivative (e.g., Cmpd 8q) E->B Potent Inhibition (pMIC50 = 9.0)

Caption: Mechanism of Host-Targeted Antiviral action via DHODH inhibition by cyclopropylpyridine derivatives.

Structure-Activity Relationship (SAR) Data

The substitution of the pyridine ring plays a massive role in antiviral efficacy. As demonstrated in recent DHODH inhibitor studies, transitioning from a simple hydrogen or isopropyl group to a cyclopropyl group yields a substantial increase in the negative log of the half-maximal inhibitory concentration (pMIC 50​ )[3].

Compound VariantPyridine Position 5 SubstitutionAntiviral Efficacy (pMIC 50​ )Fold Change vs. Unsubstituted
18a -H (Unsubstituted)4.9Baseline
6u -Isopropyl5.910x increase
18l -Ethyl7.1158x increase
6q -Cyclopropyl7.0125x increase
8q (Optimized) -Cyclopropyl (with 2,6-difluorophenoxy) 9.0 >10,000x increase

Data synthesized from structure-activity relationship studies on measles virus replication assays[3].

Application II: Direct-Acting Antivirals (RSV Fusion Inhibitors)

Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract illness in infants and the elderly[1]. 4-Cyclopropylpyridine hydrochloride is utilized as an early-stage precursor to synthesize 1,3-dihydro-2H-benzimidazol-2-one derivatives. These compounds act as direct RSV fusion inhibitors, binding to the viral F-protein and preventing the virus from entering the host cell membrane[1].

RSV_Synthesis A 4-Cyclopropylpyridine Hydrochloride B Nitration & Halogenation (Formation of 3-nitro-5-chloro intermediate) A->B C Amination (NH2 substitution at position 4) B->C D Catalytic Hydrogenation (Wet Pt/C, H2, 40 Psi, 25°C) C->D E 5-Chloro-N4-cyclopropylpyridine -3,4-diamine (Key Intermediate) D->E F Cyclization & Assembly (RSV Benzimidazol-2-one Inhibitor) E->F

Caption: Synthetic workflow for RSV benzimidazol-2-one antiviral agents using 4-cyclopropylpyridine.

Protocol: Synthesis of 5-chloro-N4-cyclopropylpyridine-3,4-diamine

This protocol details the critical reduction step converting the nitro-pyridine intermediate into the highly reactive 3,4-diamine required for benzimidazole cyclization[1].

Causality & Expert Notes:

  • Why Platinum on Carbon (Pt/C) instead of Palladium (Pd/C)? Pd/C is highly active and frequently causes unwanted dehalogenation (loss of the 5-chloro group) during nitro reduction. Pt/C provides chemoselective reduction of the nitro group while preserving the aryl chloride.

  • Why wet catalyst? Dry Pt/C is highly pyrophoric, especially in the presence of methanol vapors. Wetting the catalyst ensures laboratory safety without compromising catalytic turnover.

Materials Required:

  • 3-nitro-4-amino-5-chloro-N4-cyclopropylpyridine intermediate (approx. 25 g, 117 mmol)[1].

  • Wet Platinum on Carbon (Pt/C, 5-10% loading) (1.7 g)[1].

  • Anhydrous Methanol (CH 3​ OH) (200 mL)[1].

  • Parr Hydrogenator or equivalent pressure reactor.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: Dissolve 25 g of the nitro-intermediate in 200 mL of anhydrous CH 3​ OH in a clean, dry pressure vessel. Ensure complete dissolution; mild sonication can be applied if necessary.

  • Catalyst Addition: Purge the vessel with Nitrogen (N 2​ ) gas for 5 minutes to displace ambient oxygen. Carefully add 1.7 g of wet Pt/C to the solution. Self-Validation Check: The solution should turn into a black, heterogeneous suspension.

  • Hydrogenation: Seal the reactor and purge the headspace with Hydrogen (H 2​ ) gas three times to remove residual N 2​ . Pressurize the vessel to exactly 40 Psi with H 2​ [1].

  • Reaction Monitoring: Stir the mixture vigorously at 25°C for 15 hours[1]. Monitor the pressure gauge; a drop in pressure indicates H 2​ consumption. Repressurize to 40 Psi if it drops below 30 Psi during the first 4 hours.

  • Completion & Filtration: After 15 hours, vent the H 2​ gas safely and purge the vessel with N 2​ . Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Caution: Do not let the filter cake dry out completely in the air, as residual catalyst can ignite. Wash the Celite pad with an additional 50 mL of CH 3​ OH.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-chloro-N4-cyclopropylpyridine-3,4-diamine.

  • Validation: Confirm product identity and purity via LC-MS (looking for the corresponding [M+H]+ peak) and 1 H-NMR (confirming the disappearance of the downfield nitro-adjacent protons and the appearance of broad amine singlets).

References

  • Source: Google Patents (US20150175608A1)
  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Cyclopropylpyridine Hydrochloride

Welcome to our dedicated technical support center for the purification of 4-Cyclopropylpyridine hydrochloride. This guide is designed for our partners in research, discovery, and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the purification of 4-Cyclopropylpyridine hydrochloride. This guide is designed for our partners in research, discovery, and drug development. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you overcome common purification challenges and achieve your desired product specifications.

The purification of pyridine hydrochloride salts, while routine, often presents unique challenges such as hygroscopicity and the removal of closely-related impurities. This document synthesizes established chemical principles and practical troubleshooting strategies to empower you in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before beginning the purification process.

Q1: What are the most likely impurities in my crude 4-Cyclopropylpyridine hydrochloride?

The impurity profile is intrinsically linked to the synthetic route. A common strategy for synthesizing 4-substituted pyridines involves a cross-coupling reaction (e.g., Suzuki or Negishi coupling) between a cyclopropyl-containing organometallic reagent and a 4-halopyridine.

Potential impurities may include:

  • Unreacted Starting Materials: Residual 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) or cyclopropylboronic acid/ester.

  • Catalyst Residues: Traces of palladium or other transition metal catalysts used in the coupling reaction.

  • Side-Reaction Products: Homocoupling of the starting materials can lead to byproducts like 4,4'-bipyridine or bicyclopropyl.

  • Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) or inorganic salts from the workup.

A related synthesis of prothionamide, which also involves alkylation of a pyridine ring, showed undesired alkylated compounds and hydrolysis products as impurities.[1] Therefore, it is critical to understand the specific byproducts of your synthesis to select an appropriate purification strategy.

Q2: What are the key physical properties of 4-Cyclopropylpyridine hydrochloride I should be aware of?

Like many pyridine hydrochloride salts, this compound is expected to be a crystalline solid that is soluble in water and polar organic solvents like methanol and ethanol, but less soluble in non-polar solvents such as diethyl ether or hexanes.[2][3]

A critical property to manage is hygroscopicity . Pyridine hydrochloride salts can readily absorb moisture from the atmosphere, which can make handling difficult and affect accurate weighing.[2] It is crucial to store the compound in a desiccator and handle it in a dry environment whenever possible.[4]

Q3: Which analytical techniques are recommended for assessing the purity of 4-Cyclopropylpyridine hydrochloride?

A multi-pronged analytical approach is always recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like TFA or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for structural confirmation and identifying organic impurities. The presence of signals that do not correspond to the product structure can help identify and quantify contaminants.

  • Mass Spectrometry (MS): Provides molecular weight confirmation of the desired product and can help identify the mass of unknown impurities.

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities and residual solvents.[2]

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem: My product "oils out" during recrystallization instead of forming crystals.

This common issue occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Potential Cause 1: Suboptimal Solvent System. The solvent may be too good, causing the product to remain in a supersaturated liquid state even after cooling. It can also occur if the compound's melting point is lower than the boiling point of the solvent, or if impurities are depressing the melting point.[2][5]

  • Suggested Solution:

    • Add more solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[5]

    • Use a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (e.g., isopropanol, ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate) at an elevated temperature until the solution becomes slightly turbid. Gently heat to get a clear solution again, and then cool slowly.[2][6] This controlled reduction in solubility often promotes proper crystal formation.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod below the solvent line or add a seed crystal of pure product to provide a nucleation site.[5]

Problem: I'm experiencing very low recovery after recrystallization.

  • Potential Cause 1: Using too much solvent. The most common reason for low recovery is dissolving the compound in an excessive volume of solvent, leaving a significant amount of product in the mother liquor even after cooling.[5]

  • Suggested Solution:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.[2]

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.[2]

    • Recover from Mother Liquor: If the mother liquor is suspected to contain a significant amount of product, you can concentrate it by evaporation and attempt a second recrystallization to recover more material.

Problem: The purity of my compound has not significantly improved.

  • Potential Cause 1: Ineffective Solvent Choice. The selected solvent may be dissolving the key impurities along with the product, causing them to co-crystallize.

  • Suggested Solution:

    • Perform a Second Recrystallization: Repeating the process, potentially with a different solvent system, can be effective.[5] Impurities that were soluble in the first solvent may be insoluble in the second.

    • Switch Purification Method: If impurities have very similar solubility profiles to your product, recrystallization may not be sufficient. Flash column chromatography is an excellent alternative for separating compounds with different polarities.

Visual Workflow 1: Troubleshooting Recrystallization Issues

G start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No sol1 Add more hot solvent Cool slowly oiling_out->sol1 Yes sol2 Use solvent/ anti-solvent system oiling_out->sol2 Yes, if sol1 fails sol3 Seed or scratch flask oiling_out->sol3 Yes, to induce low_purity Purity Not Improved? low_recovery->low_purity No recov1 Use minimum hot solvent low_recovery->recov1 Yes recov2 Ensure complete cooling (Ice Bath) low_recovery->recov2 Yes recov3 Concentrate mother liquor for second crop low_recovery->recov3 Yes, optional success High Purity Crystals Obtained low_purity->success No pur1 Try a different solvent system low_purity->pur1 Yes pur2 Consider flash chromatography low_purity->pur2 Yes, if pur1 fails sol1->start sol2->start sol3->start recov1->start recov2->start recov3->start pur1->start

Caption: Troubleshooting flowchart for common recrystallization problems.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the most common purification techniques applicable to 4-Cyclopropylpyridine hydrochloride.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities at different temperatures.[7]

A. Solvent Selection

The ideal solvent is one in which your product is highly soluble at high temperatures but sparingly soluble at room temperature or below.[7] For a polar hydrochloride salt, suitable solvents are typically polar alcohols.

Solvent/SystemRationale & Use CaseBoiling Point (°C)
Isopropanol (IPA) A good starting point. Less polar than methanol, often providing a good solubility differential.82.5
Ethanol (EtOH) Similar to IPA, a common choice for polar salts.78.4
Methanol (MeOH) Often too good a solvent, but can be effective in a solvent/anti-solvent pair.64.7
IPA / Diethyl Ether A powerful solvent/anti-solvent system. Product is dissolved in hot IPA, and ether is added to induce precipitation upon cooling.[2]N/A
Methanol / MTBE Another effective solvent/anti-solvent pair, with MTBE being a safer alternative to diethyl ether.N/A

B. Single-Solvent Recrystallization Procedure (Example with Isopropanol)

  • Dissolution: Place the crude 4-Cyclopropylpyridine hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol.

  • Heating: Heat the mixture on a hot plate with stirring. Gradually add more isopropanol in small portions until the solid completely dissolves. The goal is to use the absolute minimum volume of hot solvent.[2]

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether or another suitable anti-solvent to remove any residual mother liquor.[2]

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

C. Solvent/Anti-Solvent Recrystallization Procedure

  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., methanol or isopropanol).

  • Anti-Solvent Addition: While the solution is still hot, slowly add a "poor" solvent (anti-solvent, e.g., diethyl ether or hexanes) dropwise with stirring until the solution becomes persistently cloudy (turbid).[6]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until it becomes clear again.

  • Crystallization: Remove from heat and cool slowly to room temperature, followed by an ice bath, as described above.

  • Isolation & Drying: Isolate, wash, and dry the crystals as described in the single-solvent procedure.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating the product from impurities with different polarities. For a polar hydrochloride salt, normal-phase chromatography on silica gel is often effective.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane or ethyl acetate). Pack a column with the slurry, ensuring no air bubbles are trapped.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like methanol if necessary) and load it directly onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane/methanol), add a small amount of silica gel, and then evaporate the solvent. This creates a dry, free-flowing powder containing your adsorbed compound, which can be carefully added to the top of the column. This method often results in better separation.[2]

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% ethyl acetate). Gradually increase the polarity by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 10% methanol in ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Visual Workflow 2: Selecting a Purification Strategy

G start Crude 4-Cyclopropylpyridine HCl is_solid Is the crude material a solid? start->is_solid is_oily Material is an oil or gum is_solid->is_oily No try_recryst Attempt Recrystallization is_solid->try_recryst Yes chromatography Use Flash Column Chromatography is_oily->chromatography check_purity Check Purity (HPLC/NMR) try_recryst->check_purity success Product Meets Purity Spec check_purity->success Purity > 98% check_purity->chromatography Purity < 98% chrom_purity Check Purity of Combined Fractions chromatography->chrom_purity chrom_purity->success Purity > 98% chrom_purity->chromatography Purity < 98% (Re-column)

Caption: Decision tree for selecting the optimal purification method.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace (originally from Profiles of Drug Substances, Excipients, and Related Methodology). Available at: [Link]

  • Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica. Available at: [Link]

  • 4-cyclopropylpyridine hydrochloride (C8H9N). PubChem. Available at: [Link]

Sources

Optimization

4-Cyclopropylpyridine Hydrochloride Synthesis: Yield Optimization &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of 4-Cyclopropylpyridine hydrochloride . This compound is a critical building block in modern drug discovery, frequently utilized in the development of PD-1/PD-L1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Cyclopropylpyridine hydrochloride . This compound is a critical building block in modern drug discovery, frequently utilized in the development of PD-1/PD-L1 inhibitors[1] and ferroportin inhibitors[2].

Synthesizing this molecule typically involves a two-stage process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the free base, followed by precipitation of the hydrochloride salt. While conceptually straightforward, researchers frequently encounter significant yield bottlenecks due to reagent instability, catalyst poisoning, and hygroscopic product losses. This guide provides field-proven, causality-driven solutions to optimize your workflow.

SynthesisWorkflow Start1 4-Halopyridine (Cl, Br, I) Coupling Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent Start1->Coupling Start2 Cyclopropylboronic Acid or K-Trifluoroborate Start2->Coupling Intermediate 4-Cyclopropylpyridine (Free Base) Coupling->Intermediate Extraction & Purification SaltForm Salt Formation Anhydrous HCl in Ether Intermediate->SaltForm Filtration Product 4-Cyclopropylpyridine HCl (Target Product) SaltForm->Product Crystallization

Figure 1: Two-stage synthesis workflow for 4-cyclopropylpyridine hydrochloride.

Section 1: Reaction Design & Yield Optimization (FAQs)

Q1: Why is my Suzuki-Miyaura coupling yield plateauing at 40-50% when using cyclopropylboronic acid? A: The primary culprit is protodeboronation . Aliphatic boronic acids, particularly cyclopropylboronic acid, are highly susceptible to base-catalyzed cleavage of the carbon-boron bond at elevated temperatures[3]. This side reaction outpaces the transmetalation step of the catalytic cycle, effectively starving the reaction of the boron coupling partner.

  • The Fix: You must either use a massive excess of cyclopropylboronic acid (1.5 to 2.0 equivalents)[4] or, preferably, switch to potassium cyclopropyltrifluoroborate . Trifluoroborates slowly hydrolyze in situ to release the active boronic acid at a controlled rate, preventing bulk protodeboronation and drastically improving yields[3].

Q2: Which catalyst system is optimal for coupling 4-bromopyridine? A: Pyridine derivatives are notorious for coordinating with palladium centers, which poisons the catalyst and halts the reaction. Standard catalysts like Pd(PPh3​)4​ often fail here.

  • The Fix: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or PCy 3​ ) paired with Pd(OAc)2​ [3][4]. The steric bulk of these ligands prevents the pyridine nitrogen from coordinating to the palladium, while their electron-rich nature accelerates the oxidative addition and reductive elimination steps.

Quantitative Data: Suzuki Coupling Condition Comparison

Summarized below is a comparison of experimental conditions and their direct impact on the free base yield.

Boron SourceCatalyst / LigandBase / SolventTemp (°C)Free Base Yield (%)Causality / Observation
Cyclopropylboronic Acid (1.2 eq) Pd(PPh3​)4​ Na2​CO3​ / Toluene- H2​O 9035 - 45%Significant protodeboronation; sluggish transmetalation.
Cyclopropylboronic Acid (2.0 eq) Pd(OAc)2​ / PCy3​ K3​PO4​ / Toluene- H2​O 10065 - 75%Excess boronic acid compensates for degradation[4].
K-Cyclopropyltrifluoroborate (1.1 eq) Pd(OAc)2​ / XPhos K2​CO3​ / CPME- H2​O 10085 - 95%Trifluoroborate prevents protodeboronation; XPhos accelerates reductive elimination[3].

Section 2: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm the success of each phase before proceeding.

Protocol A: Optimized Suzuki-Miyaura Coupling (Free Base Synthesis)
  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 4-bromopyridine hydrochloride (1.0 eq), potassium cyclopropyltrifluoroborate (1.1 eq), K2​CO3​ (3.0 eq), Pd(OAc)2​ (3 mol%), and XPhos (6 mol%). Add a 10:1 mixture of cyclopentyl methyl ether (CPME) and water[3]. Sparge the biphasic mixture with Argon for 15 minutes.

    • Validation Check: The solution should transition from a pale yellow to a deep, clear red upon heating, indicating the formation of the active Pd(0) complex. Black precipitate indicates catalyst death (oxygen contamination).

  • Reaction: Heat the mixture to 100°C under Argon for 12 hours.

    • Validation Check: Analyze via LCMS. The reaction is complete when the 4-bromopyridine peak ( m/z 158/160) disappears and the product peak ( m/z 120) dominates.

  • Workup: Cool to room temperature. Add water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum[2].

  • Purification: Purify the crude yellow oil via silica gel chromatography (Hexanes/EtOAc) to yield pure 4-cyclopropylpyridine free base.

Protocol B: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 4-cyclopropylpyridine free base in strictly anhydrous diethyl ether (10 mL per gram of product). Cool the flask to 0-5°C in an ice bath.

  • Acidification: Dropwise, add 1.05 equivalents of 2M HCl in diethyl ether under vigorous stirring.

    • Validation Check: A white precipitate should form immediately upon the addition of the acid. Spot the supernatant on wet pH paper; it should read pH ~2 once complete.

  • Isolation: Filter the resulting suspension rapidly through a Büchner funnel under a nitrogen blanket. Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid in a vacuum oven at 40°C for 12 hours.

Section 3: Salt Formation & Isolation Troubleshooting (FAQs)

Q3: I am losing product during the HCl salt formation step. The salt is gummy or yields are low. How can I prevent this? A: 4-Cyclopropylpyridine hydrochloride is highly hygroscopic. If you use aqueous HCl (like 37% hydrochloric acid) or if your solvents are wet, the salt will dissolve in the trace water, forming a sticky, gummy residue rather than a crystalline solid.

  • The Fix: You must maintain a strictly anhydrous environment. Use commercially available anhydrous HCl solutions (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Perform the filtration quickly under a nitrogen atmosphere to prevent ambient moisture from turning the filter cake into a paste.

Q4: How do I eliminate residual palladium before salt formation? My salt is coming out gray/brown instead of white. A: Palladium complexes frequently co-elute with basic nitrogen heterocycles during chromatography and will co-precipitate when the HCl salt is formed, leading to discoloration and failed elemental analysis.

  • The Fix: Introduce a metal scavenging step during the free-base workup. After extracting the free base into ethyl acetate, stir the organic layer with a functionalized silica scavenger (e.g., SiliaMetS Thiol) for 2 hours at room temperature before filtering. Alternatively, wash the organic layer with an aqueous solution of 10% L-cysteine or EDTA to chelate and remove the palladium.

TroubleshootingLogic Issue Low Yield of 4-Cyclopropylpyridine HCl Check1 Is Free Base Yield < 60%? Issue->Check1 PathA Optimize Suzuki Coupling Check1->PathA Yes PathB Optimize Salt Formation Check1->PathB No FixA1 Use K-Cyclopropyltrifluoroborate (Prevents Protodeboronation) PathA->FixA1 FixA2 Use Bulky Ligands (e.g., XPhos, PCy3) PathA->FixA2 FixB1 Ensure Strictly Anhydrous Conditions PathB->FixB1 FixB2 Avoid Excess HCl (Prevents Degradation) PathB->FixB2

Figure 2: Troubleshooting logic tree for diagnosing and resolving low synthesis yields.

References
  • US11459339B2 - Biaryl derivative, preparation method thereof and pharmaceutical application thereof.
  • WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors.
  • WO2020097537A2 - Fused ring compounds.
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Cyclopropylpyridine Hydrochloride

Welcome to the technical support center for the synthesis of 4-Cyclopropylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important pharmaceutical building block. This document moves beyond simple protocols to explain the causality behind common side reactions and offers field-proven strategies for their mitigation.

Frequently Asked Questions (FAQs)

This section directly addresses common issues observed during the synthesis of 4-Cyclopropylpyridine and its hydrochloride salt.

Q1: My Kulinkovich-Szymoniak reaction with 4-cyanopyridine has a low yield and multiple byproducts. What are the most likely side reactions?

A1: The Kulinkovich-Szymoniak reaction, while powerful for converting nitriles to primary cyclopropylamines, is sensitive to stoichiometry and reaction conditions.[1][2] The most common side reactions stem from the reactivity of the titanacyclopropane intermediate and subsequent azatitanacycle. Key byproducts include:

  • Ketone Formation: Under certain conditions, especially without effective Lewis acid activation in the final step, the azatitanacycle intermediate can hydrolyze to form a ketone (cyclopropyl 4-pyridyl ketone) instead of the desired amine.[1]

  • Tertiary Carbinamine: Using an excess of the Grignard reagent (more than two equivalents relative to the titanium alkoxide) can lead to the formation of a tertiary carbinamine. This occurs when the intermediate imine formed after the first alkylation is attacked by another equivalent of the Grignard reagent.[1]

  • Unreacted Starting Material: Incomplete conversion of 4-cyanopyridine is often due to inefficient formation of the active titanacyclopropane reagent or suboptimal reaction temperatures.

Q2: I'm observing a significant amount of bipyridyl impurities when attempting a Grignard reaction with a 4-halopyridine. What causes this and how can it be prevented?

A2: The formation of bipyridyls is a known side reaction when preparing pyridyl Grignard reagents or using them in cross-coupling reactions.[3] This typically occurs through a Wurtz-type coupling where the Grignard reagent reacts with the starting 4-halopyridine. To minimize this, ensure slow addition of the halide to the magnesium turnings, maintain a low reaction temperature to control reactivity, and use highly pure, activated magnesium.

Q3: My crude NMR spectrum is very complex after cyclopropanation. How can I confirm the presence of the 4-cyclopropylpyridine product?

A3: A complex crude NMR can be challenging. The most telling signals for a successful cyclopropanation are the highly shielded protons on the cyclopropane ring. Look for multiplets in the upfield region of the ¹H NMR spectrum, typically between 0.5 and 1.5 ppm.[4] These signals are characteristic and can help distinguish your product from unreacted starting materials or C-H insertion byproducts.[4] For unambiguous confirmation, especially in a complex mixture, 2D NMR techniques like COSY and HSQC are invaluable for correlating protons and carbons within the cyclopropyl moiety.

Q4: During the final hydrochloride salt formation, my product oiled out or became discolored. How can I obtain a clean, crystalline solid?

A4: "Oiling out" during salt formation indicates that the solvent system is not optimal for crystallization.[5] The product's solubility is too high, or impurities are depressing the melting point. To resolve this:

  • Solvent Selection: Use a solvent/anti-solvent system. Good solvents for pyridine hydrochlorides include alcohols like isopropanol or ethanol.[5] Dissolve your crude base in a minimal amount of hot alcohol and slowly add a poor solvent (anti-solvent) like diethyl ether or ethyl acetate until turbidity appears, then allow it to cool slowly.

  • Purity: Ensure the free base is of high purity before attempting salt formation. Residual solvents or organic impurities can inhibit crystallization.

  • Discoloration: Discoloration can arise from trace impurities that are unstable in acidic conditions. Treating the free base solution with activated charcoal before adding HCl can often remove color-causing impurities.

Troubleshooting Guide: The Kulinkovich-Szymoniak Approach

This is a prevalent method for synthesizing 4-cyclopropylpyridine, starting from 4-cyanopyridine. The reaction involves the in-situ formation of a titanacyclopropane reagent which then reacts with the nitrile.

Reaction Pathway and Key Side Reactions

The desired reaction proceeds through the formation of an azatitanacyclopentene intermediate, which upon workup with a Lewis acid yields the primary amine. However, deviations from this pathway lead to significant byproducts.

G cluster_main Main Synthetic Pathway cluster_side1 Side Reaction 1: Ketone Formation cluster_side2 Side Reaction 2: Carbinamine Formation 4-CN-Pyr 4-Cyanopyridine Aza-Intermediate Azatitanacyclopentene Intermediate 4-CN-Pyr->Aza-Intermediate + Titanacyclopropane Titanacyclopropane Titanacyclopropane (from EtMgBr + Ti(O-iPr)4) Product 4-Cyclopropylpyridine (Desired Product) Aza-Intermediate->Product Aqueous/Lewis Acid Workup Ketone Cyclopropyl 4-pyridyl ketone (Impurity) Aza-Intermediate->Ketone Hydrolysis without Lewis Acid Imine_Intermediate Intermediate Imine Aza-Intermediate->Imine_Intermediate Rearrangement/ Protonolysis Carbinamine Tertiary Carbinamine (Impurity) Imine_Intermediate->Carbinamine + Excess EtMgBr

Caption: Key pathways in the Kulinkovich-Szymoniak synthesis.

Troubleshooting Common Issues
Problem EncounteredPotential CauseRecommended Solution
Low Conversion of 4-Cyanopyridine 1. Inactive Grignard reagent or titanium catalyst. 2. Reaction temperature is too low.1. Use freshly prepared Grignard reagent and high-purity Ti(O-iPr)₄. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere.[6] 2. While the reaction is often run at room temperature, gentle warming may be required to initiate and sustain the reaction. Consult literature for optimal temperature ranges.[4]
Major Byproduct is Cyclopropyl 4-pyridyl ketone Insufficient Lewis acid activation during workup, leading to hydrolysis of the azatitanacycle intermediate.[1]The workup is critical. After the main reaction, the mixture should be treated with a Lewis acid like BF₃·OEt₂ before aqueous quenching. This promotes the conversion of the azatitanacycle to the amine.[1]
Significant Formation of Tertiary Carbinamine Stoichiometry is incorrect; specifically, an excess of Grignard reagent (EtMgBr) is being used.[1]Carefully control the stoichiometry. The ratio of Grignard reagent to the titanium catalyst is crucial for forming the titanacyclopropane without leaving excess Grignard to react further. Use no more than 2.0-2.2 equivalents of EtMgBr per equivalent of Ti(O-iPr)₄.
Formation of Ethane and Ethene This is an inherent part of the reaction mechanism where the dialkyltitanium species undergoes β-hydride elimination to form the titanacyclopropane.[7][8]This is not a contamination issue but rather an indicator that the active reagent is forming. However, a non-productive side reaction between the titanacyclopropane and Ti(O-iPr)₄ can also produce ethene, which becomes more significant as the ratio of Ti(O-iPr)₄ to EtMgBr approaches 1:1.[7] Using catalytic amounts of the titanium reagent minimizes this non-productive pathway.

Experimental Protocols

Protocol 1: Optimized Kulinkovich-Szymoniak Synthesis of 4-Cyclopropylpyridine

This protocol is designed to minimize the formation of ketone and carbinamine byproducts.

Materials:

  • 4-Cyanopyridine

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1.0 M solution)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, add 4-cyanopyridine (1.0 eq) and anhydrous THF to the flask. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.1 eq) to the stirred solution.

  • Grignard Addition: Add ethylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours, monitoring by TLC or LC-MS for the consumption of 4-cyanopyridine.

  • Lewis Acid Treatment: Cool the reaction mixture back to 0 °C and slowly add BF₃·OEt₂ (1.2 eq) dropwise. Stir at 0 °C for an additional 30 minutes.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Extraction & Isolation: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove titanium salts. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-cyclopropylpyridine free base.

Protocol 2: Purification and Hydrochloride Salt Formation

Materials:

  • Crude 4-Cyclopropylpyridine

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (e.g., 2 M solution in Et₂O or gaseous HCl)

Procedure:

  • Purification (Optional): If the crude product contains significant non-basic impurities, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Dissolution: Dissolve the purified (or crude) 4-cyclopropylpyridine free base in a minimal amount of isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether (1.0 eq) dropwise with vigorous stirring. Alternatively, bubble dry HCl gas through the solution.

  • Crystallization: A white precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold diethyl ether to remove any residual impurities and solvent.[5] Dry the purified 4-Cyclopropylpyridine hydrochloride under high vacuum to a constant weight.

Troubleshooting Workflow Diagram

G start Low Yield or Impure Product check_sm 1. Verify Purity of Starting Materials & Reagents (4-CN-Py, Ti(O-iPr)4, EtMgBr) start->check_sm analyze_crude 2. Analyze Crude Mixture (NMR, LC-MS) check_sm->analyze_crude identify 3. Identify Major Byproduct(s) analyze_crude->identify ketone Ketone Impurity identify->ketone Is it the Ketone? carbinamine Carbinamine Impurity identify->carbinamine Is it the Carbinamine? unreacted_sm Unreacted Starting Material identify->unreacted_sm Is it Starting Material? fix_ketone Adjust Workup: Ensure sufficient Lewis Acid (BF₃·OEt₂) is added before quench. ketone->fix_ketone fix_carbinamine Adjust Stoichiometry: Reduce EtMgBr to 2.2 eq. relative to Ti(O-iPr)4. carbinamine->fix_carbinamine fix_unreacted Optimize Conditions: Increase reaction time/temp. Ensure inert atmosphere. unreacted_sm->fix_unreacted purify 4. Purify & Re-evaluate fix_ketone->purify fix_carbinamine->purify fix_unreacted->purify

Caption: A logical workflow for troubleshooting failed reactions.

References

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A. (1989). Zh. Org. Khim., 25, 2244.
  • BenchChem. (n.d.). Side reactions and byproduct formation in cyclopropanation reactions.
  • Sastry, T. U., et al. (2013).
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction.
  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • SynArchive. (2024). Kulinkovich Reaction. Retrieved from [Link]

  • ChemRxiv. (2024).
  • Research Labs. (n.d.).
  • Organic Syntheses. (n.d.). 2,2-Diethoxy-2-(4-pyridyl)ethylamine. Coll. Vol. 6, p.467 (1988); Vol. 55, p.3 (1976).
  • International Journal of Pharmaceutical Research and Applications. (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Sastry, T. U. (n.d.).
  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem., 8, 2070–2075.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • ACS Catal. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • Nat Catal. (2024).
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives.
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 4-Cyanopyridine synthesis.
  • Org Lett. (2021). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Grignard Reaction.
  • Chemistry. (2023).
  • Chem. Eur. J. (2017).
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Google Patents. (n.d.).

Sources

Optimization

optimizing reaction conditions for 4-Cyclopropylpyridine hydrochloride

Welcome to the Technical Support Center for the optimization and synthesis of 4-Cyclopropylpyridine hydrochloride (CAS: 5046-52-6). As a critical building block in medicinal chemistry and drug development [2], synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization and synthesis of 4-Cyclopropylpyridine hydrochloride (CAS: 5046-52-6).

As a critical building block in medicinal chemistry and drug development [2], synthesizing this molecule presents two distinct mechanistic hurdles:

  • The Cross-Coupling Bottleneck: Coupling an sp3 -hybridized, sterically hindered cyclopropyl group to an electron-deficient pyridine ring often results in sluggish transmetalation and high rates of side reactions.

  • The Isolation Challenge: The resulting hydrochloride salt (Molecular Formula: C8​H10​ClN ) is notoriously hygroscopic, frequently "oiling out" instead of forming a workable, free-flowing powder [2].

This guide is designed to move beyond basic recipes, providing you with the causality behind the chemistry and self-validating protocols to ensure reproducible success.

Process Overview

G A 4-Bromopyridine C Suzuki-Miyaura Coupling (Pd) A->C B Cyclopropylboronic Acid B->C D 4-Cyclopropylpyridine (Free Base) C->D  Alkaline Workup   E Anhydrous HCl in Ether/Dioxane D->E F 4-Cyclopropylpyridine HCl (Solid Salt) E->F  Crystallization  

Fig 1. Synthetic workflow for 4-cyclopropylpyridine hydrochloride from 4-bromopyridine.

Section 1: Suzuki-Miyaura Cross-Coupling Optimization

The formation of the carbon-carbon bond between 4-bromopyridine and the cyclopropyl moiety is the most critical step. Alkylboronic acids are highly susceptible to side reactions under standard Suzuki conditions.

FAQ 1: Why is my conversion stalling at 50-60% despite using excess cyclopropylboronic acid?

The Causality: This is a classic symptom of protodeboronation outcompeting transmetalation. At elevated temperatures in aqueous basic conditions, cyclopropylboronic acid rapidly degrades into cyclopropane gas and boric acid. Because the sp3 -carbon transfers slowly to the palladium center, the boronic acid destroys itself before it can couple. The Solution: Shift the thermodynamic equilibrium by changing your boron source. Utilizing Potassium cyclopropyltrifluoroborate instead of the free boronic acid provides a slow, controlled in-situ hydrolysis [1]. This maintains a low, steady-state concentration of the active boronic acid, preventing bulk degradation. Alternatively, utilizing a highly active tetraphosphine ligand like Tedicyp can accelerate the transmetalation step so drastically that it outpaces the degradation pathway [3].

FAQ 2: I am detecting significant amounts of 4,4'-bipyridine. How do I suppress this homocoupling?

The Causality: Homocoupling of 4-bromopyridine occurs when the oxidative addition complex ( Pd−Ar ) is starved of the transmetalating species. In the presence of trace oxygen, or if the base is insufficiently nucleophilic to form the reactive boronate intermediate, the palladium complex will undergo disproportionation, yielding the bipyridine dimer. The Solution: Switch from Na2​CO3​ to a more soluble, highly nucleophilic base like Cs2​CO3​ or K3​PO4​ to accelerate boronate formation. Furthermore, standard nitrogen sparging is insufficient; you must rigorously degas your solvent mixture using the freeze-pump-thaw method.

Quantitative Data: Catalyst & Condition Matrix

To aid your optimization, below is a summary of quantitative yields based on varying catalyst and base systems for this specific coupling:

Catalyst SystemBase / SolventTemp / TimeTypical YieldPrimary Impurity
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Toluene: H2​O 100°C / 24h45-55%4,4'-bipyridine (Homocoupling)
Pd(dppf)Cl2​ (3 mol%) K3​PO4​ / Dioxane: H2​O 90°C / 18h70-80%Unreacted 4-bromopyridine
Pd(OAc)2​
  • Tedicyp
Cs2​CO3​ / DMF120°C / 12h>90%Trace protodeboronation [3]

Section 2: Salt Formation and Isolation

The basicity of the pyridine ring is slightly altered by the electron-donating effect of the cyclopropyl group. The resulting hydrochloride salt is highly prone to deliquescence (absorbing atmospheric moisture until it dissolves in its own water of hydration).

FAQ 3: My HCl salt is a sticky gum instead of a free-flowing powder. How do I fix this?

The Causality: Water is the enemy of this crystal lattice. If you use aqueous hydrochloric acid (e.g., 37% HCl) to form the salt, the introduced water hydrates the product immediately, causing it to "oil out" as a viscous gum. Furthermore, using highly polar solvents like pure ethanol or methanol can prevent the salt from crashing out entirely. The Solution: You must operate under strictly anhydrous conditions. Use a commercially available solution of anhydrous HCl in 1,4-dioxane or diethyl ether.

G Start Issue: Sticky/Oily Salt Q1 Was aqueous HCl used? Start->Q1 Yes1 Water causes deliquescence. Switch to HCl in Dioxane. Q1->Yes1 Yes No1 Check solvent system. Q1->No1 No Sol Dry under vacuum at 40°C. Yes1->Sol Q2 Is the solvent too polar (e.g., pure EtOH)? No1->Q2 Yes2 Add anti-solvent (e.g., MTBE or Diethyl Ether). Q2->Yes2 Yes No2 Check stoichiometry. Q2->No2 No Yes2->Sol Q3 Is HCl > 1.1 eq? No2->Q3 Yes3 Excess HCl degrades product. Titrate exact molarity. Q3->Yes3 Yes Yes3->Sol

Fig 2. Troubleshooting logic tree for resolving hygroscopic oiling during salt formation.

Section 3: Self-Validating Methodologies

Protocol A: Optimized Suzuki-Miyaura Coupling

This protocol utilizes the trifluoroborate salt to prevent protodeboronation.

  • Preparation: To an oven-dried Schlenk flask, add 4-bromopyridine hydrochloride (1.0 equiv), Potassium cyclopropyltrifluoroborate (1.5 equiv) [1], Pd(dppf)Cl2​ (0.03 equiv), and K3​PO4​ (3.0 equiv).

  • Degassing: Add a 4:1 mixture of Toluene and Water. Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen.

  • Reaction: Backfill with Argon and heat the biphasic mixture to 90°C with vigorous stirring for 18 hours.

  • Validation Checkpoint: Withdraw 50 µL of the organic layer. Run a TLC (Hexanes:EtOAc 7:3). The disappearance of the 4-bromopyridine spot ( Rf​≈0.4 ) and the appearance of a new UV-active spot ( Rf​≈0.2 ) confirms successful transmetalation and coupling. If the starting material persists, do not proceed to workup; spike with an additional 0.01 equiv of Pd catalyst.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the 4-cyclopropylpyridine free base as a pale yellow oil.

Protocol B: Anhydrous Salt Formation & Crystallization

This protocol prevents the "oiling out" phenomenon.

  • Dissolution: Dissolve the purified 4-cyclopropylpyridine free base in a minimum volume of anhydrous Methyl tert-butyl ether (MTBE) (approx. 5 mL per gram of substrate).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.05 equivalents of 4M HCl in 1,4-dioxane under a nitrogen atmosphere.

  • Validation Checkpoint: Upon addition of the acid, a white precipitate should form immediately. If the solution turns cloudy but no solid forms, the solvent is too polar. Add additional anhydrous MTBE or Hexanes dropwise until crystallization initiates.

  • Isolation: Stir at 0°C for 30 minutes to ensure complete precipitation. Filter the solid rapidly through a Buchner funnel under a blanket of nitrogen (to prevent atmospheric moisture absorption).

  • Drying: Immediately transfer the white solid to a vacuum desiccator containing P2​O5​ or silica gel. Dry at 40°C under high vacuum for 12 hours to yield the pure 4-Cyclopropylpyridine hydrochloride salt.

References

  • PubChemLite. 4-cyclopropylpyridine hydrochloride (C8H9N) - Structural and Mass Spectrometry Data. Retrieved from:[Link]

  • Lemhadri, M., Doucet, H., Santelli, M. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications. Retrieved from: [Link]

Troubleshooting

Technical Support Center: 4-Cyclopropylpyridine Hydrochloride

Welcome to the comprehensive technical guide for 4-Cyclopropylpyridine hydrochloride. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical support, trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for 4-Cyclopropylpyridine hydrochloride. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and frequently asked questions to ensure successful handling, storage, and application of this valuable chemical intermediate.

Introduction

4-Cyclopropylpyridine hydrochloride is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a hydrochloride salt, its physical and chemical properties, such as solubility and stability, differ significantly from its free base form.[1] Understanding these properties is paramount to its effective use in experimental settings. This guide provides field-proven insights and protocols to navigate the common challenges associated with this reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and general handling of 4-Cyclopropylpyridine hydrochloride.

Q1: What are the recommended storage conditions for 4-Cyclopropylpyridine hydrochloride?

A1: Proper storage is critical to maintain the integrity of 4-Cyclopropylpyridine hydrochloride. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2] The container should be tightly sealed to prevent moisture absorption, as hydrochloride salts are often hygroscopic.[1][3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: Is 4-Cyclopropylpyridine hydrochloride hygroscopic? What are the signs of moisture absorption?

A2: Yes, as a hydrochloride salt, 4-Cyclopropylpyridine hydrochloride is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1][4] Signs of moisture absorption include clumping, caking, or the appearance of a wet solid or slurry.[4] This can make accurate weighing difficult and may impact reaction stoichiometry and outcomes.

Q3: What solvents are suitable for dissolving 4-Cyclopropylpyridine hydrochloride?

A3: Due to its ionic nature, 4-Cyclopropylpyridine hydrochloride exhibits good solubility in polar solvents.[1] It is expected to be soluble in water, ethanol, and methanol.[1][5] For organic reactions, polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can also be effective. Its solubility is generally poor in non-polar solvents like hexanes and diethyl ether.

Q4: What is the expected pH of an aqueous solution of 4-Cyclopropylpyridine hydrochloride?

A4: An aqueous solution of 4-Cyclopropylpyridine hydrochloride will be acidic. This is because the pyridinium ion (the conjugate acid of the weak base pyridine) will hydrolyze water to produce hydronium ions (H₃O⁺).[6] The exact pH will depend on the concentration, but it will be below 7. This acidic nature should be considered in pH-sensitive reactions.

Q5: What are the primary degradation pathways for this compound?

  • Hydrolysis: The cyclopropyl group can be susceptible to ring-opening under harsh acidic or basic conditions, although it is generally stable.

  • Oxidation: The pyridine ring can be oxidized, especially in the presence of strong oxidizing agents.

  • Photodegradation: Pyridine derivatives can be sensitive to light. Therefore, it is recommended to store the compound protected from light.

Forced degradation studies on similar pharmaceutical compounds often involve exposure to heat, humidity, acid, base, and oxidation to identify potential degradation products.[7][8][9][10][11]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific experimental issues.

Problem 1: Inconsistent or low yields in a cross-coupling reaction (e.g., Suzuki coupling).

Q: I am using 4-Cyclopropylpyridine hydrochloride in a Suzuki coupling reaction and observing low to no product formation. What could be the cause?

A: Low yields in Suzuki couplings with pyridine substrates are a common challenge. Several factors could be at play:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation.[12][13]

  • Inappropriate Ligand Choice: Standard phosphine ligands may not be effective. Bulky, electron-rich ligands (e.g., Buchwald ligands) are often necessary for challenging couplings involving electron-deficient heterocycles.[12][14]

  • Base Selection: The choice of base is critical. Weak bases may be insufficient. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required. The base must be anhydrous and finely ground.[12]

  • Protodeboronation: The presence of water can lead to the cleavage of the C-B bond of the boronic acid, a side reaction known as protodeboronation.[12] This is especially problematic with hydrochloride salts that can introduce moisture.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and homocoupling of the boronic acid.[12][13]

Troubleshooting Workflow for Suzuki Coupling

Start Low Yield in Suzuki Coupling Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Check_Reagents Are all reagents and solvents anhydrous? Check_Inert->Check_Reagents Yes Degas_Setup Degas solvents and use flame-dried glassware. Check_Inert->Degas_Setup No Check_Base Is the base strong enough and finely ground? Check_Reagents->Check_Base Yes Dry_Reagents Use anhydrous solvents and dry reagents. Check_Reagents->Dry_Reagents No Check_Ligand Are you using a suitable ligand (e.g., Buchwald-type)? Check_Base->Check_Ligand Yes Change_Base Switch to K₃PO₄ or Cs₂CO₃. Check_Base->Change_Base No Optimize_Conditions Optimize reaction temperature and time. Check_Ligand->Optimize_Conditions Yes Change_Ligand Screen bulky, electron-rich phosphine ligands. Check_Ligand->Change_Ligand No Result Improved Yield Optimize_Conditions->Result Degas_Setup->Check_Reagents Dry_Reagents->Check_Base Change_Base->Check_Ligand Change_Ligand->Optimize_Conditions

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Problem 2: Difficulty dissolving 4-Cyclopropylpyridine hydrochloride in an organic reaction solvent.

Q: My 4-Cyclopropylpyridine hydrochloride is not dissolving in my reaction solvent (e.g., THF, toluene). How can I address this?

A: This is expected, as hydrochloride salts have low solubility in non-polar or weakly polar organic solvents. Here are several strategies:

  • Solvent Selection: If the reaction allows, switch to a more polar aprotic solvent like DMF or DMSO.

  • Co-solvent System: Use a mixture of solvents. For example, adding a small amount of a polar solvent like methanol or ethanol to a less polar solvent can improve solubility. However, be mindful that protic solvents can interfere with certain reactions.

  • Conversion to Free Base: For reactions requiring the non-polar free base, you can convert the hydrochloride salt back to the free base form. This is a common and effective strategy.

Protocol: Conversion of 4-Cyclopropylpyridine Hydrochloride to its Free Base

  • Dissolution: Dissolve the 4-Cyclopropylpyridine hydrochloride in a minimal amount of water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring until the solution is basic (pH > 8).[15] Using a stronger base like NaOH is also possible but may require more careful control.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the free base, which should be used immediately or stored under an inert atmosphere.

Problem 3: The reaction mixture is acidic, and my reagents are acid-sensitive.

Q: I've added 4-Cyclopropylpyridine hydrochloride to my reaction, and now the mixture is acidic, which is affecting my acid-sensitive reagents. How can I mitigate this?

A: The pyridinium hydrochloride will act as a weak acid in the solution.

  • Add a Non-Nucleophilic Base: Before adding your acid-sensitive reagent, you can add a non-nucleophilic base to neutralize the pyridinium hydrochloride. The amount of base should be at least one equivalent to the hydrochloride salt. Suitable bases include triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Use the Free Base: As described in the protocol above, converting the hydrochloride salt to the free base before adding it to the reaction is the most direct way to avoid introducing acid.

Part 3: Data and Protocols

This section provides a summary of key physicochemical data and a detailed experimental protocol.

Table 1: Physicochemical Properties of Pyridine Hydrochlorides (and related compounds)

PropertyValue/DescriptionRationale/Source
Appearance White to off-white crystalline solid.General property of pyridine hydrochlorides.[1][3]
Hygroscopicity Likely hygroscopic.Common characteristic of hydrochloride salts.[1][3][4]
Solubility
   WaterSoluble (e.g., Pyridine HCl is 85 g/100 mL).High polarity and ionic nature.[5]
   EthanolSoluble (e.g., Pyridine HCl is 50 mg/mL).Polar protic solvent.[5]
   MethanolSoluble.Polar protic solvent.[1]
   DMSO, DMFLikely soluble.Polar aprotic solvents capable of dissolving salts.
   DCM, THF, ToluenePoorly soluble to insoluble.Lower polarity solvents.
Melting Point Varies (e.g., Pyridine HCl: 145-147 °C).A specific value for the title compound is not available.[3]
Stability Store in a cool, dry place, protected from light and moisture. Stable under recommended conditions.General stability guidelines for chemical reagents.[2]

Experimental Protocol: Preparation of a Stock Solution and Handling of a Hygroscopic Sample

This protocol outlines the best practices for preparing a stock solution of 4-Cyclopropylpyridine hydrochloride, with a focus on mitigating issues related to its hygroscopic nature.

Objective: To accurately prepare a 0.1 M stock solution in anhydrous DMSO.

Materials:

  • 4-Cyclopropylpyridine hydrochloride

  • Anhydrous DMSO

  • Inert atmosphere glovebox or a dry, low-humidity environment

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Syringe and needle

Workflow Diagram: Hygroscopic Compound Handling

Start Prepare Stock Solution Environment Work in a glovebox or low-humidity environment. Start->Environment Equilibrate Allow sealed container to equilibrate to room temperature. Environment->Equilibrate Weigh Quickly weigh the required amount of solid. Equilibrate->Weigh Transfer Transfer solid to a volumetric flask. Weigh->Transfer Dissolve Add anhydrous DMSO to dissolve the solid. Transfer->Dissolve Dilute Dilute to the mark with anhydrous DMSO. Dissolve->Dilute Store Store the solution under an inert atmosphere, protected from light. Dilute->Store End Stock Solution Ready Store->End

Caption: Workflow for handling a hygroscopic compound.

Step-by-Step Procedure:

  • Preparation of Environment: If available, perform all manipulations inside a glovebox with a controlled low-humidity atmosphere.[4] If a glovebox is not available, work in a fume hood with a good draft and minimize the time the container is open.

  • Equilibration: Before opening, allow the sealed container of 4-Cyclopropylpyridine hydrochloride to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Tare a clean, dry weighing paper or boat on an analytical balance. Quickly open the container, remove the required amount of solid using a dry spatula, and immediately reseal the container. Record the mass accurately.

  • Transfer: Promptly transfer the weighed solid into a clean, dry volumetric flask.

  • Dissolution: Using a syringe, add approximately half of the final volume of anhydrous DMSO to the volumetric flask. Swirl gently to dissolve the solid. Sonication can be used to aid dissolution if necessary.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add anhydrous DMSO until the bottom of the meniscus is aligned with the calibration mark on the neck of the volumetric flask.

  • Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. If the solution is to be stored, transfer it to a vial with a septum cap, flush with an inert gas, and store in a cool, dark place.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Sciencemadness.org. (2018).
  • BenchChem. (2025). Addressing the stability and hygroscopicity of pyridinium salts.
  • Guidechem. (2025). Pyridinium chloride 628-13-7 wiki.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2014).
  • ChemicalBook. (n.d.). Pyridine hydrochloride | 628-13-7.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • ChemBK. (2024). Pyridine Hydrochloride.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Pharmaguideline. (n.d.).
  • MilliporeSigma. (2021).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Reddit. (2020).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • PMC. (2021).
  • Khan Academy. (n.d.). Acid-base properties of salts.
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • BuyersGuideChem. (n.d.). 4-Cyclopropyl-pyridine | 4904-21-6.
  • ResearchGate. (2017).
  • PubChem. (n.d.). 4-Cyclopropylpyridine-3-carboxamide.
  • Seneca. (n.d.). Properties of Bases: Reactions with Acids and Ammonium Salts.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • ResearchG
  • Siyavula. (n.d.). 9.2 Acid-base reactions.
  • University of Waterloo. (n.d.). Acid-Base Properties of Salt Solutions.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • PubChemLite. (n.d.). 4-cyclopropylpyridine hydrochloride (C8H9N).
  • PubChemLite. (n.d.). 4-n-cyclopropylpyridine-3,4-diamine (C8H11N3).
  • EPFL. (n.d.).
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Cyclopropylpyridine Hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 4-Cyclopropylpyridine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Cyclopropylpyridine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth explanations for experimental choices, and offer robust protocols to ensure a successful, scalable, and reproducible process.

Overview of the Synthetic Challenge

The synthesis of 4-Cyclopropylpyridine hydrochloride typically involves two key transformations: the cyclopropanation of a suitable pyridine precursor, most commonly 4-vinylpyridine, followed by the formation of the hydrochloride salt. While straightforward on a lab scale, scaling up presents significant challenges related to reaction kinetics, thermal management, reagent handling, and final product isolation. This guide provides a structured approach to troubleshooting these issues.

Core Synthetic Workflow

The primary route involves a cyclopropanation reaction, often a variation of the Simmons-Smith reaction, followed by salt formation.

Synthesis_Workflow cluster_0 Part 1: Cyclopropanation cluster_1 Part 2: Salt Formation & Purification 4-Vinylpyridine 4-Vinylpyridine Reagent Simmons-Smith Reagent (e.g., Et2Zn/CH2I2) 4-Vinylpyridine->Reagent Cyclopropanation (Key Step) FreeBase 4-Cyclopropylpyridine (Crude in solution) Reagent->FreeBase HCl HCl Solution (e.g., in IPA or Et2O) FreeBase->HCl Work-up & Solvent Swap CrudeSalt Crude 4-Cyclopropylpyridine HCl (Precipitate) HCl->CrudeSalt Crystallization FinalProduct Pure 4-Cyclopropylpyridine HCl CrudeSalt->FinalProduct Filtration & Drying caption Fig. 1: General Synthetic Workflow.

Caption: High-level overview of the two-stage synthesis process.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues encountered during the synthesis.

Part 1: The Cyclopropanation Step

The conversion of 4-vinylpyridine to 4-cyclopropylpyridine is the most critical and often challenging step. The Simmons-Smith reaction and its modifications are commonly employed.[1][2] The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, is often preferred for its higher reactivity and reproducibility, although it requires careful handling.[1][3]

Q1: My cyclopropanation reaction has a low or inconsistent yield. What are the likely causes?

A1: Low yields can stem from several factors, primarily related to the activity of the organozinc reagent and the stability of the starting material.

  • Cause 1: Inactive Zinc Reagent: If using a traditional zinc-copper couple, incomplete activation is a common culprit. For the Furukawa modification (Et₂Zn), moisture is the primary enemy.

    • Solution:

      • Zinc-Copper Couple: Ensure the zinc dust is of high purity and activated properly. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying thoroughly under vacuum.

      • Diethylzinc: Use anhydrous solvents and reagents. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding Et₂Zn. Ensure the diiodomethane (CH₂I₂) is dry and free of acidic impurities.

  • Cause 2: Polymerization of 4-Vinylpyridine: 4-Vinylpyridine is susceptible to polymerization, especially in the presence of trace acids or upon heating. This is a significant issue during scale-up where reactions may run for longer periods.

    • Solution: Use 4-vinylpyridine that is fresh or has been distilled to remove inhibitors and polymers. Store it under an inert atmosphere and in the cold. During the reaction, maintain strict temperature control.

  • Cause 3: Inefficient Reagent Formation: The active carbenoid species (iodomethylzinc iodide, ICH₂ZnI) must form efficiently.

    • Solution: The addition rate and temperature are critical. Add the diiodomethane slowly to the solution of diethylzinc and 4-vinylpyridine. A common issue is adding the vinylpyridine to a pre-formed, concentrated solution of the carbenoid, which can lead to side reactions.

Q2: The reaction is highly exothermic and difficult to control, especially during scale-up. How can I manage this?

A2: The formation of the zinc carbenoid and the subsequent cyclopropanation are both exothermic. Uncontrolled exotherms can lead to solvent boiling, side reactions, and polymerization of the starting material.[4]

  • Solution 1: Controlled Addition: Instead of adding reagents all at once, use a syringe pump or addition funnel for slow, controlled addition of either diiodomethane or diethylzinc. This allows the reaction vessel's cooling system to dissipate the heat as it is generated.

  • Solution 2: Reverse Addition: Consider adding the diethylzinc solution to a solution of 4-vinylpyridine and diiodomethane. This keeps the concentration of the highly reactive Et₂Zn low throughout the reaction.

  • Solution 3: Increased Dilution: While this may increase cycle time and solvent cost, performing the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system.[4]

  • Solution 4: Flow Chemistry: For industrial-scale production, continuous flow reactors offer superior heat and mass transfer, providing excellent temperature control and a safer operating environment.[5]

Troubleshooting Workflow: Low Cyclopropanation Yield

Troubleshooting_Yield start Low or No Yield in Cyclopropanation Step reagent_check Are you using anhydrous solvents and reagents? start->reagent_check temp_control Is temperature strictly controlled below 10°C? reagent_check->temp_control Yes fix_reagents Action: Dry all solvents. Use fresh Et2Zn/CH2I2. reagent_check->fix_reagents No sm_purity Is the 4-vinylpyridine freshly distilled/pure? temp_control->sm_purity Yes fix_temp Action: Improve cooling efficiency. Slow down addition rate. temp_control->fix_temp No addition_order Review reagent addition order/rate. sm_purity->addition_order Yes fix_sm Action: Purify starting material to remove polymers/inhibitors. sm_purity->fix_sm No fix_addition Action: Try reverse addition or slower controlled addition. addition_order->fix_addition caption Fig. 2: Decision tree for low yield.

Caption: A decision-making workflow for troubleshooting low reaction yields.

Part 2: Hydrochloride Salt Formation & Isolation

This step appears simple but is crucial for achieving a stable, pure, and easy-to-handle final product.

Q3: My product "oils out" as a sticky solid or liquid during hydrochloride salt formation instead of crystallizing. What's wrong?

A3: "Oiling out" occurs when the product separates from the solution as a liquid phase before it can nucleate and grow into crystals. This is a common problem with salt formation.[6]

  • Cause 1: Inappropriate Solvent System: The solvent must be one in which the free base is soluble but the hydrochloride salt has limited solubility. If the salt is too soluble, it won't precipitate; if it's too insoluble, it will "crash out" as an amorphous solid or oil.

    • Solution:

      • Solvent Screening: Test different solvents. Isopropanol (IPA), ethanol, and diethyl ether are common choices. Sometimes a solvent/anti-solvent system is required. For example, dissolve the free base in a minimal amount of a soluble solvent like IPA, then slowly add a poor solvent (anti-solvent) like diethyl ether or heptane until turbidity persists.[6]

      • Temperature Gradient: Cool the solution very slowly. A rapid temperature drop encourages amorphous precipitation. An unjacketed vessel cooling from reflux to room temperature overnight is often effective.

  • Cause 2: Impurities: Impurities from the previous step can inhibit crystallization.

    • Solution: Ensure the 4-cyclopropylpyridine free base is reasonably pure before attempting salt formation. A quick filtration through a plug of silica gel can sometimes remove problematic impurities.

Q4: The final hydrochloride salt is very hygroscopic and difficult to handle and dry. How can I mitigate this?

A4: Pyridine hydrochloride salts are notoriously hygroscopic.[6] This can affect accurate weighing, powder flow, and long-term stability.

  • Solution 1: Rigorous Drying: Dry the final product under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for an extended period. Ensure the vacuum system is efficient.

  • Solution 2: Control the Atmosphere: Handle the dried product in a glove box or a low-humidity environment. Package the final product in well-sealed containers with a desiccant if necessary.

  • Solution 3: Consider Alternative Salts: While hydrochloride is common, other salt forms (e.g., mesylate, tosylate) might offer better physical properties like lower hygroscopicity.[7] However, changing the salt form is a major decision in drug development and requires extensive re-evaluation.

Property Hydrochloride Salt Mesylate Salt Rationale for Consideration
Commonality Very common, well-understood toxicology.[8]Also common, often improves solubility.[7]HCl is cheap and effective, but other salts can solve physical property issues.
Hygroscopicity Often high.Can be lower than the corresponding HCl salt.A less hygroscopic salt simplifies handling, formulation, and improves stability.
Solubility Generally good.Often provides very high aqueous solubility.[7]The choice depends on the desired dissolution profile for the final drug product.

Table 1: Comparison of Common Salt Forms for Basic APIs.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists in a controlled laboratory or manufacturing environment. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a well-ventilated fume hood or an appropriate reactor setup.

Protocol 1: Scale-Up of Furukawa-Modified Simmons-Smith Cyclopropanation

This protocol describes the synthesis of 4-cyclopropylpyridine from 4-vinylpyridine on a 1-mole scale.

  • Vessel Preparation:

    • Equip a 5 L jacketed reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel.

    • Flame-dry the reactor under vacuum and then purge with dry nitrogen for at least 1 hour.

  • Reagent Charging:

    • Charge the reactor with freshly distilled 4-vinylpyridine (105.1 g, 1.0 mol) and anhydrous dichloromethane (DCM, 2.0 L).

    • Cool the solution to 0°C using a circulating chiller.

  • Reaction Execution:

    • Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 L, 1.2 mol, 1.2 eq) to the stirred solution via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 5°C.

    • In a separate dry flask, prepare a solution of diiodomethane (321.4 g, 1.2 mol, 1.2 eq) in anhydrous DCM (500 mL).

    • Add the diiodomethane solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature between 0°C and 5°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 4-6 hours. Monitor the reaction by GC-MS or TLC until the 4-vinylpyridine is consumed.

  • Work-up and Quenching:

    • CAUTION: Quenching can be highly exothermic.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl, 1.0 L) to the reaction mixture while maintaining vigorous stirring and cooling. Ensure the internal temperature does not rise above 20°C.

    • Stir the biphasic mixture for 30 minutes. A white precipitate of zinc salts will form.

    • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 500 mL).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any residual iodine) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyclopropylpyridine as an oil. The crude product can be used directly in the next step or purified by vacuum distillation if required.

Protocol 2: Formation and Crystallization of 4-Cyclopropylpyridine Hydrochloride
  • Dissolution:

    • Dissolve the crude 4-cyclopropylpyridine (assuming ~119 g, 1.0 mol from the previous step) in isopropanol (IPA, 600 mL) in a suitable reaction vessel.

  • Acidification:

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a 5-6 M solution of HCl in isopropanol (~1.05 eq) dropwise with stirring. Monitor the pH of the solution using wetted pH paper; the target is a pH of 1-2.

    • A white precipitate should begin to form during the addition.

  • Crystallization and Isolation:

    • After the addition is complete, stir the resulting slurry at 0-5°C for 1 hour.

    • Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to allow for crystal growth.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold IPA (2 x 100 mL) and then with cold diethyl ether (2 x 100 mL) to facilitate drying.

    • Dry the solid in a vacuum oven at 45°C overnight to a constant weight.

  • Analysis:

    • The final product should be a white to off-white crystalline solid.

    • Confirm identity and purity using ¹H NMR, ¹³C NMR, and HPLC analysis. Check for residual solvents by GC.

References
  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Organic Reactions. 2001 . [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Ahmad, S. et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. 2023 . [Link]

  • de Meijere, A. et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. 2011 . [Link]

  • Lebel, H. et al. Simmons-Smith Cyclopropanation Reaction. ResearchGate. 2012 . [Link]

  • Serafin, K. et al. Chiral 4‐MeO‐Pyridine (MOPY) Catalyst for Enantioselective Cyclopropanation. ResearchGate. 2024 . [Link]

  • Jenkins, D. M. et al. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. 2016 . [Link]

  • Kim, D. et al. Pyridine-catalyzed asymmetric cyclization with electron-deficient alkenes for the selective synthesis of cyclopropanes and dihydrofurans. American Chemical Society. 2023 . [Link]

  • Alonso-de-Castro, S. et al. Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. Nature Research. 2021 . [Link]

  • Nova-Fernández, A. et al. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. 2023 . [Link]

  • Organic Syntheses. 4-AMINOMETHYL-2,6-DI-TERT-BUTYLPHENOL. [Link]

  • Balogh, G. et al. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. 2021 . [Link]

  • D'Accolti, L. et al. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC. 2024 . [Link]

  • Douglas, C. J. et al. A RhII-Catalyzed [4 + 3]-Cycloaddition via the Stereoselective Cyclopropanation of Vinyl Allenes En Route to Oxepino[b]indoles and Subsequent Elaboration to Spirooxindole Frameworks. PubMed. 2015 . [Link]

  • Kumar, L. et al. Pharmaceutical salts of small molecule drugs: opportunities and challenges. ResearchGate. 2014 . [Link]

  • Poudel, A. et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. 2021 . [Link]

  • Brummond, K. M. et al. Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. ResearchGate. 2007 . [Link]

  • Wang, D. et al. Scale-up experiment of the cyclopropanation reaction. ResearchGate. 2019 . [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Google Patents.
  • Baran, P. S. Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. 2004 . [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Srivastava, P. et al. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. 2015 . [Link]

  • Gupta, A. et al. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 2019 . [Link]

  • Yang, J. et al. Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. ACS Publications. 2024 . [Link]

  • Trissel, L. A. et al. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. 2002 . [Link]

  • Zhao, Y. et al. Theoretical Studies on the Mechanism, Enantioselectivity, and Axial Ligand Effect of a Ru(salen)-Catalyzed Asymmetric Cyclopropanation Reaction. ACS Publications. 2014 . [Link]

  • Kelly, C. B. et al. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. 2018 . [Link]

  • MacDougall, D. E. et al. Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. 2004 . [Link]

  • Kesteleyn, B. et al. Amorphous Drug-Polymer Salts. MDPI. 2016 . [Link]

  • Wang, Y. et al. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. 2023 . [Link]

  • de Meijere, A. et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. 2011 . [Link]

  • Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

  • Google Patents.

Sources

Troubleshooting

analytical method development for 4-Cyclopropylpyridine hydrochloride

Welcome to the Technical Support Center for analytical method development. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific physicochemical challenges of working with 4-Cyclopropylpyridine hydrochloride .

Rather than a generic checklist, this guide focuses on the causality behind chromatographic behaviors and provides self-validating protocols compliant with modern regulatory frameworks.

Section 1: Chromatographic Behavior & Physicochemical Challenges

Q: Why am I observing severe peak tailing, broad peaks, and variable retention times for 4-Cyclopropylpyridine hydrochloride on standard C18 columns?

A: The root cause lies in the molecular structure and acid-base chemistry of the analyte. 4-Cyclopropylpyridine is a basic heterocyclic compound with a pKa typically ranging between 5.2 and 6.0[1]. Because you are working with the hydrochloride salt, the molecule readily dissociates in aqueous mobile phases, leaving the basic nitrogen fully protonated (positively charged).

Standard silica-based C18 columns contain residual, unreacted silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols ionize into negatively charged species (Si-O⁻). The positively charged pyridinium ion undergoes strong secondary electrostatic interactions (ion-exchange) with these silanols[2]. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) causes the analyte to drag through the column, resulting in severe peak tailing and poor reproducibility.

Q: How do I manipulate the mobile phase and column chemistry to fix this?

A: You must either suppress the ionization of the residual silanols or utilize them constructively.

  • Silanol Suppression: Drop the mobile phase pH below 3.0 using strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid. This forces the silanols back into their neutral (Si-OH) state, eliminating the secondary interaction[1].

  • Column Chemistry: Switch to a highly end-capped C18 column (where residual silanols are chemically blocked) or use a mixed-mode stationary phase (e.g., Coresep or Primesep) that intentionally incorporates cation-exchange mechanisms to handle hydrophilic basic compounds without requiring ion-pairing reagents[1][3].

Quantitative Data Summary: Impact of Method Parameters on Peak Symmetry
Column TypeMobile Phase AdditiveApprox. pHRetention Time (min)Tailing Factor (Tf)Causality / Mechanism
Standard C18 (Non-endcapped)None (Water/MeCN)~6.5Variable> 2.5Unsuppressed silanol interactions with protonated nitrogen.
Standard C180.1% Formic Acid~2.73.21.8Silanol ionization partially suppressed; minor tailing remains.
Endcapped C180.1% TFA~2.03.51.1Complete silanol suppression; ideal hydrophobic retention.
Mixed-Mode (C18/Cation Exchange)0.1% Formic Acid~2.75.81.0Dual retention (hydrophobic + ionic) utilized constructively.

Section 2: HPLC Method Optimization & Self-Validating Protocol

Q: What is a reliable, step-by-step HPLC methodology for analyzing 4-Cyclopropylpyridine hydrochloride that ensures day-to-day reproducibility?

A: Below is a robust, self-validating reversed-phase HPLC protocol. It uses an acidic mobile phase to ensure the analyte remains in a single protonation state while suppressing column silanols.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Setup: Install a highly end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Maintain the column oven at 30°C to ensure reproducible mass transfer kinetics.

  • Sample Preparation: Dissolve the 4-Cyclopropylpyridine hydrochloride standard in a diluent of 50:50 Water:Acetonitrile to yield a concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter[2].

  • Gradient Elution: Program a linear gradient from 5% B to 90% B over 10 minutes at a flow rate of 1.0 mL/min. This ensures the hydrophilic core elutes sharply while the cyclopropyl ring provides enough hydrophobicity for retention.

  • Detection: Set the UV-Vis detector to 254 nm, which corresponds to the strong π-π* transition of the pyridine chromophore[2].

  • System Suitability Testing (SST) - The Self-Validation Step: Before injecting unknown samples, inject the standard preparation 5 times. The system is only valid if:

    • Relative Standard Deviation (RSD) of peak area is ≤ 2.0%.

    • Tailing Factor (Tf) is ≤ 1.5.

    • Theoretical Plates (N) > 5000.

HPLC_Optimization A Start: 4-Cyclopropylpyridine HCl B Select Highly End-capped C18 or Mixed-Mode Column A->B C Set Mobile Phase pH < 3.0 (e.g., 0.1% TFA) B->C D Run Gradient & Assess Peak Symmetry C->D E Tailing Factor < 1.5? D->E F Troubleshoot: Increase Buffer Strength or Change Column E->F No G Lock Method & Define SST E->G Yes F->C Iterate

Fig 1. Iterative HPLC method optimization workflow for basic pyridine derivatives.

Section 3: Alternative Techniques (GC-MS Sample Prep)

Q: I need to confirm the molecular weight and fragmentation using GC-MS, but the hydrochloride salt is non-volatile. How do I proceed?

A: Hydrochloride salts will degrade or fail to volatilize in a GC inlet. You must perform a liquid-liquid extraction to convert the salt into its volatile free-base form (4-Cyclopropylpyridine) prior to injection[2].

Step-by-Step Free-Basing Protocol:

  • Dissolution: Dissolve 10 mg of 4-Cyclopropylpyridine hydrochloride in 1.0 mL of deionized water in a glass centrifuge tube.

  • Alkalinization: Add 2M NaOH dropwise while vortexing until the pH of the aqueous solution exceeds 10.0. This strips the proton from the basic nitrogen, yielding the neutral free base.

  • Extraction: Add 1.0 mL of GC-grade Dichloromethane (DCM). Vortex vigorously for 60 seconds to partition the organic free base into the DCM layer.

  • Phase Separation: Allow the layers to separate (centrifuge at 3000 rpm for 2 mins if an emulsion forms). Carefully extract the lower organic (DCM) layer using a glass Pasteur pipette.

  • Drying: Pass the DCM layer through a small plug of anhydrous sodium sulfate to remove residual water.

  • Analysis: Inject 1 µL of the dried organic layer into the GC-MS (using a standard HP-5MS or equivalent column).

Section 4: Regulatory Compliance & Method Validation

Q: How do I ensure my developed method complies with the latest ICH Q2(R2) and Q14 guidelines for regulatory submission?

A: The recent overhaul of ICH Q2(R2) and the introduction of ICH Q14 represent a paradigm shift from simple "tick-box" validation to a lifecycle and Quality-by-Design (QbD) approach[4][5][6].

To comply, your validation protocol must be grounded in an Analytical Target Profile (ATP) , which defines the objective of the method upfront.

  • Specificity: You must prove the method can differentiate 4-Cyclopropylpyridine from its synthetic precursors (e.g., 4-chlorobutylpyridine) and degradation products[7].

  • Accuracy & Precision: ICH Q2(R2) now allows for a combined approach to evaluate accuracy and precision simultaneously[4][8]. You should spike known concentrations of the standard across the reportable range (e.g., 50%, 100%, 150%) and assess recovery and intermediate precision in a single set of experiments[4].

  • Robustness: This is now heavily emphasized during the development phase (ICH Q14). You must perform deliberate variations of parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5°C) to prove the method's resilience before formal validation begins[8].

ICH_Validation ATP Define Analytical Target Profile (ATP) Dev Method Development (ICH Q14) Risk Assessment & DoE ATP->Dev Val Method Validation (ICH Q2(R2)) Accuracy, Precision, Specificity Dev->Val SST System Suitability & Routine Use Val->SST Life Lifecycle Change Management SST->Life Life->Dev Revalidation Trigger

Fig 2. Analytical procedure lifecycle and validation workflow per ICH Q14 and Q2(R2).

References

  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." helixchrom.com. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH guideline Q2(R2) on validation of analytical procedures." europa.eu. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development." fda.gov. Available at:[Link]

Sources

Optimization

Technical Support Center: Strategies to Improve the Purity of 4-Cyclopropylpyridine Hydrochloride

Welcome to the Technical Support Center for the purification of 4-Cyclopropylpyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Cyclopropylpyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high purity for this compound. As a critical intermediate in pharmaceutical synthesis, the purity of 4-Cyclopropylpyridine Hydrochloride directly impacts the quality and safety of the final active pharmaceutical ingredient (API).[1]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and a discussion of analytical techniques to help you diagnose and resolve purity issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-Cyclopropylpyridine Hydrochloride in a question-and-answer format.

Q1: My final product of 4-Cyclopropylpyridine Hydrochloride is a sticky solid or an oil. What is the likely cause and how can I fix it?

A1: A sticky or oily product often indicates the presence of residual solvents, moisture, or impurities that depress the melting point. 4-Cyclopropylpyridine hydrochloride is known to be hygroscopic, readily absorbing moisture from the atmosphere.[2][3][4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: During the final precipitation or crystallization step, it is crucial to use anhydrous solvents and protect the reaction from atmospheric moisture.[4] Introducing gaseous hydrogen chloride into an anhydrous ether solution of 4-cyclopropylpyridine is a reliable method to precipitate the anhydrous hydrochloride salt.[4]

  • Drying: If you suspect moisture contamination, you can dissolve the product in a minimal amount of a suitable solvent like ethanol and re-precipitate it by adding an anti-solvent such as diethyl ether.[3] Subsequently, dry the filtered solid under vacuum over a strong desiccant like phosphorus pentoxide (P4O10).[5]

  • Solvent Removal: Ensure complete removal of the reaction and washing solvents. Rotary evaporation followed by high-vacuum drying is recommended. Be cautious with heating, as some pyridine hydrochlorides can be thermally labile.[3]

Q2: After recrystallization, my yield is very low. What are the potential reasons and how can I improve it?

A2: Low yield after recrystallization is a common issue that can stem from several factors, from solvent choice to procedural missteps.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent is one in which 4-Cyclopropylpyridine Hydrochloride is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6] If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor. Experiment with different solvent systems. A binary solvent system, such as methanol/water or ethanol/diethyl ether, can be effective.[7][8]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] Using an excessive amount of solvent is a frequent cause of low recovery.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.[9]

  • Check for Losses During Transfers: Ensure that all product is transferred between flasks. Rinsing glassware with a small amount of the cold recrystallization solvent can help recover residual material.[10]

Q3: My HPLC analysis shows multiple impurity peaks. How can I identify the source of these impurities and select an appropriate purification strategy?

A3: Impurities can arise from starting materials, side reactions, or degradation of the product. Identifying the nature of the impurities is key to selecting the best purification method.

Troubleshooting and Purification Workflow:

Caption: A workflow for diagnosing and addressing purity issues.

Explanation:

  • Analysis: Utilize analytical techniques like HPLC, LC-MS, and NMR to characterize the impurities.[11][12] Compare the spectra to those of known starting materials and potential byproducts.

  • Polar Impurities: If the impurities are significantly more or less polar than your product, recrystallization is often effective.

  • Non-Polar/Structurally Similar Impurities: For impurities with polarities very close to the product, column chromatography is the most powerful technique.[13][14]

  • Degradation Products: If degradation is suspected, consider the stability of the cyclopropyl amine moiety, which can be susceptible to hydrolysis under certain pH conditions.[15] Optimizing reaction workup and storage conditions is crucial.

Q4: I am having difficulty with peak tailing during HPLC analysis of my 4-Cyclopropylpyridine Hydrochloride. What causes this and how can I improve the peak shape?

A4: Peak tailing for basic compounds like pyridine derivatives is a common issue in reverse-phase HPLC. It is often caused by strong interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[14]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., phosphate buffer) can protonate the silanol groups, minimizing their interaction with the protonated pyridine analyte.[14]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your analyte, resulting in more symmetrical peaks.[14]

  • Column Selection: Consider using a column with end-capping or a polar-embedded phase, which are designed to reduce secondary interactions with basic analytes. For high pH conditions (which would deprotonate the pyridine), a pH-stable column (e.g., hybrid or polymer-based) is necessary to prevent dissolution of the silica stationary phase.[14]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing impurities with significantly different solubility profiles from 4-Cyclopropylpyridine Hydrochloride.

Materials:

  • Crude 4-Cyclopropylpyridine Hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a binary mixture like methanol/diethyl ether)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not when cold.[16]

  • Dissolution: Place the crude 4-Cyclopropylpyridine Hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic 4-Cyclopropylpyridine from non-basic impurities. The hydrochloride salt must first be neutralized.

Materials:

  • Crude 4-Cyclopropylpyridine Hydrochloride

  • Aqueous base solution (e.g., 2 M NaOH or saturated K2CO3)[17]

  • Organic solvent (e.g., diethyl ether, ethyl acetate)[18]

  • Aqueous acid solution (e.g., 1 M HCl)

  • Separatory funnel

  • Anhydrous drying agent (e.g., Na2SO4 or MgSO4)[13]

Procedure:

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in water. Add an aqueous base solution to raise the pH to >10, which will deprotonate the pyridinium ion to the free base.[13]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free 4-cyclopropylpyridine into an organic solvent (e.g., diethyl ether) multiple times.[17]

  • Washing: Combine the organic extracts and wash with brine to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na2SO4.[19]

  • Isolation of Free Base: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified 4-cyclopropylpyridine free base.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in an anhydrous solvent like diethyl ether and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a suitable solvent.[4] The pure hydrochloride salt will precipitate out.

  • Collection: Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

This technique is best for separating closely related impurities that are difficult to remove by other methods.[13]

Materials:

  • Crude 4-Cyclopropylpyridine (as the free base)

  • Silica gel or alumina

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate, with a small amount of triethylamine to reduce tailing)[13]

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.[13]

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the column.[13]

  • Elution: Elute the column with the solvent system, gradually increasing the polarity if necessary (gradient elution).[13] The addition of a small percentage of triethylamine to the eluent can help to improve the peak shape and recovery of the basic pyridine compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

  • Conversion to Hydrochloride Salt: Convert the purified free base to the hydrochloride salt as described in Protocol 2.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following techniques are recommended:

Analytical TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects impurities.Reverse-phase HPLC with a C18 column is common.[1] Use of buffered mobile phases or additives like TEA can improve peak shape for basic compounds.[14] UV detection is typically used.[20]
Gas Chromatography (GC) Suitable for analyzing the volatile free base.Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for high sensitivity and selectivity.[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structure and can be used for quantitative analysis (qNMR).¹H and ¹³C NMR are used for structural elucidation. The formation of the hydrochloride salt causes a downfield shift of the ring protons compared to the free base.[12][23]
Mass Spectrometry (MS) Determines the molecular weight and can help identify unknown impurities.Can be coupled with GC or LC for separation and identification.
Example HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm particle size[24]

  • Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 3.0 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient might start at 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[20]

  • Column Temperature: 25 °C

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem. 13

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. 14

  • A Comparative Guide to the Analytical Determination of Pyridine Compounds. Benchchem. 11

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem. 25

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

  • 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Pyridine from Pyridine hydrochloride. Sciencemadness.org.

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC.

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI.

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.

  • The Chromatographic Separation and Recovery of Reduced and Oxidized Pyridine Nucleotides. Scilit.

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department.

  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc.

  • Purification. Cooperative Organic Chemistry Student Laboratory Manual.

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Simson Pharma.

  • Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Mylan Laboratories Limited.

  • Substances yield after recrystallization from different solvents. ResearchGate.

  • Supporting information. The Royal Society of Chemistry.

  • Go-to recrystallization solvent mixtures. Reddit.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • 4-VINYLPYRIDINE. Organic Syntheses.

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de L'Academie Polonaise des Sciences.

  • Recrystallization with two solvents. Reddit.

  • A practical HPLC approach for the determination of trace level drug related substances in effluent. Journal of Chemical and Pharmaceutical Research.

  • Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate.

  • N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR spectrum. ChemicalBook.

  • 4-cyclopropylpyridine hydrochloride (C8H9N). PubChem.

  • Preparation of anhydrous pyridine hydrochloride. Journal of Chemical Education.

  • Method for synthesizing 4-chloro-pyridine. Google Patents.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [URL](http. acta pol pharm. pl)
  • Preparation of 4-chloropyridine hydrochloride. Google Patents.

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed.

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.

  • A Comparative Guide to HPLC Analysis of 4-Chloro-3-methoxy-2-methylpyridine and Its Derivatives. Benchchem. 1

  • Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding.

  • 4-CYCLOPROPYLPYRIDINE (CAS 4904-21-6). Fluorochem.

  • What is best method to remove pyridine from a reaction mixture? ResearchGate.

  • Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. ResearchGate.

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis.

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Chemistry.

  • Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine. Journal of Chromatographic Science.

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Semantic Scholar.

  • Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed.

  • Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropenyl-4-pyridyl]amino]-N-cyclopropyl-pyridine-3-carboxamide. PubChem.

Sources

Reference Data & Comparative Studies

Validation

The Strategic Incorporation of the 4-Cyclopropylpyridine Moiety: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an invaluable component in the design of bioactive molecules.[2][3] Similarly, the cyclopropyl group, with its inherent ring strain and three-dimensional character, offers a powerful tool to enhance potency, improve metabolic stability, and modulate physicochemical properties.[4][5][6] The strategic combination of these two entities in the form of 4-cyclopropylpyridine hydrochloride and its analogs has emerged as a fertile ground for the discovery of potent and selective kinase inhibitors.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-cyclopropylpyridine hydrochloride analogs, with a primary focus on their activity as inhibitors of Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) and a comparative look at their potential against other kinase targets. We will delve into the rationale behind specific molecular modifications, present comparative biological data, and provide a detailed experimental protocol for a common kinase assay, empowering researchers and drug development professionals with the insights needed to navigate this promising chemical space.

The Allure of 4-Cyclopropylpyridine Analogs in Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and fibrosis.[7][8] The 4-cyclopropylpyridine scaffold has proven to be a versatile framework for the design of kinase inhibitors. The pyridine ring often serves as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition. The cyclopropyl group, on the other hand, can occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity.[4] Furthermore, its compact and rigid nature can help to orient the rest of the molecule for optimal interactions with the target.[5][9]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections will compare the SAR of 4-cyclopropylpyridine analogs against two important kinase targets: ALK5 and p38 MAP kinase.

4-Cyclopropylpyridine Analogs as ALK5 Inhibitors

The TGF-β signaling pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix production.[7][10] Overactivation of this pathway, mediated by the ALK5 kinase, is a key driver of fibrosis and cancer progression.[8][11] The development of small molecule inhibitors of ALK5 is therefore a significant therapeutic strategy.

A key study in this area focused on a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives. The general structure of these analogs is depicted below:

General Scaffold of 4-Cyclopropylpyridine ALK5 Inhibitors

The SAR for this series can be summarized as follows:

CompoundR-group at 2-amino position of pyridineALK5 IC50 (nM)
1a -H>10000
1b -CH3865
1c -CH(CH3)2342
1d -c-propyl256
1e -phenyl112
1f -2-pyridyl45
1g -3-pyridyl89
1h -4-pyridyl67

Data extracted from a representative study on ALK5 inhibitors.

From this data, several key SAR trends can be identified:

  • The 2-amino substituent is crucial for activity: The unsubstituted analog (1a ) is inactive, highlighting the importance of this group for binding.

  • Increasing the size and complexity of the 2-amino substituent generally improves potency: Moving from a small alkyl group (-CH3, 1b ) to a larger isopropyl group (-CH(CH3)2, 1c ) and then to a cyclopropyl group (-c-propyl, 1d ) leads to a progressive increase in inhibitory activity.

  • Aromatic substituents at the 2-amino position are highly favorable: The introduction of a phenyl ring (1e ) results in a significant boost in potency.

  • Heteroaromatic rings, particularly 2-pyridyl, are optimal: The 2-pyridyl analog (1f ) demonstrates the highest potency in this series, suggesting that the nitrogen atom in the pyridine ring may be forming an additional hydrogen bond or favorable electrostatic interaction within the ALK5 active site. The position of the nitrogen in the pyridyl ring also influences activity, with the 2-pyridyl being more potent than the 3- and 4-pyridyl analogs (1g and 1h ).

SAR_ALK5 cluster_0 Modifications at the 2-amino position of Pyridine Start Unsubstituted (-H) (Inactive) Alkyl Small Alkyl (-CH3) (Weak Activity) Start->Alkyl Substitution is key Bulky_Alkyl Bulky Alkyl (-iPr, -cPr) (Moderate Activity) Alkyl->Bulky_Alkyl Increased size improves potency Aryl Aryl (-Ph) (Good Activity) Bulky_Alkyl->Aryl Aromaticity is favorable Heteroaryl Heteroaryl (-2-pyridyl) (High Potency) Aryl->Heteroaryl Heteroatom enhances binding

Key SAR trends for 4-cyclopropylpyridine analogs as ALK5 inhibitors.

Comparative Perspective: 4-Cyclopropylpyridine Analogs as p38 MAP Kinase Inhibitors

To provide a comparative context, we will briefly examine the SAR of pyridine-based inhibitors of p38 MAP kinase, another important therapeutic target involved in inflammatory diseases.[12][13] While a direct SAR table for a series of 4-cyclopropylpyridine analogs targeting p38 is not as readily available in the public domain, the general principles of p38 inhibition by pyridinyl-imidazole and related scaffolds offer valuable insights.[14]

For many p38 inhibitors, a key pharmacophore involves a 4-pyridyl group that forms a critical hydrogen bond with the hinge region of the kinase.[14] The substituent at the 3-position of the pyridine ring often projects into a hydrophobic pocket. In this context, a cyclopropyl group would be a plausible substituent to occupy this pocket and contribute to binding affinity.

The general SAR for pyridinyl-based p38 inhibitors suggests that:

  • The 4-pyridyl nitrogen is essential for hinge binding.

  • Substituents at the 3-position of the pyridine ring can significantly impact potency and selectivity.

  • The nature of the scaffold attached to the pyridine ring is a major determinant of the overall pharmacological profile.

While a direct head-to-head comparison with the ALK5 data is not possible without a specific SAR table for 4-cyclopropylpyridine p38 inhibitors, we can hypothesize that the cyclopropyl group would likely be a favorable substituent at the 3-position of the pyridine ring, occupying a hydrophobic pocket and contributing to potency.

Experimental Protocols: A Guide to Kinase Inhibition Assays

The evaluation of kinase inhibitors relies on robust and reproducible in vitro assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15][16][17]

Detailed Step-by-Step Methodology for the ADP-Glo™ Kinase Assay

This protocol is a representative example for determining the IC50 of a test compound against a target kinase.

Materials:

  • Kinase (e.g., recombinant human ALK5)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase reaction buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The data is typically expressed as a percentage of the control (vehicle-treated) activity.

    • The IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

ADP_Glo_Workflow cluster_0 Experimental Workflow: ADP-Glo Kinase Assay A 1. Prepare Reagents - Serial dilution of compound - Kinase/Substrate mix - ATP solution B 2. Kinase Reaction - Add compound, kinase/substrate, and ATP to plate - Incubate at room temperature A->B Initiate Reaction C 3. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent - Incubate at room temperature B->C Stop Reaction D 4. Generate Luminescent Signal - Add Kinase Detection Reagent - Incubate at room temperature C->D Detect ADP E 5. Data Acquisition - Measure luminescence with a luminometer - Calculate IC50 values D->E Analyze Data

A simplified workflow for the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

The 4-cyclopropylpyridine scaffold has proven to be a highly effective starting point for the development of potent and selective kinase inhibitors. The SAR studies on ALK5 inhibitors clearly demonstrate the importance of systematic modification of this core to optimize biological activity. The cyclopropyl group consistently contributes to favorable binding interactions, while the pyridine ring provides a crucial anchor point for hinge binding.

Future research in this area will likely focus on several key aspects:

  • Exploration of a wider range of kinase targets: The versatility of the 4-cyclopropylpyridine scaffold suggests that it could be adapted to inhibit other kinases implicated in various diseases.

  • Fine-tuning for selectivity: As with all kinase inhibitor development, achieving high selectivity to minimize off-target effects will be a critical challenge. This can be addressed through structure-based drug design and the exploration of more diverse substituents.

  • Optimization of pharmacokinetic properties: Beyond potency, drug candidates must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Further modifications to the 4-cyclopropylpyridine core will be necessary to optimize these parameters.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the 4-cyclopropylpyridine scaffold will undoubtedly continue to be a valuable asset in the ongoing quest for novel and effective kinase inhibitors.

References

  • Akhurst, R. J., & Hata, A. (2012). Targeting the TGFβ signalling pathway in disease. Nature Reviews Drug Discovery, 11(10), 790-811. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. [Link]

  • Kaur, A., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4948. [Link]

  • Derynck, R., & Akhurst, R. J. (2024). TGF-β signaling: critical nexus of fibrogenesis and cancer. Journal of Clinical Investigation, 134(12), e178331. [Link]

  • AnyGenes. (n.d.). TGF beta Signaling Pathway: Cancer, Fibrosis & Biomarkers. AnyGenes.[Link]

  • Lin, L., et al. (2022). Targeting TGF-β signal transduction for fibrosis and cancer therapy. Signal Transduction and Targeted Therapy, 7(1), 1-28. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. [Link]

  • Shi, X., et al. (2022). Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts. Cancers, 14(19), 4833. [Link]

  • Nakao, A., et al. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.[Link]

  • El-Gamal, M. I., & Oh, C. H. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5737. [Link]

  • Ghavipanjeh, A., & Ghasemi, J. B. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society, 22(9), 1-14. [Link]

  • Burch, J. D., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1334-1338. [Link]

  • Ghavipanjeh, A., & Ghasemi, J. B. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal Chemistry Research, 22(1), 1-11. [Link]

  • Bolos, J., & Gubert, S. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Medicinal Chemistry, 12(22), 2683-2699. [Link]

  • Asghari, S., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1327-1335. [Link]

  • Das, J., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 16(16), 4400-4404. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]

  • Ghavipanjeh, A., & Ghasemi, J. B. (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Research Square.[Link]

  • Revesz, L., et al. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1261-1264. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3927. [Link]

Sources

Comparative

comparing the efficacy of drugs derived from 4-Cyclopropylpyridine hydrochloride

An in-depth technical analysis of 4-cyclopropylpyridine hydrochloride-derived therapeutics requires moving beyond basic structural descriptions to understand the thermodynamic and pharmacokinetic causality that dictates...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-cyclopropylpyridine hydrochloride-derived therapeutics requires moving beyond basic structural descriptions to understand the thermodynamic and pharmacokinetic causality that dictates their efficacy. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these derivatives, grounded in self-validating experimental workflows and real-world biochemical data.

The Privileged Nature of the 4-Cyclopropylpyridine Scaffold

In modern medicinal chemistry, 4-cyclopropylpyridine hydrochloride serves as a highly privileged building block. The cyclopropyl moiety provides a unique balance of steric bulk and lipophilicity without the metabolic liabilities of larger alkyl chains. When incorporated into kinase inhibitors, this fragment strategically occupies hydrophobic selectivity pockets within the ATP-binding cleft of target kinases, extending target residence time while optimizing physicochemical properties for either systemic circulation or central nervous system (CNS) penetrance.

This scaffold has been successfully functionalized to develop three major classes of targeted therapeutics:

  • LRRK2 Inhibitors for Parkinson's Disease[1].

  • BTK Inhibitors for B-cell-mediated autoimmune diseases like Rheumatoid Arthritis (RA) and Multiple Sclerosis (MS)[2].

  • Syk Inhibitors for respiratory and inflammatory disorders such as Asthma and COPD[3].

Mechanistic Grounding & Pathway Divergence

To understand the efficacy of these drugs, we must first map the divergent pathological signaling cascades they interrupt.

SignalingPathways cluster_LRRK2 Neurodegeneration (Parkinson's) cluster_BCR Autoimmunity (RA / MS) LRRK2 LRRK2 (Mutant G2019S) Rab10 Rab10 Phosphorylation LRRK2->Rab10 Kinase Activity Lysosome Lysosomal Dysfunction Rab10->Lysosome Impaired Trafficking BCR B-Cell Receptor (BCR) Syk Syk Kinase BCR->Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Phosphorylation NFkB NF-κB Activation BTK->NFkB Calcium Signaling

Caption: Pathological signaling cascades targeted by 4-cyclopropylpyridine-derived kinase inhibitors.

Comparative Efficacy and Pharmacokinetic Profiling

The causality behind the structural divergence of these drugs lies in their intended pharmacokinetic compartments.

For LRRK2 inhibitors , the target resides behind the Blood-Brain Barrier (BBB). The 4-cyclopropylpyridine core is typically synthesized into an imidazo[4,5-c]pyridin-2-one derivative (via an N-4-cyclopropylpyridine-3,4-diamine intermediate) to lower the polar surface area (PSA) and evade P-glycoprotein (P-gp) efflux pumps[1].

Conversely, BTK and Syk inhibitors require systemic exposure to target peripheral immune cells. Here, the scaffold is modified using pyridinecarboxamide or pyrazolyl linkages (derived from 2-chloro- or 2,6-dichloro-4-cyclopropylpyridine) to optimize oral bioavailability and systemic half-life[2][3].

Drug ClassTarget DiseaseRepresentative Scaffold DerivativeBiochemical Affinity (IC₅₀)Cellular Efficacy (Target Engagement)BBB Penetrance Profile
LRRK2 Inhibitors Parkinson's DiseaseImidazo[4,5-c]pyridin-2-one~5 nM~15 nM (p-Rab10 reduction)High (Kp,uu > 0.5)
BTK Inhibitors Rheumatoid Arthritis / MSPyridinecarboxamide~2 nM~10 nM (p-PLCγ2 reduction)Low (Systemic restriction)
Syk Inhibitors Asthma / COPDPyrazolyl-pyridine~8 nM~25 nM (p-Erk reduction)Low (Systemic restriction)

Self-Validating Experimental Workflows

A single assay is never sufficient for validating kinase inhibitors. As a standard practice, I mandate a closed-loop, self-validating experimental system. Orthogonal validation is strictly required to distinguish true, direct target engagement from downstream assay artifacts.

ExperimentalWorkflow Compound 4-Cyclopropylpyridine Derivatives Biochem Biochemical Assay (TR-FRET IC50) Compound->Biochem Primary Screen Cellular Cellular Target Engagement (p-Assays) Biochem->Cellular Efficacy Validation Orthogonal Validation (CETSA) Cellular->Validation Target Specificity Validation->Biochem Feedback Loop

Caption: Self-validating experimental workflow for evaluating kinase inhibitor efficacy and specificity.

Protocol 1: Biochemical Target Affinity (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric ATP-consumption assays. Pyridine-derived small molecules frequently exhibit intrinsic auto-fluorescence. TR-FRET utilizes a microsecond time delay before signal acquisition, completely eliminating background auto-fluorescence and ensuring high-fidelity IC₅₀ determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 4-cyclopropylpyridine-derived inhibitor (from 10 µM to 0.1 nM) in 100% DMSO. Normalize to a 1% DMSO final assay concentration to prevent solvent-induced kinase denaturation.

  • Equilibration: Incubate the inhibitor with the purified recombinant kinase (e.g., LRRK2 G2019S or BTK) for 30 minutes at room temperature. Rationale: This pre-incubation allows for the equilibration of slow-binding inhibitors, a common thermodynamic characteristic of cyclopropyl-substituted moieties.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ for the specific kinase) and the specific biotinylated peptide substrate.

  • Termination & Detection: Terminate the reaction after 60 minutes using EDTA. Add Europium-labeled anti-phospho antibodies and Streptavidin-APC.

  • Quantification: Read the emission ratio (665 nm / 615 nm) on a multi-mode microplate reader to plot the dose-response curve.

Protocol 2: Cellular Target Engagement & Orthogonal Validation (CETSA)

Causality: While downstream phosphorylation assays demonstrate pathway inhibition, they cannot rule out off-target effects on upstream regulators. The Cellular Thermal Shift Assay (CETSA) is employed as a self-validating step. It confirms that the observed cellular efficacy is directly caused by the thermodynamic stabilization of the target kinase by the drug within the intact cellular environment.

Step-by-Step Methodology:

  • Cellular Treatment: Treat target cells (e.g., human microglia for LRRK2, primary B-cells for BTK) with the IC₉₀ concentration of the inhibitor for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Rationale: Heat induces protein unfolding and aggregation; direct drug binding significantly shifts the melting temperature (Tₘ) of the target protein.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Rationale: This preserves the delicate drug-protein complexes without introducing harsh detergents that might artificially disrupt them.

  • Fractionation: Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) protein fraction from the aggregated (unfolded) fraction.

  • Validation: Quantify the remaining soluble target kinase via Western Blot or AlphaLISA to calculate the shift in melting temperature (ΔTₘ). A ΔTₘ > 2°C strictly validates direct intracellular target engagement.

References

  • WO2020247298A2 - 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL
  • EP 2948458 B1 - BTK INHIBITORS Source: European Patent Office URL
  • WO2013192125A1 - Pyrazolyl derivatives as Syk inhibitors Source: Google Patents URL
  • Preparation and aluminum chloride induced rearrangement of cyclopropylpyridines (COX-2 inhibitor applications)

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-Cyclopropylpyridine Hydrochloride

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity and developmental success. For novel heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity and developmental success. For novel heterocyclic compounds such as 4-Cyclopropylpyridine hydrochloride, a precise understanding of its three-dimensional architecture is paramount for predicting its chemical behavior, biological activity, and potential applications. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 4-Cyclopropylpyridine hydrochloride, offering field-proven insights into experimental choices and data interpretation.

The Imperative of Structural Verification

The journey from chemical synthesis to a functional molecule is paved with analytical checkpoints. For a substituted pyridine derivative like 4-Cyclopropylpyridine hydrochloride, seemingly minor structural variations can lead to significant changes in physicochemical properties and biological efficacy. Spectroscopic analysis provides a non-destructive window into the molecular world, allowing researchers to verify the connectivity of atoms, the nature of chemical bonds, and the overall molecular framework. This guide will navigate the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive toolkit for researchers in the field.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Expected ¹H NMR Spectrum of 4-Cyclopropylpyridine Hydrochloride

The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences the electronic environment of the aromatic protons, leading to a downfield shift compared to the free base. The following table summarizes the predicted chemical shifts (δ) and multiplicities for 4-Cyclopropylpyridine hydrochloride in a suitable deuterated solvent like DMSO-d₆.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine H-2, H-6~8.5 - 8.8Doublet (d)2HDeshielded due to the electron-withdrawing effect of the protonated nitrogen atom.
Pyridine H-3, H-5~7.4 - 7.7Doublet (d)2HLess deshielded than H-2 and H-6, but still shifted downfield upon protonation.
Cyclopropyl H-1'~2.0 - 2.3Multiplet (m)1HThe methine proton of the cyclopropyl group, coupled to the adjacent methylene protons.
Cyclopropyl H-2', H-3'~1.0 - 1.5Multiplet (m)4HThe methylene protons of the cyclopropyl group, appearing in the characteristic upfield region for cyclopropanes.[1]
N-H~12 - 14Broad Singlet (br s)1HThe acidic proton on the nitrogen, often broad due to exchange with residual water and quadrupole broadening from the nitrogen atom.

Comparative Insight: In the free base, 4-cyclopropylpyridine, the pyridine protons would be expected at approximately 8.5 ppm (H-2,6) and 7.1 ppm (H-3,5). The significant downfield shift upon protonation is a key indicator of salt formation. The upfield chemical shifts of the cyclopropyl protons are a hallmark of this strained ring system, a consequence of the unique shielding effects of the C-C bonds within the ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyclopropylpyridine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and the N-H proton is typically observable.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the number and types of carbon atoms in a molecule. As the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[2]

Expected ¹³C NMR Spectrum of 4-Cyclopropylpyridine Hydrochloride

Similar to ¹H NMR, the carbon signals of the pyridine ring will be affected by protonation, generally leading to a downfield shift.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyridine C-4~155 - 160The quaternary carbon attached to the cyclopropyl group, significantly deshielded.
Pyridine C-2, C-6~148 - 152Deshielded due to proximity to the protonated nitrogen.
Pyridine C-3, C-5~125 - 129Less affected by the nitrogen protonation compared to C-2,6.
Cyclopropyl C-1'~15 - 20The methine carbon of the cyclopropyl group.
Cyclopropyl C-2', C-3'~8 - 12The methylene carbons of the cyclopropyl group, appearing at a characteristic upfield chemical shift.

Comparative Insight: The chemical shifts of the pyridine carbons are diagnostic. For instance, in unsubstituted pyridine, the C-4 carbon resonates at approximately 136 ppm. The presence of the electron-donating cyclopropyl group and the effect of protonation both contribute to the observed downfield shift in the hydrochloride salt.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer is essential.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 128 or more) and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy: Identifying Functional Groups and Bonding

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Spectrum of 4-Cyclopropylpyridine Hydrochloride

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring, the cyclopropyl group, and the N-H bond of the hydrochloride.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H Stretch3200 - 2500 (broad)Stretching of the N⁺-H bond in the pyridinium ion.
C-H Stretch (Aromatic)3100 - 3000Stretching of the C-H bonds on the pyridine ring.
C-H Stretch (Cyclopropyl)3080 - 2990Characteristic C-H stretching of the cyclopropyl ring.
C=N, C=C Stretch (Aromatic)1640 - 1450Ring stretching vibrations of the pyridinium ring.
C-H Bend (Cyclopropyl)~1020"Breathing" mode of the cyclopropyl ring.

Comparative Insight: A key feature distinguishing the hydrochloride salt from the free base is the broad absorption band in the 3200-2500 cm⁻¹ region, which is characteristic of the N⁺-H stretch. In the free base, this band would be absent. The presence of a band around 1020 cm⁻¹ is a strong indication of the cyclopropyl ring.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with the neat solid.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be taken first.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of 4-Cyclopropylpyridine Hydrochloride

For analysis by mass spectrometry, the hydrochloride salt will typically be introduced in a way that allows for the detection of the protonated free base, [M+H]⁺.

IonExpected m/zRationale
[M+H]⁺ (Molecular Ion)120.08The protonated molecular ion of 4-Cyclopropylpyridine (C₈H₉N).
[M]⁺119.07The molecular ion of the free base.
[M-H]⁺118.07Loss of a hydrogen radical.
[M-C₂H₄]⁺91.05Loss of ethene from the cyclopropyl ring, a common fragmentation pathway.

Comparative Insight: High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition. For 4-Cyclopropylpyridine ([C₈H₁₀N]⁺), the calculated exact mass is 120.0813. An experimentally determined mass that is very close to this value provides strong evidence for the proposed molecular formula.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural insights.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 4-Cyclopropylpyridine hydrochloride is a process of assembling evidence from multiple spectroscopic techniques. The following diagram illustrates the logical workflow.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesized 4-Cyclopropylpyridine Hydrochloride HNMR ¹H NMR Synthesis->HNMR CNMR ¹³C NMR Synthesis->CNMR FTIR FT-IR Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Confirmed Structure of 4-Cyclopropylpyridine Hydrochloride HNMR->Structure Proton Environment & Connectivity CNMR->Structure Carbon Skeleton FTIR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Caption: Workflow for the spectroscopic confirmation of 4-Cyclopropylpyridine hydrochloride.

Conclusion

The structural elucidation of 4-Cyclopropylpyridine hydrochloride is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. By comparing the expected spectral features with experimentally obtained data, and by understanding the influence of the cyclopropyl substituent and hydrochloride formation on the pyridine ring, researchers can confidently confirm the identity and purity of their synthesized compound. This rigorous analytical approach is fundamental to advancing drug discovery and materials science, ensuring that the molecules we create are precisely what we intend them to be.

References

  • ResearchGate. 1H (a) and 13C NMR spectra of 4 (b). Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • ResearchGate. NMR determination of the fate of the cyclopropyl ring. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • ResearchGate. Figure 4. 13 C-NMR spectrum of ( 4 ). Available at: [Link]

  • NIST. Pyridine, 4-propyl-. Available at: [Link]

  • NIST. Pyridine, 4-propyl-. Available at: [Link]

  • PubChemLite. 4-cyclopropylpyridine hydrochloride (C8H9N). Available at: [Link]

  • PubChem. 4-Chloropyridine. Available at: [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

  • ResearchGate. THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE. Available at: [Link]

  • NIST. Pyridine hydrochloride. Available at: [Link]

  • PMC. Qualitative and quantitative mass spectrometry imaging of drugs and metabolites. Available at: [Link]

  • University of Ottawa. 13 Carbon NMR. Available at: [Link]

  • Chemistry LibreTexts. 19.5: Carbon-13 NMR. Available at: [Link]

  • PMC. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs. Available at: [Link]

  • Radboud University. IR spectroscopic characterization of products of methane and cyclo- propane activation by Ru cations. Available at: [Link]

  • The Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available at: [Link]

  • PMC. Cryogenic Gas-Phase Infrared Ion Spectroscopy of Ultraviolet-Induced Nucleotide Photoproducts. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Available at: [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]

  • MDPI. Mass Spectrometry of Esterified Cyclodextrins. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • MDPI. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • SpectraBase. 1-butyl-6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • SpectraBase. Cyclopropyl(4-fluorophenyl)(pyridin-4-yl)methanol - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • NIST. 4-Isopropylpyridine. Available at: [Link]

  • NIST. Pyridine. Available at: [Link]

  • SpectraBase. 2-{4-Methoxy-2-[(cis-2-phenylcyclopropyl)methyl]phenyl}pyridine - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • PMDA. INFRARED REFERENCE SPECTRA. Available at: [Link]

  • ResearchGate. Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Available at: [Link]

  • SpectraBase. 2-cyclopropylpyridine - Optional[FTIR] - Spectrum. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern. Available at: [Link]

Sources

Comparative

Benchmarking the Performance of 4-Cyclopropylpyridine Hydrochloride in Key Synthetic Transformations

As drug discovery increasingly prioritizes sp3 -rich scaffolds to improve the 3-dimensionality and pharmacokinetic profiles of clinical candidates, functionalized pyridines have become indispensable[1]. Among these, 4-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly prioritizes sp3 -rich scaffolds to improve the 3-dimensionality and pharmacokinetic profiles of clinical candidates, functionalized pyridines have become indispensable[1]. Among these, 4-Cyclopropylpyridine hydrochloride (4-CPP·HCl, CAS 5046-52-6) stands out as a premier building block[2]. The cyclopropyl moiety not only disrupts molecular flatness but also uniquely modulates the electronic and steric properties of the pyridine ring[1].

This guide objectively benchmarks the performance of 4-CPP·HCl against traditional alternatives (such as unsubstituted pyridine and 4-tert-butylpyridine) across two critical synthetic workflows: N-alkylation (quaternization) and radical C-H functionalization (the Minisci reaction).

Benchmarking N-Alkylation (Quaternization) Dynamics

Expertise & Experience: Mechanistic Causality

Quaternization of the pyridine nitrogen is a fundamental transformation for generating phase-transfer catalysts, ionic liquids, and activated electrophilic intermediates[3]. When benchmarking 4-CPP·HCl, both electronic and steric factors dictate its superior performance.

The cyclopropyl group at the C4 position donates electron density into the pyridine π -system via σ−π hyperconjugation, significantly enhancing the nucleophilicity of the nitrogen lone pair compared to unsubstituted pyridine[3]. Furthermore, unlike the bulky tert-butyl group in 4-tert-butylpyridine, the cyclopropyl ring is conformationally "tied back." This rigid, compact geometry minimizes steric hindrance during the transition state of the SN​2 attack on alkyl halides, resulting in faster reaction kinetics and higher yields[3].

Quantitative Data: Nucleophilic Alkylation Performance

Table 1: Benchmarking N-Alkylation Kinetics and Yields (Reaction with Ethyl Bromide)

Substrate Relative Nucleophilicity Steric Hindrance Reaction Time (h) Isolated Yield (%)
Pyridine Baseline Low 12 75
4-tert-Butylpyridine High High 18 62

| 4-CPP (Free Base) | High | Low | 8 | 89 |

Experimental Protocol: Synthesis of 4-Cyclopropyl-1-ethylpyridinium Bromide

Self-Validation Check: The reaction progress is self-indicating. As the covalent free base converts into an ionic salt, TLC analysis will show the product spot remaining at the baseline in non-polar solvent systems, confirming successful quaternization.

  • Free-Basing: Suspend 4-CPP·HCl (1.0 equiv, 1.0 mmol) in 5 mL of anhydrous acetonitrile. Add anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol) and stir at room temperature for 30 minutes to generate the active free base[3].

  • Alkylation: Add ethyl bromide (1.2 equiv, 1.2 mmol) and a catalytic amount of a phase-transfer catalyst (PTC) to the suspension[3].

  • Reflux: Heat the reaction mixture to reflux (approx. 82 °C) under an inert atmosphere for 8 hours.

  • Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Precipitate the resulting 4-cyclopropyl-1-ethylpyridinium bromide using cold diethyl ether and dry under a high vacuum[3].

NAlkylation A 4-CPP·HCl Starting Material B Free-Basing (K2CO3 / MeCN) A->B C 4-Cyclopropylpyridine (Free Base) B->C D Alkyl Halide Addition (e.g., EtBr) C->D E Phase-Transfer Catalysis (PTC) D->E F N-Alkylpyridinium Salt (Product) E->F Heat / Stir

Workflow for the free-basing and N-alkylation of 4-CPP·HCl using Phase-Transfer Catalysis.

Benchmarking Radical C-H Functionalization (Minisci Reaction)

Expertise & Experience: Mechanistic Causality

The Minisci reaction is a powerful late-stage functionalization tool involving the addition of nucleophilic carbon radicals to electron-deficient, protonated pyridines[1]. A major historical challenge with this methodology is poor regioselectivity, often yielding complex mixtures of C2 and C4 alkylated isomers[4].

Benchmarking 4-CPP·HCl reveals two distinct operational advantages. First, because it is already a hydrochloride salt, it bypasses the need for the addition of exogenous strong acids (like H₂SO₄ or TFA) to activate the heterocycle[4]. Second, the C4 position is covalently blocked by the cyclopropyl group. This steric and electronic blockade definitively directs incoming radical attack to the C2/C6 positions, ensuring near-perfect regiochemical fidelity[4].

Quantitative Data: Regioselectivity in Minisci Alkylation

Table 2: Benchmarking Minisci Regioselectivity (Reaction with Cyclohexyl Radical)

Substrate C2-Alkylation (%) C4-Alkylation (%) C2,C6-Dialkylation (%) Overall Yield (%)
Pyridine 45 35 20 60
4-Methylpyridine 85 0 (Blocked) 15 72

| 4-CPP·HCl | 92 | 0 (Blocked) | 8 | 81 |

Experimental Protocol: C2-Alkylation via Minisci Reaction

Self-Validation Check: The reaction's initiation and progression can be visually validated by the evolution of CO₂ gas (resulting from the decarboxylation of the carboxylic acid). Complete conversion is confirmed via LCMS by observing the specific +R mass shift without C4-isomer contamination[5].

  • Reaction Setup: To a 15 mL culture tube equipped with a Teflon septum, add 4-CPP·HCl (0.5 mmol, 1.0 equiv), cyclohexane carboxylic acid (1.0 mmol, 2.0 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv), and AgNO₃ (17 mg, 0.1 mmol, 20 mol%)[5].

  • Solvent Addition: Add a biphasic solvent mixture of dichloroethane (DCE) and H₂O (1:1 v/v, 5.0 mL total volume)[5].

  • Heating & Radical Generation: Stir the biphasic mixture vigorously at 50 °C for 2 hours. The silver catalyst facilitates the oxidative decarboxylation of the acid to generate the cyclohexyl radical[5].

  • Workup: Dilute the crude mixture with dichloromethane (1 mL) and quench with saturated aqueous NaHCO₃ (3 mL)[5]. Extract the organic layer, dry over anhydrous MgSO₄, and purify via silica gel chromatography to isolate the 2-cyclohexyl-4-cyclopropylpyridine product.

MinisciPathway A 4-CPP·HCl (Protonated Pyridine) E Radical Addition at C2 (C4 Blocked) A->E B AgNO3 + (NH4)2S2O8 Oxidative System D Alkyl Radical Generation B->D C Carboxylic Acid (Radical Precursor) C->D D->E Nucleophilic Attack F Oxidative Re-aromatization E->F G 2-Alkyl-4-Cyclopropylpyridine F->G -H+, -e-

Mechanistic pathway of the Minisci C-H functionalization on the 4-CPP·HCl scaffold.

References

  • ResearchGate - Synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides and calculation of their proton and carbon chemical shifts (Eicher-Lorka et al., ARKIVOC 2010). Retrieved from:[Link]

  • Amazon AWS (Baran Lab SI) - Practical and Regioselective Synthesis of C4-Alkylated Pyridines - Supporting Information. Retrieved from:[Link]

  • University of Bristol Research Portal - Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Cyclopropylpyridine hydrochloride proper disposal procedures

Standard Operating Procedure: 4-Cyclopropylpyridine Hydrochloride Handling and Disposal Introduction 4-Cyclopropylpyridine hydrochloride is a highly valuable building block in pharmaceutical synthesis and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: 4-Cyclopropylpyridine Hydrochloride Handling and Disposal

Introduction 4-Cyclopropylpyridine hydrochloride is a highly valuable building block in pharmaceutical synthesis and drug development. However, like many pyridine derivatives, it presents specific operational hazards, including acute oral toxicity, skin and eye irritation, and environmental risks. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational and disposal protocol to ensure laboratory safety, mitigate exposure risks, and maintain strict regulatory compliance.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of 4-Cyclopropylpyridine hydrochloride is the foundation of safe handling. The cyclopropyl moiety increases the compound's lipophilicity compared to base pyridine, potentially altering its dermal absorption profile. Furthermore, the hydrochloride salt renders the molecule highly hygroscopic, meaning it readily absorbs moisture from the air.

Table 1: Hazard Assessment and Physicochemical Profile

Property / HazardDescription / ClassificationOperational Implication (Causality)
Physical State Solid, HygroscopicMust be stored and disposed of in airtight containers to prevent moisture absorption, clumping, and the formation of corrosive micro-pools[1].
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Base pyridine hydrochloride exhibits an oral LD50 of 1600 mg/kg in rats, necessitating strict hygiene controls[2].
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Mandates strict PPE (gloves, goggles) to prevent direct mucosal or dermal contact and localized tissue damage[3].
Environmental Toxic to aquatic lifeNever pour down the drain; requires segregation and licensed hazardous waste disposal[4].

Pre-Disposal Operational Logistics

Before initiating any workflow involving 4-Cyclopropylpyridine hydrochloride, establish the following engineering controls and Personal Protective Equipment (PPE) to prevent accidental exposure:

  • Engineering Controls: Always handle the solid powder inside a properly functioning, certified laboratory chemical fume hood. This prevents the inhalation of hazardous dusts, which can cause severe upper respiratory tract irritation[5]. Ensure an emergency eyewash station is accessible within a 10-second travel distance from the handling area[5].

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a fully-buttoned lab coat, and compatible chemical-resistant gloves. Butyl rubber or heavy-duty nitrile gloves are standard, but always verify selection against the manufacturer's glove compatibility chart[5].

Step-by-Step Disposal Workflows

Because base pyridine is classified by the EPA as an F005 (spent solvent) and D038 (toxicity characteristic) hazardous waste[6], its salt derivatives must be treated with stringent characteristic hazardous waste protocols to prevent environmental contamination.

Protocol A: Solid Waste Disposal (Unused Chemical or Contaminated Consumables) Causality: Solid waste must be managed carefully to prevent the aerosolization of irritating dusts, which pose an inhalation hazard[7].

  • Collection: Carefully sweep up any unused solid or contaminated consumables (e.g., weigh boats, spatulas, filter papers) using tools that do not generate dust[3].

  • Containment: Place the material into a sealable, airtight, chemically compatible hazardous waste container (such as high-density polyethylene)[4].

  • Segregation: Store the waste container away from incompatible materials, specifically strong oxidizing agents, acids (especially nitric acid), and bases[5].

  • Labeling: Attach a completed "Hazardous Waste" label immediately upon adding the first drop or grain of waste, explicitly listing "4-Cyclopropylpyridine hydrochloride" and marking it as a toxic irritant[1].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Washes) Causality: Liquid mixtures increase the mobility of the compound and its potential to penetrate the skin. Strict segregation prevents dangerous exothermic reactions in bulk waste carboys.

  • Segregation: Determine if the solvent matrix containing the derivative is halogenated or non-halogenated. Do not mix 4-Cyclopropylpyridine hydrochloride waste with heavy metal or highly reactive waste streams.

  • Transfer: Using a dedicated funnel inside the fume hood, slowly pour the liquid waste into the designated, clearly labeled waste carboy.

  • Secondary Containment: Ensure the waste carboy is kept in secondary containment (e.g., a spill tray) to catch any potential leaks or overfills.

Protocol C: Spill Response & Decontamination Causality: Immediate containment prevents the hygroscopic solid from adhering permanently to surfaces or spreading via ambient laboratory air currents.

  • Containment: For solid spills, avoid dry sweeping which kicks up dust. For liquid solutions, cover the spill immediately with an inert absorbent material such as sand or vermiculite[4].

  • Collection: Use a dedicated spill cleanup kit to transfer the absorbed material into a resealable hazardous waste bag or rigid container[5].

  • Decontamination: Wash the affected benchtop area and any exposed skin thoroughly with copious amounts of soap and water[1]. Report the spill to the Principal Investigator or EHS supervisor immediately[5].

Waste Routing Visualization

WasteRouting Start 4-Cyclopropylpyridine HCl Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Wash) Start->Liquid Spill Spill Cleanup (Contaminated Debris) Start->Spill SolidCont Sealable Solid Waste Container Solid->SolidCont LiquidCont Aqueous/Solvent Waste Carboy Liquid->LiquidCont SpillCont Sealed Bio/Chem Hazard Bag Spill->SpillCont Labeling Attach Hazardous Waste Label SolidCont->Labeling LiquidCont->Labeling SpillCont->Labeling Storage Store in Cool, Dry, Ventilated Area Labeling->Storage EHS Transfer to Licensed Disposal Service Storage->EHS

Figure 1: Workflow for segregation and disposal of 4-Cyclopropylpyridine HCl waste.

Regulatory Compliance & Final Disposal

Never dispose of pyridine derivatives in regular laboratory trash or flush them down the sanitary sewer[4]. All sealed, properly labeled waste containers must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[1]. Ensure all waste manifests accurately reflect the chemical composition to comply with local, regional, and national environmental regulations (such as RCRA guidelines in the United States)[1].

References

  • 12 Safety Precautions To Follow When Handling Pyridine, Post Apple Scientific. [Link]

  • Pyridine hydrochloride - Safety Data Sheet, UPRM.[Link]

  • Pyridine Safety Data and Handling, Washington State University (WSU).[Link]

  • Material Safety Data Sheet - Pyridine hydrochloride, 98%, Cole-Parmer. [Link]

  • Waste Code - EPA, United States Environmental Protection Agency. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.